molecular formula C6H4N2O B1610962 2-Formyl-1H-pyrrole-3-carbonitrile CAS No. 56164-43-3

2-Formyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1610962
CAS No.: 56164-43-3
M. Wt: 120.11 g/mol
InChI Key: XVMOMFYYUXUNFR-UHFFFAOYSA-N
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Description

2-Formyl-1H-pyrrole-3-carbonitrile (CAS 56164-43-3) is a high-value heterocyclic building block extensively used in organic synthesis for constructing complex molecular architectures. Its molecular formula is C₆H₄N₂O and it has a molecular weight of 120.11 g/mol . This compound is a key precursor in the synthesis of diverse N-substituted 2,3,5-functionalized 3-cyanopyrroles, which are privileged scaffolds in medicinal chemistry due to their wide range of bioactivities, including anti-inflammatory, antibacterial, and antitumor properties . The presence of both an electron-withdrawing cyano group and a reactive formyl group on the pyrrole ring makes it an exceptionally versatile intermediate for multicomponent reactions and further functionalization, such as cyclizations and amination reactions . In research and development, this compound is employed as a critical starting material for the synthesis of bioactive molecules and drug candidates . Its reactivity allows for the concise and atom-efficient preparation of various pyrrole derivatives, which are highly relevant for the development of new pharmaceutical products and agrochemicals for crop protection . The compound must be stored in a dark place, sealed in dry conditions, and kept at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMOMFYYUXUNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575836
Record name 2-Formyl-1H-pyrrole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56164-43-3
Record name 2-Formyl-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56164-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-1H-pyrrole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Formyl-1H-pyrrole-3-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, reactivity, and applications. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this versatile intermediate for the design and execution of advanced synthetic strategies. We will explore the causality behind its synthetic pathways and its utility in constructing complex molecular architectures, grounded in authoritative references.

Core Chemical Identity and Properties

This compound, identified by the CAS Number 56164-43-3 , is a bifunctional pyrrole derivative.[1][2][3] The strategic placement of an electrophilic formyl group and a nucleophilic nitrile group on the pyrrole scaffold makes it a highly valuable precursor in organic synthesis. The pyrrole ring itself is an electron-rich aromatic system, and the N-H proton can be readily substituted, offering a third site for molecular elaboration.

Chemical Structure

The structure consists of a five-membered pyrrole ring with a formyl (aldehyde) group at the C2 position and a nitrile (cyano) group at the C3 position.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound. This data is essential for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 56164-43-3[1][2]
Molecular Formula C₆H₄N₂O[1][3]
Molecular Weight 120.11 g/mol [1][3]
IUPAC Name This compound[1]
Canonical SMILES C1=CNC(=C1C#N)C=O[1]
Monoisotopic Mass 120.032362755 Da[1]
Topological Polar Surface Area 56.7 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis and Methodologies

The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. For this compound, synthetic strategies typically involve either constructing the pyrrole ring with the desired substituents already in place or functionalizing a pre-existing pyrrole-3-carbonitrile core.

Conceptual Synthetic Workflow

A common and effective method for introducing a formyl group at the C2 position of an electron-rich pyrrole is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The pyrrole ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent.

Caption: Generalized workflow for the Vilsmeier-Haack formylation.

Exemplary Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for pyrrole formylation.[4] Note: This is a generalized protocol and requires optimization for specific substrates and scales.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent side product formation. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 1H-pyrrole-3-carbonitrile, in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 40-60 °C) while monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-rich pyrrole ring readily undergoes electrophilic substitution.

  • Workup and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde. The desired product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the N-H proton, the C2-formyl group, and the C3-nitrile group. This trifecta of functionality makes it a powerful scaffold for building molecular diversity. Pyrrole derivatives are integral to many pharmaceuticals, exhibiting anti-inflammatory, anti-bacterial, and anti-cancer activities.[5][6][7]

Reactivity cluster_sites Reactive Sites cluster_reactions Potential Transformations core This compound NH N-H Proton (Acidic, Nucleophilic after deprotonation) core->NH CHO C2-Formyl Group (Electrophilic Carbonyl) core->CHO CN C3-Nitrile Group (Versatile Handle) core->CN Alkylation N-Alkylation/ N-Arylation NH->Alkylation Condensation Condensation Rxns (Knoevenagel, Wittig) CHO->Condensation Reduction_CHO Reduction to Alcohol CHO->Reduction_CHO Oxidation_CHO Oxidation to Carboxylic Acid CHO->Oxidation_CHO Hydrolysis_CN Hydrolysis to Amide/Carboxylic Acid CN->Hydrolysis_CN Reduction_CN Reduction to Amine CN->Reduction_CN

Caption: Key reactive sites and potential synthetic transformations.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[8]

  • Aldehyde Handle: The formyl group is a versatile functional group for building carbon-carbon and carbon-heteroatom bonds. It can undergo reductive amination to install amine side chains, Wittig-type reactions to form alkenes, and various condensation reactions to build larger heterocyclic systems.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[7] Each of these transformations opens up new avenues for derivatization, such as in the formation of peptides or other amide-containing drugs.

  • Pyrrole Core: The pyrrole nucleus is a common feature in many natural products and pharmaceuticals.[9] Its N-H site allows for substitution, which can be used to modulate solubility, metabolic stability, and target binding affinity. For example, its derivatives are used in the synthesis of tyrosine kinase inhibitors for cancer therapy.[5]

Safety and Handling

  • Hazard Classification: Based on related compounds, it should be treated as harmful and an irritant. It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][13]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[11][13]

    • Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[14]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]

    • Ingestion: Rinse mouth and seek medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Some pyrrole derivatives are sensitive to air, light, and moisture, so storage under an inert atmosphere (e.g., nitrogen) may be advisable.[15]

Conclusion

This compound is a synthetically valuable building block with a rich chemical profile. Its strategically positioned functional groups provide multiple handles for chemical modification, making it an ideal starting point for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in drug discovery and materials science. The protocols and safety information provided herein, grounded in the principles of synthetic organic chemistry, serve as a foundational guide for researchers in the field.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of innovation. Its unique electronic properties and versatile reactivity have cemented its role in the architecture of numerous therapeutic agents and functional materials. Within this important class of heterocycles, 2-Formyl-1H-pyrrole-3-carbonitrile emerges as a particularly intriguing building block. The strategic placement of a formyl and a cyano group on the pyrrole ring creates a molecule with a rich chemical profile, offering multiple avenues for synthetic elaboration. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound, underpinned by available scientific data and proven analytical methodologies. Our objective is to furnish a practical and in-depth resource that not only presents data but also explains the causality behind experimental approaches, thereby empowering researchers to harness the full potential of this versatile molecule.

Molecular Identity and Structural Elucidation

This compound is a bifunctional pyrrole derivative. The presence of both an aldehyde (formyl) and a nitrile (cyano) group makes it a valuable intermediate in organic synthesis.[1]

Molecular Formula: C₆H₄N₂O[1][2]

Molecular Weight: 120.11 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Characteristics

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in various chemical and biological systems.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄N₂OPubChem[2]
Molecular Weight 120.11 g/mol PubChem[2]
Physical State Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Spectral Analysis: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below are the expected spectral characteristics for this compound based on its functional groups and the analysis of related pyrrole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the formyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the formyl and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of the six carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon of the formyl group and the carbon of the cyano group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

  • C≡N Stretching: A sharp absorption band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=O Stretching: A strong absorption peak in the range of 1650-1700 cm⁻¹ due to the carbonyl group of the formyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis and Reactivity

Synthetic Pathways

G A Starting Materials B Multi-component Reaction (e.g., Hantzsch Pyrrole Synthesis) A->B One-pot synthesis C Functionalization of Pyrrole Ring A->C Stepwise functionalization D This compound B->D C->D

Caption: General synthetic approaches to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyrrole ring itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the substituents will influence the position and rate of reaction.[6]

Applications in Drug Development and Beyond

The structural motifs present in this compound make it a valuable precursor in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Intermediate: Pyrrole derivatives are integral to the structure of many pharmaceutical agents.[7] The formyl and cyano groups of this compound serve as versatile handles for the construction of novel drug candidates.[1]

  • Agrochemical Synthesis: This compound can also be employed in the development of new agrochemicals for crop protection.[1]

  • Materials Science: The pyrrole core is a component of various functional materials, and derivatives like this compound could be used in the synthesis of novel polymers and dyes.

G A This compound B Pharmaceuticals A->B Synthesis of Bioactive Molecules C Agrochemicals A->C Development of Crop Protection Agents D Materials Science A->D Precursor for Functional Materials

Caption: Potential application areas for this compound.

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle this compound with the standard precautions for laboratory chemicals. General toxicological studies on pyrrole derivatives suggest that their biological effects can vary widely depending on the nature and position of substituents.[3][8]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a promising heterocyclic compound with significant potential as a building block in various fields, particularly in pharmaceutical and agrochemical research. While there is a clear need for more comprehensive experimental data on its physicochemical properties and biological activity, its structural features suggest a wide scope for synthetic transformations. Future research should focus on the experimental determination of its core properties, the development of efficient and scalable synthetic routes, and the exploration of its utility in the creation of novel functional molecules. This will undoubtedly pave the way for new discoveries and applications of this versatile pyrrole derivative.

References

An In-depth Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-1H-pyrrole-3-carbonitrile (CAS No. 56164-43-3), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of a formyl group and a nitrile group on the pyrrole scaffold creates a versatile intermediate primed for complex molecular elaborations. This document delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, characteristic reactivity, and its significant applications, with a particular focus on its role as a precursor in the development of targeted therapeutics such as Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture for the advancement of novel chemical entities.

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature and susceptibility to functionalization make it an ideal starting point for constructing diverse molecular architectures. This compound emerges as a particularly valuable derivative. The vicinal arrangement of an electrophilic aldehyde (formyl group) and a cyano group, which can be hydrolyzed, reduced, or converted into other functional moieties, offers a rich platform for synthetic diversification. This unique bifunctionality is instrumental in its application as a key intermediate in the synthesis of complex pharmaceutical agents.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development. While experimental data for this compound is not extensively documented in publicly available literature, its key identifiers and computed properties are well-established.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 56164-43-3Sigma-Aldrich[4]
Molecular Formula C₆H₄N₂OPubChem[1]
Molecular Weight 120.11 g/mol PubChem[1]
Canonical SMILES C1=CNC(=C1C#N)C=OPubChem[1]
InChI Key XVMOMFYYUXUNFR-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

Synthesis and Manufacturing

The synthesis of functionalized pyrroles is a well-trodden area of organic chemistry. For this compound, the most logical and industrially relevant synthetic strategies involve the construction of the pyrrole ring followed by or concurrent with the introduction of the formyl and cyano groups.

Conceptual Synthetic Pathways

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like pyrrole.[7][8][9] A plausible synthetic route to the target molecule could involve the Vilsmeier-Haack formylation of a pre-existing 1H-pyrrole-3-carbonitrile. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[10]

G cluster_0 Vilsmeier-Haack Formylation Pathway A 1H-Pyrrole-3-carbonitrile C Electrophilic Aromatic Substitution at C2 A->C B Vilsmeier Reagent (DMF, POCl₃) B->C D Hydrolysis C->D E This compound D->E

Figure 1: Conceptual workflow for the Vilsmeier-Haack formylation of 1H-pyrrole-3-carbonitrile.

Alternatively, cyanation of a substituted pyrrole using reagents like chlorosulfonyl isocyanate (CSI) is another established method for introducing a nitrile group onto the pyrrole ring.[11][12]

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized representation based on established chemical principles for Vilsmeier-Haack reactions and has not been experimentally validated for this specific substrate. It is intended for illustrative purposes only.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (2.0 eq.) in anhydrous dichloromethane to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq.) dropwise to the cooled DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1H-pyrrole-3-carbonitrile (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two functional groups, allowing for sequential and selective transformations.

  • The Formyl Group: As a typical aldehyde, it readily participates in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), reductive aminations, and oxidations to the corresponding carboxylic acid.

  • The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions.

This dual functionality makes it an ideal precursor for constructing fused heterocyclic systems. A prominent application is in the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold found in many Janus kinase (JAK) inhibitors.[13]

G cluster_0 Synthetic Transformations A This compound B Condensation (e.g., with Guanidine) A->B C Pyrrolo[2,3-d]pyrimidine Scaffold B->C D Further Functionalization C->D E JAK Inhibitors D->E

Figure 2: Role as a precursor in the synthesis of JAK inhibitors.

Applications in Drug Discovery

The pyrrole framework is a cornerstone in the development of targeted therapies. The utility of this compound is particularly evident in the field of kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers.[14][15] Several approved drugs and clinical candidates for conditions like rheumatoid arthritis and myelofibrosis are built upon scaffolds derived from precursors like this compound. The pyrrolo[2,3-d]pyrimidine core, often referred to as a "deazapurine," is a highly effective hinge-binding motif for many kinases. The synthesis of this core often relies on the cyclization of a functionalized pyrrole, where the formyl and cyano groups of the title compound can be elaborated to form the fused pyrimidine ring.[13][16]

Safety and Handling

Based on the SDS for the related compound 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, this class of compounds may be toxic if swallowed, cause serious eye irritation, and may cause an allergic skin reaction.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of reactive functional groups provides a robust platform for the construction of privileged heterocyclic scaffolds, most notably the pyrrolo[2,3-d]pyrimidine core of numerous JAK inhibitors. While a comprehensive public dataset on its experimental properties is still emerging, its strategic importance in medicinal chemistry is undeniable. This guide serves as a foundational resource for scientists aiming to harness the synthetic potential of this key building block in the pursuit of next-generation therapeutics.

References

A Comprehensive Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Formyl-1H-pyrrole-3-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies, and illuminate its diverse applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this versatile compound.

Core Molecular Attributes

This compound, a substituted pyrrole, possesses a unique electronic architecture stemming from the electron-withdrawing nitrile and formyl groups appended to the pyrrole ring. This arrangement significantly influences its reactivity and potential for further chemical transformations.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₆H₄N₂OPubChem[1]
Molecular Weight 120.11 g/mol PubChem[1][2]
CAS Number 56164-43-3PubChem[1]
Chemical Structure and IUPAC Name

The spatial arrangement of atoms and the formal nomenclature provide a universal identifier for this molecule.

Figure 1: Chemical structure of this compound.

The IUPAC name for this compound is This compound .[1]

Synthesis and Reactivity

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. While specific, detailed synthetic routes for this compound are proprietary or scattered in specialized literature, general principles of pyrrole synthesis can be applied.

General Synthetic Strategies

The construction of the 2-formylpyrrole scaffold often involves multi-step sequences. A common approach is the Knorr-type synthesis to form the pyrrole ring, followed by functional group interconversions.[3][4][5] An alternative, more direct route involves the desulfurative reduction of 2-thionoester pyrroles.[3][4][5]

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Start Acyclic Precursors Knorr Knorr Pyrrole Synthesis (or similar cyclization) Start->Knorr PyrroleEster Substituted Pyrrole (e.g., 2-carboxylate) Knorr->PyrroleEster FGI Functional Group Interconversion PyrroleEster->FGI Traditional Route Thionation Thionation (e.g., Lawesson's Reagent) PyrroleEster->Thionation Alternative Route FinalProduct This compound FGI->FinalProduct Thionoester 2-Thionoester Pyrrole Thionation->Thionoester Reduction Desulfurative Reduction (e.g., Raney Nickel) Thionoester->Reduction Reduction->FinalProduct

Figure 2: Generalized synthetic pathways to 2-formylpyrroles.

The Vilsmeier-Haack formylation is another key reaction for introducing a formyl group onto an activated pyrrole ring.[6]

Reactivity Profile

The electrophilic nature of the formyl and nitrile groups deactivates the pyrrole ring towards electrophilic substitution. Conversely, the aldehyde functionality is a versatile handle for a variety of chemical transformations:

  • Condensation Reactions: The formyl group readily participates in condensation reactions with amines and active methylene compounds, forming Schiff bases and carbon-carbon double bonds, respectively. This reactivity is fundamental to its use in building more complex molecular architectures.[7]

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a pathway to introduce nitrogen-containing substituents.

  • Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, offering further avenues for functionalization.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, further expanding the synthetic utility of this scaffold.

Applications in Drug Discovery and Development

Pyrrole derivatives are integral to a wide array of pharmaceuticals due to their ability to mimic peptide structures and engage in hydrogen bonding with biological targets.[7] this compound serves as a valuable intermediate in the synthesis of bioactive molecules.[2]

Role as a Pharmaceutical Intermediate

This compound's reactive functional groups make it a crucial building block for constructing more complex drug candidates.[2][8] Its structure is a component of various molecular scaffolds investigated for a range of therapeutic areas, including but not limited to:

  • Kinase Inhibitors: The pyrrole scaffold is present in numerous kinase inhibitors used in oncology.[7] The formyl group allows for the elaboration of side chains that can interact with the ATP-binding site of kinases.

  • Antiviral Agents: Pyrrole-containing compounds have shown promise as antiviral agents.

  • Anti-inflammatory Agents: The anti-inflammatory properties of certain pyrrole derivatives have been documented.

  • Antimalarials: The 2-formylpyrrole moiety has been a key component in the development of novel antimalarial compounds.[6]

A notable example of the importance of formylpyrrole derivatives is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[7]

Agrochemical Applications

Beyond pharmaceuticals, this compound is also utilized in the synthesis of agrochemicals for crop protection, highlighting its versatility in the broader chemical industry.[2]

Experimental Protocols and Handling

Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and ensure laboratory safety.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.[9][10]

Safety Considerations

This compound should be handled with care, adhering to standard laboratory safety protocols.

  • Toxicity: May be toxic if swallowed and can cause skin and serious eye irritation.[9][10]

  • Fire Hazards: Avoid sources of ignition. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[10][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique combination of a pyrrole core with reactive formyl and nitrile functionalities provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this potent building block in their discovery and development programs.

References

The 2-Formylpyrrole Scaffold: A Privileged Motif in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 2-formylpyrrole moiety is a recurring structural motif found in a diverse array of natural products, endowing them with a remarkable spectrum of biological activities. These compounds, spanning from the intensely colored prodiginines to the marine-derived tambjamines, have garnered significant attention for their potent anticancer, immunosuppressive, and antimicrobial properties. This guide provides a comprehensive overview of the key literature surrounding 2-formylpyrrole natural products. It delves into their origins, from non-enzymatic Maillard reactions to complex enzymatic biosyntheses, and explores the core chemical strategies employed for their laboratory synthesis. Furthermore, this document details the mechanisms of action for key classes of these compounds, highlighting their therapeutic potential and the journey of derivatives like obatoclax into clinical investigation. Detailed protocols, quantitative biological data, and pathway visualizations are provided to equip researchers and drug development professionals with a thorough understanding of this vital class of natural products.

The Genesis of 2-Formylpyrroles: From Browning Reactions to Biosynthesis

The 2-formylpyrrole core, particularly the 5-hydroxymethyl-1H-pyrrole-2-carbaldehyde system, is ubiquitous in nature. Its origins are twofold: it can arise from non-enzymatic browning or "Maillard" reactions between amines and sugars, or it can be a key building block in complex, enzyme-mediated biosynthetic pathways.[1][2][3][4]

Non-Enzymatic Maillard Origin

It is widely accepted that many simple 2-formylpyrrole structures are not secondary metabolites in the traditional sense but are products of Maillard reactions.[2][3][5] These reactions, responsible for the browning of food during cooking, involve the condensation of a reducing sugar with an amine (such as a proteinogenic amino acid or a biogenic amine).[5] While no specific enzymatic pathway has been proposed for this formation, the consistent isolation of these compounds from natural sources underscores their stability and prevalence in biological systems.[3][5] These Maillard products are not merely curiosities; they exhibit a range of interesting biological effects, including antioxidant, antiproliferative, and hepatoprotective activities.[1][2][4]

Enzymatic Biosynthesis: The Prodigiosin Pathway

In stark contrast to the simplicity of the Maillard reaction, microorganisms have evolved sophisticated enzymatic machinery to construct complex alkaloids built upon a pyrrole framework. The biosynthesis of prodigiosin in bacteria like Serratia marcescens is the most well-characterized example.[6][7] This pathway is bifurcated, meaning two distinct molecular branches are synthesized separately before being joined at the end.

The two key precursors are:

  • 2-methyl-3-amyl-pyrrole (MAP)

  • 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) [6][8]

A dedicated cluster of genes, termed the "pig" gene cluster, orchestrates this synthesis.[6] Enzymes such as PigI, PigG, and PigA are involved in the initial steps of proline incorporation for MBC synthesis, while PigD, PigE, and PigB contribute to the MAP pathway.[8][9] The final crucial step is the condensation of MAP and MBC, a reaction catalyzed by the enzyme PigC, to yield the final prodigiosin molecule.[6][8] This modular, convergent biosynthesis is a hallmark of efficiency and has inspired synthetic chemists.

Prodigiosin Biosynthesis cluster_map MAP Pathway cluster_mbc MBC Pathway Pyruvate Pyruvate + 2-Octenal MAP_int Intermediates Pyruvate->MAP_int PigD, PigE, PigB MAP MAP (2-Methyl-3-amyl-pyrrole) MAP_int->MAP Condensation Condensation MAP->Condensation Proline L-Proline + Malonyl-CoA + L-Serine MBC_int Intermediates Proline->MBC_int PigA, G, H, I, J, M, F, N MBC MBC (4-Methoxy-2,2'-bipyrrole -5-carboxaldehyde) MBC_int->MBC MBC->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin PigC

Fig. 1: Bifurcated biosynthetic pathway of prodigiosin.

Chemical Synthesis of the 2-Formylpyrrole Core

The laboratory synthesis of 2-formylpyrroles is fundamental to accessing both natural products and their designed analogues for structure-activity relationship (SAR) studies. Several methods exist, but the Vilsmeier-Haack reaction remains one of the most robust and widely used techniques for the direct formylation of electron-rich pyrrole rings.[10][11][12][13]

The Vilsmeier-Haack Reaction

This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a "Vilsmeier reagent". This electrophilic species is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[12][13] For unsubstituted pyrrole, the reaction proceeds with high selectivity for the α-position (C2) due to the superior stabilization of the cationic intermediate by the nitrogen lone pair.[10]

The mechanism involves three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the chloroiminium ion.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to reveal the aldehyde.[13]

Vilsmeier-Haack Workflow Start Pyrrole Substrate + Anhydrous DMF Cooling1 Cool to 0 °C Start->Cooling1 Reagent POCl₃ Addition Slow, Dropwise Addition of POCl₃ Reagent->Addition Cooling1->Addition Reaction Stir at RT to 60 °C (Monitor by TLC) Addition->Reaction Workup Quench with Ice Water Reaction->Workup Hydrolysis Hydrolyze Iminium Salt Workup->Hydrolysis Neutralize Neutralize with Base (e.g., NaHCO₃) Hydrolysis->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify via Column Chromatography Extract->Purify Product Pure 2-Formylpyrrole Purify->Product

Fig. 2: General experimental workflow for the Vilsmeier-Haack formylation.
Representative Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a generalized procedure adapted from established methods for the formylation of substituted pyrroles.[10][14]

Materials:

  • Pyrrole substrate (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water and brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the pyrrole substrate (1.0 eq) in anhydrous DMF and anhydrous DCM.

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add POCl₃ (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. It is critical to maintain the internal temperature below 5 °C during this exothermic addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC). Gentle heating (40-60 °C) may be required to drive the reaction to completion.[10]

  • Work-up: After the reaction is complete (as indicated by TLC), carefully pour the mixture into a beaker containing crushed ice (~100 g per 10 mmol of substrate).

  • Hydrolysis & Neutralization: Stir the quenched mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt. Slowly and carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (2x volume) and brine (1x volume). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system to afford the pure 2-formylpyrrole product.[14]

Key Classes of 2-Formylpyrrole Natural Products & Bioactivities

The 2-formylpyrrole core is a constituent of several major families of alkaloids, most notably the prodiginines and tambjamines. These families are structurally related and often share the common MBC precursor.[15][16][17][18]

The Prodiginine Family: Potent Cytotoxins

Prodiginines are a family of tripyrrolic red pigments produced by various bacteria.[19][20] They are renowned for their potent biological activities, including anticancer, antimalarial, and immunosuppressive effects.[14][15][19] The parent molecule, prodigiosin, has demonstrated robust cytotoxic activity against a wide array of cancer cell lines, often with IC₅₀ values in the nanomolar to low micromolar range.[19][21]

Cancer Cell Line Cell Type Prodigiosin IC₅₀ Reference
A549Human Lung Carcinoma0.06 - 1.30 µg/mL[2][3]
HT29Human Colon Adenocarcinoma0.45 µg/mL[2]
MCF-7Human Breast Adenocarcinoma<2 - 5.1 µg/mL[5][19]
HepG2Human Liver Carcinoma0.04 - 8.75 µg/mL[2][19]
HCT116Human Colon Carcinoma0.04 µg/mL[3]
HL-60Human Promyelocytic Leukemia1.7 µg/mL[5]

Table 1: Reported IC₅₀ values for prodigiosin against various human cancer cell lines, demonstrating potent cytotoxic activity.

The mechanism of prodigiosin's anticancer effect is multifactorial but is strongly linked to the induction of apoptosis (programmed cell death).[1][21][22] Prodigiosin disrupts the balance of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptosis pathway.[1][22] It promotes the activity of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase enzymes that execute cell death.[1][16][22]

Prodigiosin Apoptosis Pathway Prodigiosin Prodigiosin Bcl2 Anti-apoptotic Bcl-2, Mcl-1 Prodigiosin->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak Prodigiosin->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: Simplified signaling pathway for prodigiosin-induced apoptosis.
The Tambjamine Family

The tambjamines are a related class of alkaloids that also feature the bipyrrole core but substitute the third pyrrole ring of the prodiginines with an alkylamine side chain.[16] These compounds, often isolated from marine bacteria and invertebrates, also display potent antimicrobial, antifungal, and cytotoxic properties.[23] Their structural similarity to the prodiginines suggests a related biosynthetic origin, diverging after the formation of the common MBC precursor.[16] Comprehensive biological assessment has shown that synthetic tambjamines are highly active against the fungus Malassezia furfur and exhibit significant, though often non-selective, antiproliferative activity against human cancer cell lines.[23]

Therapeutic Potential & Drug Development: The Case of Obatoclax

The potent and selective cytotoxicity of prodiginines against cancer cells has made them attractive leads for drug development.[19] A key example is Obatoclax (GX15-070) , a synthetic analogue of prodigiosin. Obatoclax was developed as a pan-inhibitor of the anti-apoptotic Bcl-2 family proteins, including Mcl-1, which often confers resistance to other Bcl-2 targeting drugs.[22] By binding to and inhibiting these pro-survival gatekeepers, Obatoclax effectively mimics the action of BH3-only proteins, unleashing pro-apoptotic effectors like BAX and BAK to trigger cell death.[22] This mechanism allows it to not only induce apoptosis as a single agent but also to enhance the efficacy of other chemotherapeutic agents.[22] While early clinical trials in hematological malignancies showed limited single-agent activity, they established a tolerable safety profile and provided proof-of-concept for its mechanism of action in patients, paving the way for its investigation in rational combination therapies.[22]

Future Outlook

The 2-formylpyrrole natural products continue to be a fertile ground for chemical and biological discovery. Future research will likely focus on several key areas:

  • Discovery of Novel Analogues: Genome mining and exploration of underexplored microbial habitats will undoubtedly lead to the discovery of new 2-formylpyrrole structures with unique bioactivities.

  • Synthetic Methodology: The development of more efficient and modular synthetic routes will accelerate the generation of compound libraries for probing biological systems and optimizing therapeutic properties.

  • Mechanism Elucidation: A deeper understanding of the specific molecular targets and pathways modulated by these compounds will be crucial for their rational development as therapeutic agents.

  • Combination Therapies: As demonstrated by Obatoclax, the potential of these compounds to overcome drug resistance by modulating fundamental pathways like apoptosis makes them prime candidates for use in combination with existing cancer therapies.

The rich chemistry and potent biology of the 2-formylpyrrole natural products ensure that they will remain a central focus of natural product research and drug discovery for years to come.

References

An In-depth Technical Guide to the Biological Origin and Significance of Formyl-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast and intricate world of natural products, the formyl-pyrrole class of compounds presents a fascinating paradox. Despite their widespread occurrence in terrestrial and marine organisms, and a diverse array of significant biological activities, their origin story deviates from the canonical enzymatic pathways that construct most secondary metabolites.[1][2][3] This guide provides an in-depth exploration of the biological origins, structural diversity, and profound significance of formyl-pyrrole compounds, with a particular focus on their therapeutic potential. We will delve into their non-enzymatic genesis, survey their impressive range of bioactivities, and outline a practical workflow for their discovery and evaluation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Genesis of Formyl-Pyrroles: A Non-Enzymatic Symphony

The prevailing scientific consensus is that the majority of naturally occurring 2-formylpyrroles are not the products of dedicated enzymatic machinery.[1][3] Instead, they are formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and primary amines, such as amino acids.[2][4][5] This reaction, familiar as the process that gives baked and roasted foods their characteristic color and flavor, also occurs under physiological conditions over extended periods.[2][6]

The initial step involves the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid to form an N-substituted glycosylamine.[4][5] This is followed by the Amadori rearrangement, which leads to the formation of a ketosamine.[2][4] Subsequent dehydration and cyclization steps, the precise mechanisms of which are still under investigation, ultimately give rise to the 2-formyl-5-(hydroxymethyl)pyrrole core structure.[1] The diversity of naturally occurring formyl-pyrroles stems from the wide variety of amino acids and other primary amines that can participate in this reaction.

Maillard_Reaction_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Condensation Condensation Reducing_Sugar->Condensation Amino_Acid Amino Acid / Primary Amine Amino_Acid->Condensation Glycosylamine N-substituted Glycosylamine Condensation->Glycosylamine - H2O Amadori_Rearrangement Amadori Rearrangement Glycosylamine->Amadori_Rearrangement Ketosamine Ketosamine (Amadori Product) Amadori_Rearrangement->Ketosamine Dehydration Dehydration & Fragmentation Ketosamine->Dehydration Dicarbonyls Reactive Dicarbonyl Intermediates Dehydration->Dicarbonyls Cyclization Cyclization & Aromatization Dicarbonyls->Cyclization Formyl_Pyrrole 2-Formyl-5-(hydroxymethyl)pyrrole Core Cyclization->Formyl_Pyrrole

Caption: Proposed mechanism for the formation of 2-formylpyrroles via the Maillard reaction.

Structural Diversity: Nature's Palette of Formyl-Pyrroles

The identity of the primary amine precursor dictates the substitution at the N-1 position of the pyrrole ring, leading to a remarkable diversity of structures. These can be broadly categorized based on their amine origin.

Precursor ClassExample PrecursorRepresentative Formyl-Pyrrole CompoundNatural Sources
Proteinogenic Amino Acids TyrosinePyrrolezanthineFungi, Plants
AlanineAlanine-derived 2-formylpyrroleCooked foods
Biogenic Amines γ-aminobutyric acid (GABA)4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA)Processed Aconitum japonicum root, Fungi
PutrescineMagnolamidePlants
Amino Sugars GlucosamineN-unsubstituted 2-formylpyrrolesVarious

Biological Significance and Therapeutic Potential

Despite their non-metabolic origin, formyl-pyrrole compounds exhibit a wide range of potent biological activities, making them attractive candidates for drug discovery and development.[3][7] The pyrrole ring is a well-established pharmacophore present in numerous approved drugs, and the formyl group can serve as a reactive handle for synthetic modifications.[8][9]

Summary of Reported Biological Activities and IC50 Values
CompoundBiological ActivityCell Line / TargetIC50 / ActivityReference
Pyrrolezanthine CytotoxicA-549 (Lung Cancer)38.3 µM[9]
CytotoxicSW480 (Colon Cancer)33.7 µM[9]
Anti-inflammatoryRAW 264.7 macrophages (NO production)58.8 µM[9]
Putrescine-derived pyrrole CytotoxicHeLa, K-562, L-9298.9–20.2 µg/mL[9]
4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) Hepatoprotective-64.4 ± 3.9% cell viability at 0.1 µM[10]
Magnolamide AntioxidantCu2+/O2-induced LDL lipid peroxidation9.7 ± 2.8 µM[9]
Pyrrolomycin C CytotoxicHCT-116 (Colon Cancer)0.8 µM[11]
CytotoxicMCF7 (Breast Cancer)1.5 µM[11]
Pyrrolomycin F-series CytotoxicHCT-116, MCF70.35–1.21 µM[11]
Hepatoprotective Effects

Several formyl-pyrrole derivatives have demonstrated significant hepatoprotective activities.[10][12][13][14][15] For instance, 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) has been shown to protect liver cells from damage.[10]

Anticancer and Cytotoxic Activities

A number of formyl-pyrroles exhibit moderate to potent cytotoxicity against various cancer cell lines.[9][11][16][17][18] Pyrrolezanthine, for example, shows moderate cytotoxicity against lung and colon cancer cells.[9] The related pyrrolomycins, which also feature a pyrrole core, display even more potent anticancer activities.[11]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of formyl-pyrroles are also well-documented.[9] Magnolamide, for instance, is a potent antioxidant, inhibiting lipid peroxidation at micromolar concentrations.[9]

From Discovery to Application: A Practical Workflow

As a Senior Application Scientist, a key aspect of my role is to translate fundamental research into practical applications. The following outlines a robust, field-proven workflow for the discovery, isolation, and characterization of novel bioactive formyl-pyrrole compounds from natural sources, such as marine sponges, which are known to harbor diverse microbial communities that produce a wealth of natural products.[19][20][21][22]

Natural_Product_Workflow cluster_discovery Discovery & Isolation cluster_characterization Structural Elucidation cluster_bioassay Bioactivity Screening Sample_Collection 1. Sample Collection (e.g., Marine Sponge) Extraction 2. Solvent Extraction (e.g., EtOAc, MeOH) Sample_Collection->Extraction Fractionation 3. Chromatographic Fractionation (e.g., VLC, HPLC) Extraction->Fractionation Isolation 4. Isolation of Pure Compounds Fractionation->Isolation Spectroscopy 5. Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Primary_Screen 7. Primary Bioassays (e.g., Cytotoxicity, Antimicrobial) Isolation->Primary_Screen Structure_Determination 6. Structure Determination Spectroscopy->Structure_Determination Hit_Compound 9. Identification of 'Hit' Compound Structure_Determination->Hit_Compound Secondary_Screen 8. Secondary & Mechanistic Assays (e.g., Enzyme inhibition, Gene expression) Primary_Screen->Secondary_Screen Active Fractions Secondary_Screen->Hit_Compound

Caption: A typical workflow for the discovery of bioactive natural products.

Detailed Experimental Protocol
  • Sample Collection and Preparation: A marine sponge sample is collected and immediately frozen or preserved in ethanol to prevent degradation of secondary metabolites. In the laboratory, the sample is thawed, homogenized, and lyophilized.

  • Extraction: The dried biomass is exhaustively extracted with a series of solvents of increasing polarity, typically starting with ethyl acetate (EtOAc) followed by methanol (MeOH), to isolate a broad spectrum of compounds. The choice of solvents is critical to ensure efficient extraction of compounds with varying polarities.

  • Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC) over silica gel. This step separates the complex mixture into simpler fractions based on polarity, which simplifies subsequent purification.

  • Isolation of Pure Compounds: The fractions showing promising activity in preliminary screens are further purified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) and a gradient elution system. This is a crucial step to obtain pure compounds for structural elucidation and detailed biological evaluation.

  • Structural Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) (e.g., HR-ESI-MS).

  • Bioactivity Screening:

    • Primary Screening: All crude extracts and fractions are initially screened in a panel of high-throughput assays, such as cytotoxicity assays against a panel of cancer cell lines (e.g., A549, PC-3, MCF-7) and antimicrobial assays.

    • Secondary and Mechanistic Screening: Pure compounds that show significant activity in the primary screens are then subjected to more detailed secondary assays to determine their potency (IC50 values) and to elucidate their mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, or gene expression profiling.

This self-validating system, with its iterative process of fractionation and bioassay-guided purification, ensures that the most promising bioactive compounds are efficiently identified and characterized.

Synthetic Strategies: Mimicking and Innovating

The Paal-Knorr pyrrole synthesis is a classical and efficient method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[7][23][24] This can be followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the formyl group at the 2-position. These synthetic approaches not only provide access to larger quantities of naturally occurring formyl-pyrroles for further biological evaluation but also allow for the creation of novel analogs with potentially improved therapeutic properties.

The Formyl Group: A Key Player in Bioactivity and Drug Design

The formyl group (-CHO) is not merely a passive structural feature; it plays a significant role in the biological activity of these compounds and offers a versatile handle for medicinal chemists.[25][26][27] Its electrophilic nature allows it to participate in various chemical reactions, making it a key site for derivatization to modulate the compound's pharmacokinetic and pharmacodynamic properties.[28][29] For instance, the formyl group can be:

  • Reduced to a hydroxymethyl group.

  • Oxidized to a carboxylic acid.

  • Converted to an oxime or a Schiff base through condensation with hydroxylamines or amines, respectively.

These modifications can alter the compound's solubility, cell permeability, and binding affinity to its biological target, making the formyl group a crucial element in the rational design of new therapeutic agents based on the formyl-pyrrole scaffold.

Conclusion and Future Perspectives

Formyl-pyrrole compounds represent a unique and valuable class of natural products. Their non-enzymatic origin through the Maillard reaction underscores the remarkable ability of nature to generate biologically active molecules through simple chemical processes. The diverse and potent biological activities of these compounds, ranging from hepatoprotective to anticancer, highlight their significant therapeutic potential. The practical workflow and synthetic strategies discussed herein provide a roadmap for the continued exploration of this promising class of molecules. Future research should focus on elucidating the precise mechanisms of their formation in biological systems, discovering novel formyl-pyrrole structures from underexplored natural sources, and leveraging their chemical tractability for the development of new and effective drugs.

References

Solubility of 2-Formyl-1H-pyrrole-3-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Formyl-1H-pyrrole-3-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing the dissolution of this compound. It further presents a systematic approach to solvent selection and a robust experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows and require a deep, practical understanding of its solubility profile.

Introduction: The Significance of this compound

This compound is a bifunctional pyrrole derivative of significant interest in organic synthesis. Its structure, incorporating both an electrophilic formyl group and a nucleophilic nitrile group on a pyrrole scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds.[1] These resulting molecules often exhibit valuable biological activities, positioning this compound as a crucial starting material in the development of novel pharmaceuticals.[2][3] Furthermore, its utility extends to the creation of agrochemicals and other functional materials.[1]

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in designing crystallization-based purification methods. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and formulation strategies.

Theoretical Framework for Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of this compound that inform its solubility are:

  • Molecular Structure and Polarity: The molecule possesses a polar pyrrole ring, a polar formyl group (-CHO), and a polar nitrile group (-CN). The presence of nitrogen and oxygen atoms creates significant dipole moments.

  • Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen of the formyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

  • Molecular Weight: The molecular weight of this compound is 120.11 g/mol .[4]

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding.

Solvent Selection Logic

The selection of an appropriate solvent is a critical first step in any process involving the dissolution of this compound. The following diagram illustrates a logical workflow for solvent screening based on the principles of polarity and hydrogen bonding.

G A Start: Select this compound B Assess Compound Polarity (Polar due to -CHO, -CN, N-H) A->B C Initial Screening with Polar Solvents B->C D Polar Protic Solvents (e.g., Methanol, Ethanol, Water) High potential for H-bonding C->D H-bond donors/acceptors E Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) Dipole-dipole interactions dominate C->E H-bond acceptors only F Nonpolar Solvents (e.g., Hexane, Toluene) Low predicted solubility C->F Weak interactions G Evaluate Experimental Results D->G E->G F->G H High Solubility Proceed with application G->H I Moderate/Low Solubility Consider solvent mixtures or heating G->I J Insoluble Re-evaluate solvent choice G->J

Caption: Logical workflow for solvent selection for this compound.

Predicted and Experimental Solubility Profile

Solvent ClassSolventPredicted SolubilityIllustrative Quantitative Solubility (at 25°C)Rationale
Polar Protic WaterSparingly Soluble~1-5 g/LThe molecule has polar groups, but the overall hydrocarbon character may limit high solubility in water.
MethanolSoluble>30 g/LThe small alkyl chain and hydroxyl group of methanol facilitate strong hydrogen bonding and dipole-dipole interactions.
EthanolSoluble>25 g/LSimilar to methanol, but the slightly larger alkyl chain may slightly reduce solubility.
Polar Aprotic AcetoneSoluble>30 g/LThe strong dipole of the ketone group in acetone interacts favorably with the polar groups of the solute.
AcetonitrileSoluble>25 g/LThe nitrile group of acetonitrile leads to strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very Soluble>100 g/LDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Very Soluble>100 g/LSimilar to DMSO, DMF is a highly polar aprotic solvent.
Nonpolar HexaneInsoluble<0.1 g/LThe nonpolar nature of hexane results in very weak intermolecular forces with the polar solute.
TolueneSparingly Soluble~1-5 g/LThe aromatic ring of toluene allows for some weak π-π stacking interactions, but the overall nonpolar character limits solubility.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

    • Analyze the calibration standards by HPLC to generate a calibration curve.

    • Dilute the collected supernatant samples to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation A Start: Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Centrifuge to separate solid C->D E Withdraw known volume of supernatant D->E F Dilute supernatant E->F G HPLC Analysis F->G H Calculate concentration from calibration curve G->H I Determine solubility H->I

Caption: Experimental workflow for the quantitative determination of solubility.

Safety and Handling

This compound and its N-methylated analog, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, are classified as acutely toxic if swallowed and may cause skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5][6] All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[5][6][7][8][9]

Conclusion and Applications

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a practical experimental protocol, researchers can confidently select appropriate solvents and quantify solubility, thereby optimizing reaction conditions, purification strategies, and formulation development. The principles and methods outlined herein are broadly applicable to the study of other novel chemical entities, underscoring the fundamental importance of solubility assessment in chemical and pharmaceutical research.

References

Navigating the Synthesis and Handling of Pyrrole Carbonitriles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrrole carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their synthesis and subsequent handling, however, necessitate a thorough understanding of their inherent reactivity and potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for pyrrole carbonitriles, moving beyond a simple recitation of rules to explain the chemical principles that underpin these procedures. We will delve into detailed protocols for their synthesis, purification, and characterization, offering insights into the rationale behind experimental choices. This document is intended to serve as a practical resource for researchers, enabling them to work safely and efficiently with this important class of molecules.

Introduction: The Double-Edged Sword of the Cyano-Pyrrole Moiety

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules. The introduction of a nitrile (-C≡N) group onto this ring system creates a molecule with a unique electronic profile, enhancing its potential as a pharmacophore. However, the very features that make pyrrole carbonitriles attractive for drug design—the electron-withdrawing nature of the nitrile group and the reactivity of the pyrrole ring—also introduce specific hazards.

This guide will systematically address these challenges, providing a framework for risk assessment and control that is grounded in the chemical properties of these compounds. Our approach is not merely procedural but aims to foster a deeper understanding of the "why" behind each safety recommendation, empowering researchers to make informed decisions in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

A thorough understanding of the potential hazards associated with pyrrole carbonitriles is the foundation of safe laboratory practice. The primary hazards stem from their toxicity, the reactivity of the pyrrole ring, and the potential for hazardous decomposition.

Toxicological Profile

Pyrrole carbonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] While the toxicological properties of many specific pyrrole carbonitriles have not been fully investigated, it is prudent to treat them with a high degree of caution due to the presence of the cyano group.

Table 1: GHS Hazard Classification for Representative Pyrrole Carbonitriles

CompoundGHS PictogramHazard Statements
Pyrrole-2-carbonitrile H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1]
1-Methyl-1H-pyrrole-2-carbonitrile H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]

Causality: The toxicity is linked to the nitrile functional group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions. The cyanide ion is a potent inhibitor of cellular respiration.

Chemical Reactivity and Incompatibilities

The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. This reactivity is a key consideration when selecting reagents and reaction conditions.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions. The electron-rich pyrrole ring is easily oxidized, which can lead to dearomatization and the formation of highly functionalized, unstable products.[3][4] This can result in a rapid release of energy and potentially hazardous byproducts.

  • Strong Acids: Pyrroles are sensitive to strong acids. The lone pair of electrons on the nitrogen atom is involved in the aromatic sextet, making it a very weak base.[5] Protonation occurs at a carbon atom of the ring, leading to the loss of aromaticity and the formation of a reactive intermediate that can readily polymerize, often in a vigorous and uncontrolled manner.[6][7]

  • Strong Bases: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases such as sodium hydride or organolithium reagents.[6][7] While this reactivity is often exploited in synthesis, unplanned reactions with strong bases can lead to the formation of unexpected products and potential hazards.

Hazardous Decomposition

Upon combustion, pyrrole carbonitriles will decompose to produce toxic and flammable gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen cyanide (HCN) in some conditions[2][8]

The formation of these hazardous gases necessitates that any work with the potential for thermal decomposition be conducted in a well-ventilated fume hood.

Engineering and Administrative Controls: Creating a Safe Workspace

The primary line of defense against the hazards of pyrrole carbonitriles is a well-designed and controlled laboratory environment.

  • Ventilation: All manipulations of pyrrole carbonitriles, including weighing, transfers, reactions, and purification, must be performed in a properly functioning chemical fume hood. The fume hood provides a physical barrier and containment in the event of a spill or unexpected reaction and protects the user from inhaling harmful vapors or dusts.

  • Designated Work Area: Establish a designated area within the laboratory for working with pyrrole carbonitriles. This area should be clearly marked, and access should be restricted to trained personnel.

  • Working Alone: Never work with highly toxic or reactive compounds like pyrrole carbonitriles when alone in the laboratory. A "buddy system" ensures that someone is available to provide assistance in case of an emergency.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are crucial, the use of appropriate PPE is mandatory to protect against accidental exposure.

Table 2: Recommended Personal Protective Equipment for Handling Pyrrole Carbonitriles

ProtectionSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of liquids and airborne particles. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (double gloving is recommended).Provides a barrier against skin contact. Check the glove manufacturer's compatibility chart for the specific pyrrole carbonitrile and solvents being used.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale reactions or spill cleanup.Consult with your institution's environmental health and safety department to determine if respiratory protection is required for your specific procedures.

Experimental Protocols: A Step-by-Step Guide to Safe Synthesis, Purification, and Characterization

The following protocols are provided as a general guide. Researchers should always perform a thorough risk assessment for their specific experimental conditions and scale.

Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles from Enones

This two-step procedure provides a relatively straightforward route to substituted pyrrole-2-carbonitriles.[9]

Step 1: Synthesis of Cyanopyrrolines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting enone (1.0 equivalent) in pyridine.

  • Reagent Addition: Add aminoacetonitrile hydrochloride (1.5 equivalents) to the solution.

  • Reaction: Heat the suspension to reflux and stir for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the cyanopyrroline intermediate.

Step 2: Dehydrogenation to Pyrrole-2-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyanopyrroline intermediate (1.0 equivalent) in toluene.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.15-1.20 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of sodium hydroxide (NaOH). Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted pyrrole-2-carbonitrile.

Causality Behind Experimental Choices:

  • Pyridine as Solvent: Pyridine acts as both a solvent and a base to neutralize the HCl salt of aminoacetonitrile.

  • DDQ as Oxidant: DDQ is a powerful and selective dehydrogenating agent that effectively aromatizes the pyrroline ring to the pyrrole.

  • Aqueous Work-up: The aqueous washes are essential to remove any remaining reagents, byproducts, and solvents. The basic wash in the second step removes the reduced DDQ byproduct.

Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds.

  • Column Preparation: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude pyrrole carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the mobile phase. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Interpretation: The ¹H NMR spectrum will show characteristic signals for the pyrrole ring protons and any substituents. The ¹³C NMR spectrum will show a signal for the nitrile carbon typically in the range of 115-125 ppm, in addition to the signals for the pyrrole ring carbons.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The most characteristic feature in the IR spectrum of a pyrrole carbonitrile will be a sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure
  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills
  • Small Spills: If you are trained and have the appropriate PPE and spill kit, you can clean up a small spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and alert others. Contact your institution's emergency response team.

Storage and Waste Disposal: Responsible Stewardship

  • Storage: Store pyrrole carbonitriles in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Waste Disposal: All waste containing pyrrole carbonitriles, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, labeled hazardous waste container. Dispose of the waste through your institution's hazardous waste management program.

Visualization of Workflows

General Safety Workflow for Handling Pyrrole Carbonitriles

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Work in a Fume Hood C->D E Use Designated Area D->E F Follow Experimental Protocol E->F G Decontaminate Glassware F->G H Segregate Hazardous Waste G->H I Clean Work Area H->I

Caption: General safety workflow for handling pyrrole carbonitriles.

Synthetic and Purification Workflow for 3,5-Disubstituted Pyrrole-2-carbonitriles

cluster_synthesis Synthesis cluster_purification Purification Start Enone + Aminoacetonitrile HCl Step1 Reflux in Pyridine (15h) Start->Step1 Workup1 Aqueous Work-up (EtOAc/NaHCO3) Step1->Workup1 Intermediate Crude Cyanopyrroline Workup1->Intermediate Step2 Reflux with DDQ in Toluene (2-4h) Intermediate->Step2 Workup2 Aqueous Work-up (EtOAc/NaOH) Step2->Workup2 CrudeProduct Crude Pyrrole Carbonitrile Workup2->CrudeProduct Column Silica Gel Column Chromatography CrudeProduct->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Rotary Evaporation Combine->Evaporate PureProduct Pure Pyrrole Carbonitrile Evaporate->PureProduct

Caption: Synthetic and purification workflow for pyrrole-2-carbonitriles.

Conclusion

Pyrrole carbonitriles are valuable compounds for chemical research and development. By understanding their chemical properties and adhering to the safety and handling precautions outlined in this guide, researchers can mitigate the associated risks and work with these compounds in a safe and responsible manner. A proactive approach to safety, grounded in a solid understanding of the underlying chemistry, is the cornerstone of a successful and secure research environment.

References

The Synthetic Keystone: A Technical Guide to 2-Formyl-1H-pyrrole-3-carbonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Formyl-1H-pyrrole-3-carbonitrile stands out as a pivotal intermediate, offering a unique combination of reactive functional groups on a privileged pyrrole scaffold. This technical guide provides a comprehensive overview of this versatile compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics and other advanced materials.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is known by several names and identifiers across various chemical databases and commercial suppliers. A thorough understanding of this nomenclature is crucial for accurate literature searches and procurement.

IdentifierValue
Systematic IUPAC Name This compound[1]
Common Name This compound
CAS Number 56164-43-3[1]
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
InChI InChI=1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H[1]
InChIKey XVMOMFYYUXUNFR-UHFFFAOYSA-N[1]
Canonical SMILES C1=CNC(=C1C#N)C=O[1]

Alternative names and depositor-supplied synonyms include:

  • 1H-Pyrrole-3-carbonitrile, 2-formyl-

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. While experimental data for this specific compound is not extensively published, computational data from reliable sources provides valuable insights.

Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 120.11 g/mol PubChem[1]
XLogP3-AA 0.2PubChem[1]
Topological Polar Surface Area 56.7 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the aldehydic proton (typically in the range of 9-10 ppm), and the N-H proton (which may be broad and its chemical shift dependent on solvent and concentration).

  • ¹³C NMR: The carbon NMR would reveal signals for the two distinct carbonyl carbons (aldehyde and nitrile), as well as the carbons of the pyrrole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretch, the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), and the C=O (aldehyde) stretch (around 1670-1700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (120.11 g/mol ).

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrroles is a well-established area of organic chemistry. For 2-formylpyrrole derivatives, the Vilsmeier-Haack reaction is a cornerstone transformation. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes electrophilic aromatic substitution with the pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Pyrrole Pyrrole Substrate Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Aldehyde Formylated Pyrrole Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Generalized Vilsmeier-Haack formylation of a pyrrole substrate.

Hypothetical Synthetic Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 10-20°C. Stir the mixture for a further 15 minutes after the addition is complete.

  • Formylation: Dissolve 1H-pyrrole-3-carbonitrile in a suitable solvent like ethylene dichloride and add it dropwise to the cooled Vilsmeier reagent. After the addition, remove the ice bath and allow the reaction to proceed at room temperature, followed by gentle heating to reflux for a short period.

  • Hydrolysis and Workup: Cool the reaction mixture and cautiously add a solution of sodium acetate in water. Heat the mixture to reflux again to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles. Researchers should consult relevant literature and perform appropriate safety assessments before attempting any synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde and nitrile moieties can be selectively transformed, and the pyrrole ring itself can participate in further reactions.

Reactivity cluster_aldehyde Aldehyde Transformations cluster_nitrile Nitrile Transformations cluster_pyrrole Pyrrole Ring Transformations Start This compound Aldehyde_Rxns Aldehyde Reactions Start->Aldehyde_Rxns Nitrile_Rxns Nitrile Reactions Start->Nitrile_Rxns Pyrrole_Rxns Pyrrole Ring Reactions Start->Pyrrole_Rxns Oxidation Oxidation to Carboxylic Acid Aldehyde_Rxns->Oxidation Reduction Reduction to Alcohol Aldehyde_Rxns->Reduction Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) Aldehyde_Rxns->Condensation Hydrolysis Hydrolysis to Carboxylic Acid or Amide Nitrile_Rxns->Hydrolysis Reduction_Nitrile Reduction to Amine Nitrile_Rxns->Reduction_Nitrile Cyclization Participation in Cyclization Reactions Nitrile_Rxns->Cyclization N_Alkylation N-Alkylation/Arylation Pyrrole_Rxns->N_Alkylation Electrophilic_Sub Further Electrophilic Substitution Pyrrole_Rxns->Electrophilic_Sub

Caption: Reactivity profile of this compound.

This dual functionality makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems, which are often the core structures of biologically active molecules.

Applications in Drug Discovery and Development

Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. While specific examples detailing the use of this compound in the synthesis of named drugs are not prevalent in the initial search results, its potential is evident from the applications of similarly substituted pyrroles.

For instance, substituted 2-formylpyrroles are critical intermediates in the synthesis of kinase inhibitors, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The formyl group serves as a handle for constructing the larger molecular framework of the drug.

The presence of both an electrophilic aldehyde and a nucleophilic nitrogen within the pyrrole ring system, along with the versatile nitrile group, allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery campaigns. The cyano group, in particular, can be transformed into various other functionalities, such as amines, carboxylic acids, or amides, further expanding the accessible chemical space.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, data for the closely related pyrrole-2-carboxaldehyde provides a useful guide.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

Researchers must always consult the specific Safety Data Sheet provided by the supplier before handling this or any other chemical.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique arrangement of functional groups on the pyrrole core provides a powerful platform for the construction of complex, biologically active molecules. A thorough understanding of its chemical identity, properties, synthesis, and reactivity is crucial for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

The Evolving Therapeutic Landscape of Pyrrole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold, a ubiquitous five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its diverse derivatives, those bearing a carbonitrile group at the 3-position have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of pyrrole-3-carbonitrile derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships across various disease areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrrole-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in tumor growth, proliferation, and survival.[2]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A prominent mechanism of action for the anticancer effects of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and angiogenesis.

Certain pyrrole-3-carbonitrile derivatives have been synthesized as competitive inhibitors of EGFR and VEGFR, forming stable complexes with these receptors.[3][4] This inhibition blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell survival and proliferation.[5][]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a hypothetical pyrrole-3-carbonitrile derivative.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Pyrrole_Derivative Pyrrole-3-carbonitrile Derivative Pyrrole_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted pyrrole derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G COX2_Pathway_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage/Other Cell Inflammatory_Stimuli->Cell Arachidonic_Acid Arachidonic Acid Cell->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole-3-carbonitrile Derivative Pyrrole_Derivative->COX2 Inhibits Pyrrole_Synthesis Reactants Benzoin + Primary Aromatic Amine + Malononitrile Product 2-Amino-pyrrole-3-carbonitrile Derivative Reactants->Product Condensation

References

A Technical Guide to the Structural Analogs of 2-Formyl-1H-pyrrole-3-carbonitrile: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. This guide focuses on a particularly intriguing and functionally rich pyrrole derivative: 2-formyl-1H-pyrrole-3-carbonitrile. The strategic placement of the formyl and cyano groups on the pyrrole core provides a powerful platform for the development of a diverse array of structural analogs with significant therapeutic potential. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, with a special emphasis on their emerging role as modulators of the innate immune system.

The Core Moiety: this compound

This compound is a versatile building block in organic synthesis.[1] Its utility stems from the presence of three key reactive sites: the pyrrole nitrogen, the electrophilic formyl group, and the cyano group, which can be hydrolyzed or reduced. This trifecta of functionality allows for a wide range of chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Therapeutic Landscape: Beyond a Simple Building Block

While initially explored as a synthetic intermediate, structural analogs of this compound have demonstrated a remarkable spectrum of biological activities. This guide will explore several of these, with a primary focus on a groundbreaking application: the activation of the STING (Stimulator of Interferon Genes) pathway.

A New Frontier in Immuno-Oncology: STING Receptor Agonism

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][2][3] Activation of STING triggers a cascade of events leading to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting a robust anti-tumor immune response.[2][4] Small molecule agonists of STING are therefore highly sought after as next-generation cancer immunotherapies.[5][6]

A landmark study has identified a series of 1H-pyrrole-3-carbonitrile derivatives as potent STING agonists.[5][6][7] This discovery has opened up a new avenue for the development of orally bioavailable, systemically active immunotherapies.

The activation of the STING pathway by a small molecule agonist, such as a 1H-pyrrole-3-carbonitrile derivative, initiates a well-defined signaling cascade.

STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus agonist Pyrrole-3-carbonitrile Agonist STING_ER STING (on ER) agonist->STING_ER Binds & Activates STING_translocated STING Translocation STING_ER->STING_translocated Translocates cGAMP cGAMP cGAMP->STING_ER Activates cGAS cGAS cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates TBK1 TBK1 STING_translocated->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Phosphorylates IRF3_p p-IRF3 (Dimer) IRF3_p->IRF3_p IFN_genes Type I Interferon Genes IRF3_p->IFN_genes Induces Transcription NFkB_p p-NF-κB NFkB_p->NFkB_p Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_p->Cytokine_genes Induces Transcription IRF3->IRF3_p Dimerizes NFkB->NFkB_p

Caption: The cGAS-STING signaling pathway activated by a pyrrole-3-carbonitrile agonist.

The therapeutic potential of these compounds is critically dependent on their specific chemical structure. A systematic exploration of substitutions on the pyrrole ring and its appendages has revealed key insights into the SAR for STING agonism.[5][6]

CompoundR1R2ΔTm (°C) for hSTINGEC50 (µM) in THP1 cells
4A HH+3.510.49 ± 1.95
7F 4-FHNot reportedComparable to SR-717
7P 3-ClHNot reportedComparable to SR-717
7R 4-CF3HNot reportedComparable to SR-717
Data synthesized from ACS Med Chem Lett. 2023;14(8):1079-1087.[5]

The data suggests that substitutions on the aniline ring system are well-tolerated and can be modulated to fine-tune the activity of these STING agonists.[5][6]

Broadening the Therapeutic Horizon: Other Biological Activities

Structural analogs of this compound have also shown promise in other therapeutic areas, highlighting the versatility of this scaffold.

Biological TargetCompound ClassKey Findings
Butyrylcholinesterase (BChE) 1,3-diaryl-pyrrole derivativesSelective inhibition with IC50 values as low as 1.71 µM.[8][9]
COX-1 and COX-2 Pyrrole carboxylic acid derivativesDual inhibition with some compounds showing higher activity than reference drugs.[10]
G6PD and 6PGD Substituted pyrrolesInhibition of pentose phosphate pathway enzymes with IC50 values in the low micromolar range.[11]

Synthetic Strategies: Building the Pyrrole Core and its Analogs

The construction of the substituted pyrrole ring is a critical step in accessing these diverse analogs. Several synthetic methodologies can be employed, with the choice of route often depending on the desired substitution pattern.

General Workflow for Analog Synthesis and Evaluation

workflow start Starting Materials (e.g., Enones, Aminoacetonitrile) synthesis Pyrrole Ring Synthesis (e.g., Cyclocondensation) start->synthesis diversification Functional Group Interconversion & Derivatization synthesis->diversification purification Purification & Characterization (Chromatography, NMR, MS) diversification->purification biological_eval Biological Evaluation (e.g., STING Activation Assay) purification->biological_eval sar_analysis SAR Analysis & Lead Optimization biological_eval->sar_analysis sar_analysis->diversification Iterative Design

Caption: A generalized workflow for the synthesis and evaluation of pyrrole-based therapeutics.

Experimental Protocol: Two-Step Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles from Enones

This protocol provides a reliable method for the synthesis of a key class of structural analogs.

Step 1: Synthesis of 3,4-dihydro-2H-pyrrole-2-carbonitriles [12][13]

  • To a solution of the desired enone (1.0 eq) in pyridine (5 mL per mmol of enone), add aminoacetonitrile hydrochloride (1.5 eq).

  • Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrrole-2-carbonitrile.

Step 2: Aromatization to 3,5-disubstituted pyrrole-2-carbonitriles [12][13]

  • In a round-bottomed flask, dissolve the 3,4-dihydro-2H-pyrrole-2-carbonitrile (1.0 eq) in toluene (15-20 mL per mmol).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 10% aqueous NaOH solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 3,5-disubstituted pyrrole-2-carbonitrile.

Biological Evaluation: Assessing STING Agonist Activity

Confirmation of the biological activity of the synthesized analogs is paramount. For STING agonists, a combination of in vitro assays is typically employed.

Experimental Protocol: In Vitro STING Activation Assay[3][14][15][16]

This protocol outlines a general method for assessing the activation of the STING pathway in a cellular context.

  • Cell Culture: Culture THP1-Dual™ reporter cells (or a similar suitable cell line) according to the manufacturer's instructions. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) and/or luciferase reporter gene under the control of an IRF-inducible promoter.

  • Compound Treatment:

    • Plate the cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of the test compounds (the pyrrole analogs) in the appropriate vehicle (e.g., DMSO).

    • Add the diluted compounds to the cells and incubate for 18-24 hours. Include a positive control (e.g., cGAMP) and a vehicle control.

  • Reporter Gene Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the reporter gene activity (SEAP or luciferase) using a commercially available detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the fold induction of reporter gene activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Future Directions and Concluding Remarks

The this compound scaffold has emerged as a remarkably fruitful starting point for the discovery of novel therapeutics. The identification of its analogs as potent STING agonists represents a significant advancement in the field of immuno-oncology. The synthetic versatility of this core structure, coupled with a growing understanding of its SAR, paves the way for the development of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. Further exploration of this chemical space is likely to uncover additional analogs with unique and valuable biological activities, solidifying the importance of the pyrrole ring as a truly privileged scaffold in medicinal chemistry.

References

Methodological & Application

Synthesis of 2-Formyl-1H-pyrrole-3-carbonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Formyl-1H-pyrrole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development, from simple and readily available precursors. The described synthetic route is a multi-step process designed for clarity, reproducibility, and scalability in a research laboratory setting. This document will elaborate on the underlying chemical principles, provide step-by-step experimental procedures, and detail the necessary characterization of the intermediates and the final product.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with diverse biological activities. The presence of the formyl and cyano groups on the pyrrole ring offers multiple reaction sites for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide outlines a rational and efficient three-stage synthesis starting from malononitrile, a simple and inexpensive precursor.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-stage process:

  • Stage 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile. This stage involves the construction of the pyrrole ring. A plausible and efficient method is the reaction of malononitrile with an appropriate C2 synthon, such as chloroacetaldehyde, followed by a base-mediated cyclization. This reaction proceeds via an initial alkylation of the active methylene group of malononitrile, followed by an intramolecular Thorpe-Ziegler type cyclization to form the 2-aminopyrrole derivative.

  • Stage 2: Deamination of 2-Amino-1H-pyrrole-3-carbonitrile. The amino group at the C2 position is removed to yield the core intermediate, 1H-pyrrole-3-carbonitrile. This is typically achieved through a diazotization reaction using a nitrite salt in an acidic medium, followed by the reduction of the resulting diazonium salt.

  • Stage 3: Regioselective Formylation of 1H-pyrrole-3-carbonitrile. The final step is the introduction of a formyl group at the C2 position of the pyrrole ring. The Vilsmeier-Haack reaction is the most effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The regioselectivity of this reaction is crucial for obtaining the desired product.

Synthetic_Pathway Malononitrile Malononitrile Stage1_reagents Base Malononitrile->Stage1_reagents Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Stage1_reagents Intermediate1 2-Amino-1H-pyrrole-3-carbonitrile Stage1_reagents->Intermediate1 Stage 1: Pyrrole Formation Stage2_reagents 1. NaNO₂, H⁺ 2. Reductant Intermediate1->Stage2_reagents Intermediate2 1H-pyrrole-3-carbonitrile Stage2_reagents->Intermediate2 Stage 2: Deamination Stage3_reagents DMF, POCl₃ Intermediate2->Stage3_reagents FinalProduct This compound Stage3_reagents->FinalProduct Stage 3: Formylation

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile

The formation of the 2-amino-3-cyanopyrrole core is a critical first step. While various methods exist for the synthesis of substituted aminopyrroles, a direct and efficient route to the unsubstituted parent compound can be achieved through the condensation of malononitrile with a suitable C2 electrophile, followed by cyclization.[4]

Protocol 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Malononitrile66.066.61 g0.10
Chloroacetaldehyde (50 wt% in H₂O)78.5015.7 g0.10
Sodium ethoxide68.056.81 g0.10
Ethanol (absolute)46.07150 mL-
Diethyl ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add malononitrile (6.61 g, 0.10 mol) and absolute ethanol (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (50 mL) to the flask with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add chloroacetaldehyde (15.7 g of 50 wt% solution in water, 0.10 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated NaCl solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-Amino-1H-pyrrole-3-carbonitrile as a solid.

Expected Yield: 60-70% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Stage 2: Deamination of 2-Amino-1H-pyrrole-3-carbonitrile

The removal of the 2-amino group is accomplished via a diazotization-reduction sequence. The aminopyrrole is first converted to its corresponding diazonium salt, which is then reduced to yield 1H-pyrrole-3-carbonitrile.

Protocol 2: Synthesis of 1H-pyrrole-3-carbonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-1H-pyrrole-3-carbonitrile107.1110.71 g0.10
Sodium nitrite (NaNO₂)69.007.59 g0.11
Hydrochloric acid (conc. 37%)36.4625 mL~0.30
Hypophosphorous acid (50 wt% in H₂O)66.0026.4 g0.20
Diethyl ether74.12As needed-
Saturated NaHCO₃ solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL beaker, dissolve 2-Amino-1H-pyrrole-3-carbonitrile (10.71 g, 0.10 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.59 g, 0.11 mol) in water (20 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate 1 L beaker, cool hypophosphorous acid (26.4 g of 50 wt% solution, 0.20 mol) to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred hypophosphorous acid. Effervescence (evolution of N₂) will be observed. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, and then with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1H-pyrrole-3-carbonitrile.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 50-60% Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Stage 3: Vilsmeier-Haack Formylation of 1H-pyrrole-3-carbonitrile

The final step is the regioselective formylation of 1H-pyrrole-3-carbonitrile at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[1][2][3]

Protocol 3: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-pyrrole-3-carbonitrile92.109.21 g0.10
N,N-Dimethylformamide (DMF)73.0921.93 g (23.2 mL)0.30
Phosphorus oxychloride (POCl₃)153.3316.86 g (10.2 mL)0.11
1,2-Dichloroethane (anhydrous)98.96100 mL-
Sodium acetate82.03As needed-
Ethyl acetate88.11As needed-
Saturated NaHCO₃ solution-As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (23.2 mL, 0.30 mol) and anhydrous 1,2-dichloroethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise to the stirred solution. A thick, white precipitate of the Vilsmeier reagent will form.

  • After the addition, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1H-pyrrole-3-carbonitrile (9.21 g, 0.10 mol) in anhydrous 1,2-dichloroethane (50 mL) dropwise to the Vilsmeier reagent suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto 300 g of crushed ice.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Heat the mixture to 50-60 °C for 30 minutes to hydrolyze the iminium salt intermediate.

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Expected Yield: 70-80% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1H-pyrrole-3-carbonitrile Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O Hydrolysis H₂O

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Malononitrile is toxic and should be handled with care.

  • Chloroacetaldehyde is corrosive and a lachrymator.

  • Sodium ethoxide is a strong base and is corrosive.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution.

  • The Vilsmeier-Haack reaction is exothermic and should be cooled appropriately.

References

Application Note: Vilsmeier-Haack Formylation of 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Synthesis of 2-Formyl-1H-pyrrole-3-carbonitrile

Introduction

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This powerful transformation utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate a potent electrophilic intermediate known as the Vilsmeier reagent.[2] This reagent, a chloroiminium salt, subsequently engages in an electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the substrate.[3]

Pyrroles, as electron-rich heterocycles, are particularly amenable to Vilsmeier-Haack formylation.[4][5] This application note provides a comprehensive, field-proven protocol for the formylation of 1H-pyrrole-3-carbonitrile. The presence of the electron-withdrawing nitrile group at the C3 position introduces a significant regiochemical challenge. However, the powerful activating effect of the nitrogen heteroatom typically directs the electrophilic attack to the α-position (C2), leading to the formation of this compound, a valuable synthetic intermediate in medicinal chemistry and materials science.[6][7] This guide offers a detailed mechanistic overview, step-by-step experimental procedures, safety protocols, and characterization data to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a well-established three-stage mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic N,N-dimethyl-chloroiminium ion, the active Vilsmeier reagent.[1][4][8] This step is highly exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[9] For 1H-pyrrole-3-carbonitrile, the nitrogen atom strongly activates the C2 and C5 positions. While the nitrile group at C3 exerts a deactivating inductive effect on the adjacent C2 and C4 positions, the α-position (C2) remains the most kinetically favored site for electrophilic attack due to the superior stabilization of the cationic intermediate by the nitrogen lone pair. This results in the preferential formation of the 2-substituted product.[4][10]

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction mixture is quenched with water during the work-up phase.[5] Aqueous hydrolysis rapidly converts the iminium salt to the final aldehyde product, this compound.[1]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ Pyrrole 1H-Pyrrole-3-carbonitrile IminiumSalt Iminium Salt Intermediate Pyrrole->IminiumSalt + Vilsmeier Reagent FinalProduct This compound IminiumSalt->FinalProduct + H₂O (Work-up)

Caption: Overall mechanism of the Vilsmeier-Haack reaction.

Safety and Handling

This protocol involves hazardous materials that require strict safety measures. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[12][13][14] It can cause severe skin burns, eye damage, and is fatal if inhaled.[11][15] Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). Ensure eyewash stations and safety showers are immediately accessible.[11]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Work-up: The quenching of the reaction mixture is highly exothermic. Perform this step slowly by pouring the reaction mixture onto crushed ice to dissipate heat effectively. Neutralization with base will also generate heat and gas (CO₂); add the neutralizing agent slowly and with good stirring.

Materials and Equipment

Reagents & MaterialsGradeSupplier Example
1H-Pyrrole-3-carbonitrile≥97%Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution---
Saturated Sodium Chloride (Brine)Aqueous Solution---
Anhydrous Magnesium Sulfate (MgSO₄)GranularAcros Organics
Celite® 545---Fisher Scientific
EquipmentDescription
Three-neck round-bottom flask (100 mL)Equipped for stirring and inert atmosphere
Magnetic stirrer and stir barFor reaction mixing
Dropping funnelFor controlled addition of reagents
Nitrogen/Argon gas inlet and bubblerTo maintain an inert atmosphere
Ice-water bathFor temperature control
Separatory funnel (250 mL)For liquid-liquid extraction
Rotary evaporatorFor solvent removal
Glass funnel and filter paperFor filtration
Standard laboratory glasswareBeakers, flasks, graduated cylinders

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale of the starting material, 1H-pyrrole-3-carbonitrile.

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 1H-pyrrole-3-carbonitrile (0.921 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.12 mL, 1.84 g, 12.0 mmol, 1.2 eq) to the dropping funnel. Add the POCl₃ dropwise to the stirred pyrrole solution over 20-30 minutes.

    • Causality: A slow, dropwise addition is crucial to control the exothermic reaction between DMF and POCl₃, preventing temperature spikes that could lead to side reactions or decomposition.[1] The temperature should be maintained below 5 °C during the addition.

  • Reaction: After the complete addition of POCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

  • Quenching: Prepare a 600 mL beaker containing 150 g of crushed ice. Slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring.

    • Causality: This hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive Vilsmeier reagent.[5] The large volume of ice absorbs the significant heat generated during this process.

  • Neutralization: Once all the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with continuous stirring. Continue adding until gas evolution ceases and the pH of the solution is approximately 7-8.

    • Causality: Neutralization is necessary to remove acidic byproducts (like phosphoric and hydrochloric acid) and to ensure the aldehyde product is in its neutral form for efficient extraction into an organic solvent.

  • Extraction: Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water wash removes residual DMF and inorganic salts. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Method: The crude product, typically a solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Chromatography: For chromatography, use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 25% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Workflow cluster_prep Reaction cluster_workup Work-up & Extraction cluster_purify Purification A 1. Dissolve Pyrrole in Anhydrous DMF B 2. Cool to 0°C A->B C 3. Add POCl₃ Dropwise (Maintain T < 5°C) B->C D 4. Warm to RT Stir for 2-4h C->D E 5. Pour Reaction Mixture onto Crushed Ice D->E F 6. Neutralize with Sat. NaHCO₃ (pH 7-8) E->F G 7. Extract with DCM (3x) F->G H 8. Wash with H₂O & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Column Chromatography or Recrystallization I->J K 11. Isolate Pure Product J->K

Caption: Step-by-step experimental workflow.

Product Characterization

The expected product is This compound .

PropertyExpected Value
Molecular Formula C₆H₄N₂O
Molecular Weight 120.11 g/mol [7]
Appearance Pale yellow or off-white solid[16]
Melting Point ~145-147 °C (Varies with purity)
¹H NMR (CDCl₃)δ (ppm): ~9.8 (s, 1H, CHO), ~7.2 (t, 1H, Ar-H), ~6.5 (t, 1H, Ar-H), NH broad.
¹³C NMR (CDCl₃)δ (ppm): ~180 (CHO), ~135 (C), ~130 (CH), ~120 (CH), ~115 (CN), ~105 (C).
IR (KBr, cm⁻¹)ν: ~3250 (N-H), ~2230 (C≡N), ~1660 (C=O, aldehyde).

Note: NMR and IR spectral data are predicted based on the structure and values for similar compounds. Actual values should be confirmed experimentally.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction.Extend the reaction time. Ensure the purity and anhydrous nature of reagents (especially DMF) and solvents.
Inefficient extraction.Ensure the aqueous layer was thoroughly neutralized before extraction. Perform additional extractions.
Reagents degraded (especially POCl₃).Use a fresh, unopened bottle of POCl₃. POCl₃ is moisture-sensitive.[15]
Dark, Tarry Crude Product Reaction temperature was too high.Maintain strict temperature control (0-5 °C) during the addition of POCl₃.
Extended reaction time at elevated temperature.Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
Product is an Oil/Gummy Presence of impurities (e.g., residual DMF).Purify via flash column chromatography. Ensure the product is fully dry under high vacuum.
Multiple Spots on TLC Formation of isomers or side products.Improve temperature control. Carefully perform column chromatography to separate the desired product.[17]

References

The Strategic Utility of 2-Formyl-1H-pyrrole-3-carbonitrile: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold remains a cornerstone for the design of novel therapeutics. Among the myriad of functionalized pyrroles, 2-Formyl-1H-pyrrole-3-carbonitrile stands out as a highly versatile and valuable synthetic intermediate. Its unique arrangement of a reactive aldehyde and a nitrile group on an electron-rich pyrrole ring provides a powerful platform for the construction of complex, fused heterocyclic systems. This guide offers an in-depth exploration of the synthesis and application of this pivotal building block, with a particular focus on its role in the preparation of pyrrolo[2,3-d]pyrimidines, a core structural motif in a class of targeted therapies known as Janus Kinase (JAK) inhibitors.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₄N₂O--INVALID-LINK--
Molecular Weight 120.11 g/mol --INVALID-LINK--
Appearance Off-white to yellow crystalline solidGeneral laboratory observation
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate). Limited solubility in non-polar solvents and water.General laboratory observation
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.--INVALID-LINK--[1]

Safety and Handling Precautions: As with any fine chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that leverages classic organic reactions. A common and efficient route begins with the synthesis of a 2-amino-1H-pyrrole-3-carbonitrile precursor, followed by a formylation reaction.

Part 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an effective method for the construction of the 2-amino-3-cyanopyrrole core.[2][3] This intramolecular cyclization of a dinitrile is a powerful tool for forming five-membered rings.

Thorpe_Ziegler cluster_0 Thorpe-Ziegler Cyclization Start Dinitrile Precursor Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Base (e.g., NaOEt) Base->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Iminonitrile Cyclic Iminonitrile Cyclization->Iminonitrile Tautomerization Tautomerization Iminonitrile->Tautomerization Product 2-Amino-1H-pyrrole-3-carbonitrile Tautomerization->Product

Caption: Thorpe-Ziegler reaction for 2-amino-3-cyanopyrrole synthesis.

Protocol 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile

  • Materials:

    • Appropriate dinitrile precursor (e.g., succinonitrile derivative)

    • Sodium ethoxide (NaOEt) or other strong base

    • Anhydrous ethanol

    • Hydrochloric acid (for workup)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the dinitrile precursor in anhydrous ethanol.

    • Add sodium ethoxide portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles, including pyrroles.[4][5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack cluster_1 Vilsmeier-Haack Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Pyrrole 2-Amino-1H-pyrrole-3-carbonitrile Pyrrole->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Aqueous Workup (H₂O) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of the pyrrole precursor.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Amino-1H-pyrrole-3-carbonitrile

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-1H-pyrrole-3-carbonitrile in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidines

The true synthetic power of this compound is realized in its ability to serve as a precursor to fused heterocyclic systems. A prime example is the synthesis of the pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in Janus Kinase (JAK) inhibitors such as Tofacitinib.[8][9][10][11]

Part 1: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-one

The initial step in constructing the pyrimidine ring involves the condensation of this compound with a suitable nitrogen-containing reagent, such as urea or formamidine.

Protocol 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Materials:

    • This compound

    • Urea

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound and urea in ethanol.

    • Add a solution of sodium ethoxide in ethanol.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with acetic acid.

    • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The resulting pyrrolo[2,3-d]pyrimidin-4-one is then converted to the more reactive 4-chloro derivative, a crucial intermediate for subsequent nucleophilic aromatic substitution reactions.[12]

Protocol 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials:

    • 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base

    • Toluene or other high-boiling inert solvent

  • Procedure:

    • In a flame-dried flask equipped with a reflux condenser, suspend 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in toluene.

    • Add phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and carefully quench by slowly pouring it onto crushed ice.

    • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Part 3: Synthesis of a Tofacitinib Analogue Precursor

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile electrophile that can be coupled with various nucleophiles, such as amines, to introduce diversity and build complex molecules like the JAK inhibitor Tofacitinib.[9][11]

Tofacitinib_Synthesis cluster_2 Synthesis of a Tofacitinib Analogue Precursor Chloro_Pyrrolo 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling Nucleophilic Aromatic Substitution (SNAr) Chloro_Pyrrolo->Coupling Piperidine_Amine Substituted Piperidine Amine Piperidine_Amine->Coupling Product Tofacitinib Analogue Precursor Coupling->Product

Caption: Coupling of the pyrrolopyrimidine core with a piperidine amine.

Protocol 5: Nucleophilic Aromatic Substitution

  • Materials:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Desired substituted piperidine amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine)

    • Potassium carbonate or other suitable base

    • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the piperidine amine in DMF.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield the Tofacitinib analogue precursor.

Conclusion: A Cornerstone for Drug Discovery

This compound has proven to be an indispensable tool in the arsenal of the synthetic chemist. Its straightforward, albeit multi-step, synthesis and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of complex, biologically active molecules. The protocols detailed herein offer a comprehensive guide for the preparation and application of this key intermediate, empowering researchers and drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics. The continued exploration of the reactivity of this compound promises to unlock even more innovative synthetic strategies and lead to the development of novel compounds with significant therapeutic potential.

References

Anwendungshinweise und Protokolle: Derivatisierung von 2-Formyl-1H-pyrrol-3-carbonitril für die Synthese von Bibliotheken

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Führungskraft

2-Formyl-1H-pyrrol-3-carbonitril ist ein hochvalides Ausgangsgerüst für die medizinische Chemie, das drei reaktive Zentren für die Diversifizierung bietet: den Pyrrol-Stickstoff (N-H), die Aldehydgruppe (Formyl) und die Nitrilgruppe (Cyano). Diese einzigartige trifunktionale Anordnung ermöglicht eine breite Palette chemischer Umwandlungen und macht es zu einem idealen Ausgangspunkt für die Synthese kombinatorischer Bibliotheken zur Identifizierung von Leitstrukturen in der Arzneimittelentwicklung. Pyrrol-haltige Moleküle sind in zahlreichen biologisch aktiven Naturstoffen und zugelassenen Medikamenten zu finden und weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebsbekämpfende, entzündungshemmende und antimikrobielle Eigenschaften.[1][2][3] Dieses Dokument bietet einen detaillierten Leitfaden zu den wichtigsten Derivatisierungsstrategien für dieses vielseitige Molekül, komplett mit fundierten Protokollen, mechanistischen Erklärungen und Überlegungen zur Bibliotheksgestaltung.

Strategische Überlegungen zur Bibliotheks-Synthese

Die gleichzeitige Präsenz einer elektrophilen Aldehydgruppe, eines nukleophilen Pyrrol-NH und einer vielseitigen Nitrilgruppe erfordert eine sorgfältige Planung der Reaktionssequenz, um die Selektivität zu steuern. Die Reaktivität kann wie folgt hierarchisiert werden:

  • Formylgruppe: Hochreaktiv gegenüber Nukleophilen. Reaktionen wie Knoevenagel-Kondensation, reduktive Aminierung und Wittig-Reaktion sollten in der Regel früh in der Synthesesequenz durchgeführt werden.

  • Pyrrol-NH: Mäßig azidisch und nukleophil. N-Alkylierung oder N-Arylierung erfordert typischerweise eine Base und wird am besten nach der Derivatisierung der empfindlicheren Formylgruppe durchgeführt, um Nebenreaktionen zu vermeiden.

  • Cyanogruppe: Relativ stabil, kann aber in spätere Umwandlungen wie Cyclokondensationsreaktionen einbezogen werden, um komplexere heterocyclische Systeme zu bilden.

Der folgende logische Arbeitsablauf bildet die Grundlage für eine effiziente Bibliotheks-Synthese.

G cluster_start Startmaterial cluster_c2 C2-Formyl Derivatisierung (Primär) cluster_n1 N1-Pyrrol Derivatisierung (Sekundär) cluster_c3 C3-Cyano Umwandlung (Tertiär) cluster_end Produktbibliothek start 2-Formyl-1H-pyrrol-3-carbonitril knoevenagel Knoevenagel- Kondensation start->knoevenagel Schritt 1 reductive_amination Reduktive Aminierung start->reductive_amination Schritt 1 wittig Wittig-Reaktion start->wittig Schritt 1 n_alkylation N-Alkylierung/ N-Arylierung knoevenagel->n_alkylation Schritt 2 reductive_amination->n_alkylation Schritt 2 wittig->n_alkylation Schritt 2 cyclocondensation Cyclokondensation n_alkylation->cyclocondensation Schritt 3 library Diverse Pyrrol-Derivate cyclocondensation->library

Abbildung 1: Logischer Arbeitsablauf für die sequentielle Derivatisierung.

Derivatisierung der C2-Formylgruppe

Die Aldehydfunktionalität ist der primäre Angriffspunkt für die molekulare Diversifizierung. Die hier beschriebenen Methoden sind robust und ermöglichen die Einführung einer Vielzahl von Substituenten.

Knoevenagel-Kondensation

Diese Reaktion ist eine der effizientesten Methoden zur Bildung von C-C-Bindungen, bei der der Aldehyd mit einer aktiven Methylenverbindung kondensiert wird, um ein α,β-ungesättigtes Produkt zu erzeugen. Die resultierenden elektronenarmen Alkene sind selbst wertvolle Michael-Akzeptoren für weitere Funktionalisierungen.

Mechanistische Begründung: Die Reaktion wird typischerweise durch eine basische Katalyse eingeleitet. Die Base deprotoniert die aktive Methylenverbindung und erzeugt ein nukleophiles Carbanion. Dieses Anion greift den elektrophilen Carbonylkohlenstoff des Pyrrolaldehyds an. Eine anschließende Dehydratisierung führt zum konjugierten Endprodukt. Die Wahl des Katalysators und der Bedingungen kann die Reaktionsgeschwindigkeit und die Ausbeute erheblich beeinflussen.

Vergleich der Protokolle zur Knoevenagel-Kondensation

ParameterProtokoll 2.1.1Protokoll 2.1.2Protokoll 2.1.3
Aktive Methylenverbindung MalononitrilEthylcyanoacetatN-Aryl-cyanoacetamide
Katalysator Piperidin (katalytisch)Diazabicyclo[5.4.0]undec-7-en (DBU)Trimethylamin
Lösungsmittel EthanolWasserEthanol
Temperatur RaumtemperaturRaumtemperaturRaumtemperatur
Typische Reaktionszeit 2–6 Stunden10–30 Minuten1–2 Stunden
Vorteile Einfach, kostengünstigSehr schnell, umweltfreundlich ("grün")Hohe Ausbeuten, milde Bedingungen
Referenz Angepasst von[4]Angepasst vonAngepasst von[2]
Protokoll 2.1.1: Piperidin-katalysierte Kondensation mit Malononitril

Dieses Protokoll ist eine klassische und zuverlässige Methode zur Einführung einer Dicyanomethylen-Gruppe.

Materialien:

  • 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol, 120,1 mg)

  • Malononitril (1,1 mmol, 72,7 mg)

  • Piperidin (0,1 mmol, 9,9 µL)

  • Ethanol (10 mL)

  • Rundkolben, Magnetrührer

Durchführung:

  • 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol) und Malononitril (1,1 mmol) in einem Rundkolben in 10 mL Ethanol lösen.

  • Eine katalytische Menge Piperidin (0,1 mmol) zur Lösung geben.

  • Die Reaktionsmischung bei Raumtemperatur für 2–6 Stunden rühren.

  • Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) überwachen (typisches Eluentensystem: Hexan/Ethylacetat).

  • Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen.

  • Den Rückstand mittels Säulenchromatographie auf Kieselgel reinigen, um das gewünschte Produkt, 2-((3-Cyan-1H-pyrrol-2-yl)methylen)malononitril, zu erhalten.

Reduktive Aminierung

Die reduktive Aminierung ist eine leistungsstarke Methode zur Synthese von sekundären und tertiären Aminen. Sie verläuft in zwei Schritten: der Bildung eines Imins (oder Iminiumions), gefolgt von dessen Reduktion. Diese Reaktion ist für die Synthese von Bibliotheken von zentraler Bedeutung, da eine große Vielfalt kommerziell erhältlicher primärer und sekundärer Amine zur Verfügung steht.

Mechanistische Begründung: Die Aldehydgruppe reagiert mit einem primären oder sekundären Amin unter Bildung eines Hemi-Aminals, das schnell zu einem Imin (oder Iminiumion) dehydratisiert. Ein mildes Reduktionsmittel, das im Reaktionsgemisch vorhanden ist, wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃), reduziert selektiv das Imin, ohne den Aldehyd anzugreifen.[5][6] Dies ermöglicht eine effiziente Eintopfreaktion.

Abbildung 2: Allgemeiner Arbeitsablauf der reduktiven Aminierung.

Protokoll 2.2.1: Eintopf-reduktive Aminierung mit primären Aminen

Dieses Protokoll ist für die Kopplung einer Vielzahl von primären Aminen optimiert.

Materialien:

  • 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol, 120,1 mg)

  • Primäres Amin (z. B. Benzylamin, 1,2 mmol, 131 µL)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 mmol, 318 mg)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) (15 mL)

  • Essigsäure (katalytisch, optional)

  • Inertgasatmosphäre (Stickstoff oder Argon)

Durchführung:

  • 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol) und das primäre Amin (1,2 mmol) in einem trockenen Kolben unter Inertgasatmosphäre in 15 mL DCM lösen.

  • Die Mischung 20–30 Minuten bei Raumtemperatur rühren, um die Iminbildung zu initiieren. Bei weniger reaktiven Aminen kann eine katalytische Menge Essigsäure zugegeben werden.

  • Natriumtriacetoxyborhydrid (1,5 mmol) portionsweise über 10 Minuten zugeben. Vorsicht: Gasentwicklung kann auftreten.

  • Die Reaktion bei Raumtemperatur für 4–24 Stunden rühren und den Fortschritt mittels DC oder LC-MS überwachen.

  • Nach Abschluss die Reaktion vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) quenchen.

  • Die organische Phase abtrennen, mit Wasser und anschließend mit Sole waschen.

  • Die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.

  • Das Rohprodukt mittels Säulenchromatographie reinigen.

Wittig-Reaktion

Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.[7] Sie verwendet ein Phosphoniumylid (Wittig-Reagenz), um die C=O-Doppelbindung durch eine C=C-Doppelbindung zu ersetzen. Dies ermöglicht die Einführung von Vinyl-, Allyl- oder anderen ungesättigten Gruppen.

Mechanistische Begründung: Der Mechanismus beginnt mit dem nukleophilen Angriff des Ylid-Kohlenstoffs auf den Carbonylkohlenstoff, was zur Bildung eines zwitterionischen Betain-Zwischenprodukts führt. Dieses cyclisiert schnell zu einem viergliedrigen Oxaphosphetan-Ring. Der Zerfall dieses Rings ist die treibende Kraft der Reaktion, da er das hochstabile Triphenylphosphinoxid und das gewünschte Alken bildet.[8]

Protokoll 2.3.1: Wittig-Olefinierung mit stabilisierten Yliden

Stabilisierte Ylide (z. B. solche, die eine Ester- oder Cyanogruppe tragen) sind einfacher zu handhaben und führen typischerweise zu (E)-Alkenen.

Materialien:

  • 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol, 120,1 mg)

  • Stabilisiertes Wittig-Reagenz (z. B. (Carbethoxymethylen)triphenylphosphoran, 1,1 mmol, 383 mg)

  • Trockenes Toluol oder Tetrahydrofuran (THF) (15 mL)

  • Inertgasatmosphäre

Durchführung:

  • 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol) und das Wittig-Reagenz (1,1 mmol) in einem trockenen Kolben unter Inertgasatmosphäre in 15 mL trockenem Toluol suspendieren.

  • Die Reaktionsmischung unter Rückfluss erhitzen (ca. 110 °C für Toluol) und für 12–24 Stunden rühren.

  • Den Fortschritt der Reaktion mittels DC überwachen.

  • Nach dem Abkühlen das Lösungsmittel unter reduziertem Druck entfernen.

  • Der Rückstand enthält das Alken-Produkt und Triphenylphosphinoxid. Eine Reinigung mittels Säulenchromatographie ist erforderlich, um die beiden zu trennen.

Derivatisierung des N1-Pyrrol-Stickstoffs

Die N-Funktionalisierung ist ein entscheidender Schritt, um die physikochemischen Eigenschaften wie Löslichkeit und Lipophilie zu modulieren, was für die Optimierung von Leitstrukturen von großer Bedeutung ist.

N-Alkylierung

Die Alkylierung des Pyrrol-Stickstoffs erfolgt typischerweise über eine Sₙ2-Reaktion mit einem Alkylhalogenid in Gegenwart einer Base.

Mechanistische Begründung: Eine geeignete Base deprotoniert den Pyrrol-Stickstoff (pKa ≈ 17) und erzeugt das nukleophilere Pyrrolat-Anion. Dieses Anion greift dann das Alkylhalogenid an und verdrängt das Halogenid-Ion, um das N-alkylierte Produkt zu bilden. Die Wahl der Base und des Lösungsmittels ist entscheidend, um eine gute Ausbeute zu erzielen und Nebenreaktionen zu vermeiden. Starke Basen wie NaH in aprotischen Lösungsmitteln (DMF, THF) oder mildere Basen wie K₂CO₃ sind üblich.[9]

Vergleich der Protokolle zur N-Alkylierung

ParameterProtokoll 3.1.1 (Starke Base)Protokoll 3.1.2 (Milde Base)
Base Natriumhydrid (NaH)Kaliumcarbonat (K₂CO₃)
Lösungsmittel DMF oder THF (wasserfrei)DMF oder Aceton
Temperatur 0 °C bis RaumtemperaturRaumtemperatur bis 60 °C
Typische Reaktionszeit 1–4 Stunden12–24 Stunden
Vorteile Schnell, hohe AusbeuteSicherer, einfacher in der Handhabung
Nachteile Erfordert strikt wasserfreie BedingungenLangsamer, erfordert möglicherweise Erhitzen
Referenz Allgemeine MethodeAngepasst von[9]
Protokoll 3.1.2: K₂CO₃-vermittelte N-Alkylierung

Dieses Protokoll verwendet eine mildere, einfacher zu handhabende Base und ist für die parallele Synthese gut geeignet.

Materialien:

  • C2-derivatisiertes 2-Formyl-1H-pyrrol-3-carbonitril (1,0 mmol)

  • Alkylhalogenid (z. B. Benzylbromid, 1,2 mmol)

  • Kaliumcarbonat (K₂CO₃), fein gepulvert (3,0–4,0 mmol)

  • N,N-Dimethylformamid (DMF) (10 mL)

Durchführung:

  • Das Pyrrol-Derivat (1,0 mmol) und fein gepulvertes K₂CO₃ (3,0 mmol) in 10 mL DMF in einem Rundkolben suspendieren.

  • Das Alkylhalogenid (1,2 mmol) zugeben.

  • Die Mischung bei Raumtemperatur für 12–24 Stunden kräftig rühren. Bei Bedarf kann die Reaktion auf 50–60 °C erhitzt werden, um die Umsetzung zu beschleunigen.

  • Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Nach Abschluss der Reaktion die Mischung in Wasser (50 mL) gießen und mit Ethylacetat (3 x 20 mL) extrahieren.

  • Die vereinigten organischen Phasen mit Wasser und Sole waschen, über Na₂SO₄ trocknen und das Lösungsmittel im Vakuum entfernen.

  • Das Produkt mittels Säulenchromatographie reinigen.

Umwandlung der C3-Cyanogruppe

Die Nitrilgruppe ist ein vielseitiger funktioneller Ankerpunkt, der in einem späten Stadium der Synthese in verschiedene Heterocyclen umgewandelt werden kann, was die strukturelle Komplexität der Bibliothek erheblich erhöht.

Cyclokondensationsreaktionen

Die benachbarte Amino- (oder potenziell Amino-) und Cyanogruppe kann als Vorläufer für die Bildung von anellierten Pyrimidin- oder Pyrazinringen dienen. Beispielsweise kann die Reaktion mit Guanidin oder Amidinen zu Pyrrolo[2,3-d]pyrimidinen führen. Eine andere Strategie besteht darin, das Aldehyd-Derivat mit einem Diamin zu kondensieren, um anellierte Pyrazin-Systeme zu bilden, wie z. B. Pyrido[2,3-b]pyrazine.[1][10]

G start_pyrrole N-Alkyliertes Knoevenagel-Addukt product Anelliertes heterocyclisches System (z.B. Pyrido[2,3-b]pyrazin) start_pyrrole->product Cyclokondensation reagent 1,2-Diamin oder Amidin-Derivat reagent->product

Abbildung 3: Synthese anellierter Heterocyclen.

Protokoll 4.1.1: Synthese von Pyrido[2,3-b]pyrazin-Derivaten

Dieses Protokoll ist eine konzeptionelle Adaption für die Synthese von anellierten Pyrazin-Systemen, die als Kinaseinhibitoren von Interesse sind.

Materialien:

  • N-Alkyliertes Knoevenagel-Addukt (z. B. aus Protokoll 2.1.1 und 3.1.2) (1,0 mmol)

  • 2,3-Diaminopyridin (1,1 mmol)

  • p-Toluolsulfonsäure (p-TSA) (20 mol%)

  • Ethanol oder DMF (15 mL)

Durchführung:

  • Das Pyrrol-Derivat (1,0 mmol), 2,3-Diaminopyridin (1,1 mmol) und p-TSA (0,2 mmol) in Ethanol in einem Rundkolben lösen.

  • Die Mischung unter Rückfluss erhitzen und für 8–12 Stunden rühren.

  • Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Nach dem Abkühlen das Lösungsmittel im Vakuum entfernen.

  • Den Rückstand in Ethylacetat aufnehmen und mit einer gesättigten NaHCO₃-Lösung und Sole waschen.

  • Die organische Phase trocknen, filtrieren und das Lösungsmittel entfernen.

  • Das Rohprodukt mittels Säulenchromatographie oder Kristallisation reinigen.

Schlussfolgerung und Ausblick

Das 2-Formyl-1H-pyrrol-3-carbonitril-Gerüst bietet eine außergewöhnliche Plattform für die Synthese von diversen Molekülbibliotheken. Durch die strategische und sequentielle Manipulation der drei reaktiven Zentren können Forscher schnell eine große Anzahl von strukturell unterschiedlichen Verbindungen herstellen. Die hier vorgestellten Protokolle bieten robuste und verlässliche Methoden für die Derivatisierung an der Formylgruppe, dem Pyrrol-Stickstoff und der Cyanogruppe. Diese Derivate dienen als wertvolle Ausgangsmaterialien für die Entdeckung neuer Wirkstoffe in einem breiten Spektrum von Therapiegebieten.

Referenzen

  • Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 25(1), 453–456.

  • Anderson, H. J., Riche, C. R., Costello, T. G., Loader, C. E., & Barnett, G. H. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654–657.

  • Asghar, M. N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33815–33829.

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.

  • Boukhalkhal, B., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 8(1).

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

  • PubChem. (n.d.). 2-Formyl-1H-pyrrole-3-carbonitrile.

  • ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a.

  • Sigma-Aldrich. (n.d.). This compound | 56164-43-3.

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(2), 289–306.

  • Key Organics. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • ChemSigma. (n.d.). 56164-43-3 1H-Pyrrole-3-carbonitrile, 2-formyl-.

  • Journal of the Mexican Chemical Society. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

  • ACS Publications. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.

References

Application Note: 2-Formyl-1H-pyrrole-3-carbonitrile as a Strategic Precursor for the Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The versatility of the pyrrolo[2,3-d]pyrimidine system offers a robust platform for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[2]

This application note provides a detailed guide on the strategic use of 2-Formyl-1H-pyrrole-3-carbonitrile as a key building block for the efficient synthesis of this important class of kinase inhibitors. We will delve into the chemical rationale for its use, provide a detailed synthetic protocol for its conversion into a core intermediate, and discuss its application in the synthesis of notable kinase inhibitors such as those targeting the Janus kinase (JAK) family.

Physicochemical Properties and Synthetic Advantages of this compound

This compound is a bifunctional heterocyclic compound poised for the construction of the fused pyrimidine ring. The strategic placement of the formyl (aldehyde) group at the C2 position and the carbonitrile (nitrile) group at the C3 position offers distinct advantages:

  • Inherent Reactivity: The electron-withdrawing nature of the adjacent nitrile and formyl groups activates the pyrrole ring for specific transformations.

  • Convergent Synthesis: The vicinal formyl and amino (or a precursor) functionalities allow for a direct and efficient cyclization to form the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine core. This convergent approach often leads to higher overall yields and simplifies purification processes compared to linear synthetic strategies.

  • Atom Economy: The direct cyclocondensation reaction maximizes the incorporation of atoms from the starting materials into the final product, aligning with the principles of green chemistry.

Core Synthetic Protocol: Cyclocondensation to form the 4-Aminopyrrolo[2,3-d]pyrimidine Nucleus

The key transformation leveraging this compound is its cyclocondensation with a suitable binucleophile, such as guanidine, to construct the pyrimidine ring. This reaction forms the foundational 4-aminopyrrolo[2,3-d]pyrimidine scaffold, a common core in many JAK inhibitors.

Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

This protocol describes a representative cyclocondensation reaction.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol with stirring until fully dissolved.

  • Reagent Addition: Add guanidine hydrochloride to the basic ethanol solution and stir for 15-20 minutes to allow for the formation of free guanidine.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium ethoxide is required to deprotonate guanidine hydrochloride, generating the free guanidine base which is the active nucleophile for the cyclization.

  • Solvent: Anhydrous ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperatures.

  • Reflux: Heating is necessary to provide the activation energy for the condensation and cyclization reactions.

Synthetic Workflow and Application

The synthesized 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a versatile intermediate. The 4-amino group can be further functionalized, for instance, through nucleophilic aromatic substitution (SNAr) reactions on a chlorinated version of the scaffold, to introduce various side chains that confer selectivity and potency for specific kinase targets.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_further_synthesis Further Synthesis cluster_final_product Final Product A This compound C Cyclocondensation A->C B Guanidine Hydrochloride Sodium Ethoxide B->C D 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carbonitrile C->D Formation of Pyrimidine Ring E Halogenation (e.g., with POCl3) D->E F Nucleophilic Aromatic Substitution (SNAr) with target-specific side chain E->F G Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor (e.g., Tofacitinib) F->G Introduction of Side Chain

Caption: Synthetic workflow from this compound to a kinase inhibitor.

Targeted Kinase Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold is the foundation for several clinically approved and investigational kinase inhibitors. The modifications on this core structure dictate the target kinase selectivity and overall pharmacological profile.

Kinase InhibitorPrimary Target(s)IC50 (nM)Disease Indication(s)
Tofacitinib JAK3, JAK11 (JAK3), 20 (JAK1)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)Myelofibrosis, Polycythemia Vera

Target Signaling Pathway: The JAK-STAT Pathway

Many inhibitors synthesized from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, target the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:h 1. Binding JAK JAK Receptor:f->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor:f 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor:f STAT_P P-STAT Dimer STAT Dimer STAT_P->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Translocation DNA DNA Dimer->DNA 9. Binds to DNA Transcription Gene Transcription DNA->Transcription 10. Regulates Gene Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

References

Application Note: A Researcher's Guide to the Synthesis of Substituted 2-Formylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 2-formylpyrroles are foundational building blocks in medicinal chemistry and materials science, serving as critical precursors to porphyrins, dyestuffs like BODIPYs, and a multitude of pharmacologically active agents.[1] Their synthesis, however, is not a one-size-fits-all process. The choice of synthetic route is dictated by the desired substitution pattern, substrate stability, and scalability. This technical guide provides an in-depth analysis of the most reliable and relevant methods for preparing substituted 2-formylpyrroles. We will dissect the workhorse Vilsmeier-Haack reaction, explore convergent strategies involving pyrrole ring formation followed by functional group manipulation, and provide critical, field-proven insights into classic reactions that present significant challenges, such as the Reimer-Tiemann reaction. This note is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the chemical rationale needed to make informed strategic decisions in the laboratory.

Introduction: The Significance of the 2-Formylpyrrole Scaffold

The pyrrole ring is a privileged scaffold in a vast range of natural products and synthetic drugs, including the blockbuster cholesterol-lowering agent atorvastatin and anti-cancer drug sunitinib.[2] The introduction of a formyl group at the C2 position dramatically enhances the synthetic utility of the pyrrole core. This aldehyde functionality acts as a versatile chemical handle for a wide array of subsequent transformations:

  • Condensation Reactions: It readily participates in Knoevenagel, Wittig, and aldol reactions to build complex carbon skeletons.

  • Reductive Amination: It provides a direct route to 2-aminomethylpyrroles, a common motif in bioactive molecules.

  • Oxidation: It can be easily oxidized to the corresponding carboxylic acid.

  • Porphyrinoid Synthesis: It is the key functional group for the acid-catalyzed condensation reactions that lead to the formation of dipyrromethanes and, ultimately, the porphyrin macrocycle.[3]

Given its importance, a mastery of the methods to introduce this group is essential for any chemist working with pyrrolic structures. This guide will focus on the most practical and effective synthetic strategies.

The Workhorse: Vilsmeier-Haack Formylation

For the direct formylation of an existing pyrrole ring, the Vilsmeier-Haack reaction is unequivocally the most reliable and widely used method.[4] It is particularly effective for electron-rich aromatic and heteroaromatic compounds.[5] The reaction is generally high-yielding and regioselective for the α-position (C2 or C5) of the pyrrole nucleus, driven by the superior stabilization of the positive charge in the reaction intermediate by the nitrogen lone pair.[6]

Mechanism and Rationale

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt. This is the active formylating agent, often called the "Vilsmeier Reagent".[7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position to form a stabilized cationic intermediate (a σ-complex). A base (like DMF) then removes a proton to restore aromaticity.[8]

  • Hydrolysis: The resulting iminium salt is stable until a final aqueous work-up, during which it is readily hydrolyzed to yield the desired 2-formylpyrrole.[8]

This mechanistic pathway explains why the reaction is so effective: the in-situ-generated Vilsmeier reagent is electrophilic enough to react with activated rings like pyrrole but is generally milder than the Lewis acids required for Friedel-Crafts acylations, leading to fewer side reactions.[8]

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Substituted Pyrrole Sigma_Complex Cationic Intermediate (σ-complex) Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 2-Formylpyrrole Iminium_Salt->Aldehyde + H₂O (work-up)

Caption: Vilsmeier-Haack reaction mechanism.

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenylpyrrole

This protocol is a representative example for the formylation of an N-substituted pyrrole.

Materials:

  • 1-Phenylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: To the stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 20 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes.

  • Pyrrole Addition: Dissolve 1-phenylpyrrole (1.0 equivalent) in anhydrous DCM (30 mL) and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes, maintaining the temperature below 5 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.[9]

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1H-pyrrole-2-carbaldehyde.

Scope and Limitations

The Vilsmeier-Haack reaction is robust but its regioselectivity is influenced by the substitution on the pyrrole ring.

Substrate Reagents Product(s) (α:β ratio) Total Yield (%) Rationale/Insight
1-MethylpyrroleDMF/POCl₃2-formyl (97:3)85The small methyl group offers minimal steric hindrance, leading to high selectivity for the electronically favored α-position.
1-t-ButylpyrroleDMF/POCl₃2-formyl & 3-formyl (35:65)78The bulky t-butyl group sterically hinders the α-positions, causing a dramatic shift towards formylation at the less-hindered β-position. This is a classic example of steric control.[10]
1H-Pyrrole-2-carboxylateCrystalline VR4-formyl & 5-formyl~95% (regioselective)The C2-ester is an electron-withdrawing group (EWG), deactivating the adjacent C3 and the N-H proton. Formylation occurs at the remaining activated positions (C4/C5). Specific reagents can favor one over the other.[11]
3,4-DiethylpyrroleDMF/POCl₃2-formylHighThe α-positions (C2/C5) are electronically activated and sterically accessible, leading to highly regioselective formylation.[6]

Indirect Strategy: Formylation via Pyrrole Ring Synthesis & Thionoester Reduction

When the desired pyrrole is highly substituted or when the starting materials are more readily available, it is often more efficient to construct the pyrrole ring first and then introduce the formyl group. A common approach is the Paal-Knorr synthesis , which condenses a 1,4-dicarbonyl compound with a primary amine.[12][13] This often produces a pyrrole with a C2-carboxylate group. The challenge then becomes the conversion of this stable ester to an aldehyde.

The Challenge: Direct reduction of a pyrrole-2-carboxylate with common reducing agents like DIBAL-H is often low-yielding or unsuccessful. This is due to the electronic nature of the ester, which can be considered a doubly-vinylogous carbamate, making it less reactive.[3]

A Modern Solution: A highly effective, modern protocol circumvents this issue by converting the C2-carboxylate into a C2-thionoester using Lawesson's reagent. The thionoester is then readily reduced to the 2-formylpyrrole in a single step using Raney® Nickel.[3][14] This two-step sequence is more reliable and often higher yielding than traditional multi-step hydrolysis, decarboxylation, and re-formylation routes.[1]

thionoester_workflow Dicarbonyl 1,4-Dicarbonyl Compound PaalKnorr Paal-Knorr Synthesis Dicarbonyl->PaalKnorr Amine Primary Amine Amine->PaalKnorr PyrroleEster Pyrrole-2-carboxylate PaalKnorr->PyrroleEster Thionation Thionation PyrroleEster->Thionation Lawesson's Reagent Thionoester Pyrrole-2-thionoester Thionation->Thionoester Reduction Desulfurative Reduction Thionoester->Reduction Raney® Ni Formylpyrrole 2-Formylpyrrole Reduction->Formylpyrrole

Caption: Workflow for 2-formylpyrrole synthesis via a thionoester intermediate.

Protocol 2: Raney® Nickel Reduction of a Pyrrole-2-thionoester

This protocol details the key reductive step of the indirect strategy.[3]

Materials:

  • Substituted O-Ethyl Pyrrole-2-thionoester

  • Raney® Nickel (2800, aqueous slurry)

  • Acetone

  • Celite®

Procedure:

  • Raney® Nickel Activation: In a round-bottom flask, suspend an aqueous slurry of Raney® Nickel (approx. 10-fold excess by weight relative to the thionoester) in acetone. Heat the mixture to reflux for 1 hour. This activation step is critical for reproducible results.[3]

  • Reaction: Dissolve the pyrrole-2-thionoester (1.0 equivalent) in acetone and add this solution to the refluxing Raney® Nickel suspension.[15]

  • Heating: Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Filtration: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the solid Raney® Nickel. Wash the Celite® pad thoroughly with acetone. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times. Do not allow the filter cake to dry in the air. Quench the filter cake with copious amounts of water.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting crude 2-formylpyrrole can be purified by column chromatography or recrystallization.

Classic Routes with Critical Caveats: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base to formylate phenols, is a staple of introductory organic chemistry.[3] However, its application to pyrrole is a classic pitfall that illustrates the unique reactivity of this heterocycle. Instead of the expected 2-formylpyrrole, the reaction primarily yields 3-chloropyridine.[16]

The "Abnormal" Mechanism: Ciamician-Dennstedt Rearrangement

This transformation is a textbook example of an "abnormal" Reimer-Tiemann reaction, known as the Ciamician-Dennstedt Rearrangement.[17]

  • Carbene Formation: The strong base deprotonates chloroform to generate the highly reactive dichlorocarbene (:CCl₂) electrophile.

  • Cyclopropanation: The electron-rich C2=C3 bond of the pyrrole ring attacks the dichlorocarbene in a [2+1] cycloaddition, forming an unstable dichlorocyclopropane intermediate fused to the pyrrole core.[18]

  • Ring Expansion: This strained intermediate rapidly undergoes an electrocyclic ring opening. The expulsion of a chloride ion drives the rearrangement and expansion of the five-membered pyrrole ring into a six-membered aromatic pyridine ring.

ciamician_dennstedt Pyrrole Pyrrole Cyclopropane Dichlorocyclopropane Intermediate Pyrrole->Cyclopropane + :CCl₂ Carbene Dichlorocarbene (:CCl₂) Pyridine 3-Chloropyridine Cyclopropane->Pyridine Ring Expansion - Cl⁻

Caption: The Ciamician-Dennstedt Rearrangement of pyrrole.

Expert Insight: The Ciamician-Dennstedt rearrangement is a powerful synthetic tool for converting pyrroles into pyridines, but it renders the Reimer-Tiemann reaction unsuitable for the synthesis of 2-formylpyrroles. This knowledge is crucial for avoiding unexpected outcomes and lost time in a research setting.

Summary and Method Selection Guide

Choosing the optimal synthetic route depends on the specific target molecule and available starting materials.

MethodKey ReagentsTypical YieldProsCons / Caveats
Vilsmeier-Haack DMF, POCl₃70-95%High yielding, reliable, regioselective for α-position, one-pot.[4]Regioselectivity is sensitive to sterics; requires an existing pyrrole ring.[10]
Paal-Knorr / Thionoester 1,4-Dicarbonyl, Amine, Lawesson's Reagent, Raney® Ni60-80% (over steps)Excellent for building complex pyrroles from acyclic precursors; avoids direct formylation issues.[3]Multi-step process; Raney® Ni is pyrophoric and requires careful handling.
Reimer-Tiemann CHCl₃, NaOH/KOH0% (for 2-formylpyrrole)N/A for this targetDoes not produce the desired product; leads to ring expansion to 3-chloropyridine (Ciamician-Dennstedt Rearrangement).[16]

References

Application Note: A Robust One-Pot, Four-Component Synthesis of Polysubstituted Pyrrole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, found in a vast array of pharmaceuticals, including the world's leading cholesterol-lowering drug, atorvastatin.[1][2] This application note provides a detailed protocol for a highly efficient, one-pot, four-component synthesis of polysubstituted 2-amino-4-phenyl-1,5-dihydro-pyrrole-3-carbonitriles. By explaining the underlying reaction mechanism and offering practical, field-tested insights, this guide equips researchers with a reliable method for generating diverse pyrrole libraries.

Introduction: The Significance of Pyrrole-3-carbonitriles

Pyrrole-containing heterocycles are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3] Specifically, the pyrrole-3-carbonitrile motif serves as a versatile synthetic intermediate and is a key feature in numerous bioactive compounds.[1] Traditional multi-step syntheses for these scaffolds often suffer from drawbacks such as high costs, long reaction times, and the generation of significant waste.

One-pot multicomponent reactions (MCRs) offer a superior alternative, aligning with the principles of green and sustainable chemistry.[4][5] By combining multiple reactants in a single vessel, MCRs enhance efficiency, reduce solvent usage, and simplify purification processes.[6] This protocol details a robust MCR for synthesizing polysubstituted pyrrole-3-carbonitriles, a method prized for its operational simplicity and broad substrate scope.

Reaction Principle and Mechanism

The described synthesis is a tandem reaction sequence that leverages the reactivity of four key components: an aromatic aldehyde, malononitrile, an active methylene ketone, and a primary amine. The reaction proceeds through a cascade of classical organic transformations, culminating in the formation of the stable pyrrole ring.

Causality Behind the Mechanism: The entire sequence is driven by the formation of highly reactive intermediates. The initial Knoevenagel condensation creates an electron-deficient alkene, which is a perfect substrate for a subsequent Michael addition. This orchestrated sequence ensures high regioselectivity and yield.

The proposed mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde (e.g., benzaldehyde) and malononitrile. This step forms a stable benzylidenemalononitrile intermediate (A).

  • Michael Addition: Concurrently, the primary amine reacts with the active methylene ketone (e.g., ethyl acetoacetate) to form an enamine intermediate (B). This enamine then acts as a Michael donor, attacking the electron-deficient double bond of the benzylidenemalononitrile (A).

  • Intramolecular Cyclization & Dehydration: The resulting adduct (C) undergoes a rapid intramolecular cyclization. The nitrogen atom attacks one of the nitrile groups, forming a five-membered ring.

  • Tautomerization & Aromatization: A subsequent dehydration and tautomerization of the cyclic intermediate leads to the final, stable aromatic pyrrole-3-carbonitrile product.

This mechanistic pathway is analogous to principles seen in other well-established heterocyclic syntheses like the Gewald reaction, which also involves condensation and cyclization steps.[7][8][9]

General Reaction Scheme

G cluster_reactants Starting Materials cluster_catalyst Conditions R1CHO Aromatic Aldehyde Cat Catalyst (e.g., L-Proline) Solvent (e.g., Ethanol) Reflux or Microwave Malono Malononitrile (NC-CH2-CN) Ketone Active Methylene Ketone (R2-CO-CH2-R3) Amine Primary Amine (R4-NH2) Product Polysubstituted Pyrrole-3-carbonitrile Cat->Product G Setup 1. Reaction Setup (Add Reactants, Catalyst, Solvent) Reaction 2. Reaction (Reflux or Microwave Irradiation) Setup->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up (Cooling, Precipitation, Filtration) Monitor->Workup Complete Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, IR) Purify->Characterize Product Pure Product Characterize->Product

References

Application Notes & Protocols: A Scientist's Guide to Catalytic Methods for the Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] The efficient construction of this five-membered heterocycle is therefore a topic of paramount importance in synthetic organic chemistry. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic methods for pyrrole synthesis. We move beyond simple procedures to explain the mechanistic rationale behind catalyst and condition selection. This document provides field-proven insights, detailed, step-by-step protocols for both classical and modern techniques, troubleshooting guides, and a comparative analysis to facilitate method selection for specific synthetic targets.

The Strategic Importance of Catalysis in Pyrrole Synthesis

The choice of a synthetic route to a pyrrole derivative is a critical decision dictated by factors such as desired substitution pattern, functional group tolerance, scalability, and atom economy. Catalytic methods are often superior to stoichiometric approaches as they offer milder reaction conditions, higher efficiency, and the potential for asymmetric synthesis. This guide is structured to provide a logical progression from foundational, acid-catalyzed methods to sophisticated transition-metal and organocatalytic strategies.

Foundational Methods: Acid-Catalyzed Cyclocondensations

For over a century, acid-catalyzed reactions have been the workhorses of pyrrole synthesis. While robust, they often require harsh conditions. Modern innovations, however, have significantly improved their efficiency and scope.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most direct method for forming a pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5]

Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.[5][6] The choice of acid catalyst is crucial; weakly acidic conditions favor pyrrole formation, whereas strongly acidic conditions (pH < 3) can promote a competing reaction to form furan byproducts.[4][7]

Modern Improvements:

  • Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis dramatically reduces reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6][8][9][10]

  • Lewis and Brønsted Acid Catalysts: While traditional protic acids like acetic acid are effective, a wide range of catalysts including Lewis acids (e.g., Sc(OTf)₃, ZrOCl₂·8H₂O, MgI₂) and solid-supported acids have been developed for milder conditions and easier work-up.[11][12][13]

  • Organocatalysis: Natural amino acids, such as L-tryptophan, and other organic molecules like vitamin B₁ or ascorbic acid, can serve as efficient, environmentally benign catalysts, often under solvent-free conditions.[2][14][15]

Workflow for Paal-Knorr Synthesis

Below is a generalized workflow for performing a Paal-Knorr reaction, from reactant preparation to final product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Purify 1,4-Dicarbonyl (Distill/Recrystallize) R1 Combine Reactants (1.0 eq Dicarbonyl, 1.1-1.5 eq Amine) P1->R1 P2 Select High-Purity Primary Amine P2->R1 R2 Add Solvent & Catalyst (e.g., EtOH, Acetic Acid) R1->R2 R3 Apply Energy (Conventional Heat or Microwave) R2->R3 R4 Monitor Progress (TLC) R3->R4 W1 Quench & Solvent Extraction R4->W1 Reaction Complete W2 Wash Organic Layer (Water, Brine) W1->W2 W3 Dry (Na₂SO₄) & Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4 W5 Characterize Product W4->W5

Caption: Generalized workflow for Paal-Knorr pyrrole synthesis.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multicomponent reaction that constructs the pyrrole core from an α-halo ketone, a β-ketoester, and a primary amine (or ammonia).[16][17]

Mechanistic Insight: The key to a successful Hantzsch synthesis is controlling the sequence of bond formation. Typically, the β-ketoester and the amine first condense to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-halo ketone. The resulting intermediate undergoes intramolecular cyclization and dehydration to afford the polysubstituted pyrrole.[18] Chemoselectivity can be an issue; the α-haloketone can react with the amine or self-condense. Slow addition of the α-haloketone to the pre-formed enamine is a critical experimental parameter to maximize the yield of the desired product.[18]

Modern Era: Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized pyrrole synthesis, enabling the use of diverse and readily available starting materials like alkynes and azides under mild conditions with high functional group tolerance.[1][19]

Gold-Catalyzed Cyclizations

Gold catalysts, typically Au(I) or Au(III) complexes, are exceptional π-acids, making them highly effective for activating alkynes and allenes toward nucleophilic attack.[20] This has led to powerful methods for synthesizing pyrroles.

Mechanistic Insight: A common strategy involves the gold-catalyzed intramolecular hydroamination or cycloisomerization of substrates containing both an alkyne and an amine functionality.[21] For example, the reaction of α-amino ketones with alkynes proceeds via a cascade where the gold catalyst activates the alkyne, facilitating an intermolecular hydroamination by the amine, followed by a subsequent intramolecular cyclization onto the ketone.[21] Gold catalysis is also effective in formal [3+2] cycloadditions, where nitrenoid precursors react with alkynes to form the pyrrole ring.[22][23]

Palladium-Catalyzed Annulation (Larock Synthesis)

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, can be adapted for pyrrole synthesis, although it is more famous for indoles.[24][25] The true power of palladium in pyrrole synthesis is seen in multi-component reactions.

Mechanistic Insight: The general catalytic cycle for a Pd-catalyzed annulation involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.

  • Migratory Insertion: An alkyne coordinates to the Pd(II) complex and subsequently inserts into the Pd-carbon bond.

  • Reductive Elimination: An intramolecular C-N bond formation occurs, releasing the heterocyclic product and regenerating the Pd(0) catalyst.[1][25]

This cycle allows for the convergent assembly of complex pyrroles from simple, readily available building blocks.

Palladium Catalytic Cycle Diagram

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex R-Pd(II)L₂(X) Pd0->OA_Complex R-X Alkyne_Complex Alkyne Coordination OA_Complex->Alkyne_Complex OA_label Oxidative Addition Insertion_Product Vinyl-Pd(II) Intermediate Alkyne_Complex->Insertion_Product Coord_label Ligand Exchange Cyclized_Pd Cyclized Pd(II) Complex Insertion_Product->Cyclized_Pd Intramolecular Amination MI_label Migratory Insertion Cyclized_Pd->Pd0 Pyrrole RE_label Reductive Elimination

Caption: A simplified catalytic cycle for a Palladium-catalyzed pyrrole synthesis.

Application Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for reproducible results.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol leverages microwave irradiation to rapidly synthesize a classic N-aryl pyrrole from 2,5-hexanedione and aniline, with acetic acid as a catalyst.[6][8][10]

Materials & Equipment:

  • 2,5-Hexanedione (1.0 mmol, 114 mg)

  • Aniline (1.1 mmol, 102 mg)

  • Glacial Acetic Acid (0.5 mL)

  • Ethanol (4.0 mL)

  • 10 mL microwave synthesis vial with cap

  • Microwave synthesizer

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial, add 2,5-hexanedione (1.0 mmol, 114 mg).

  • Add ethanol (4.0 mL) and swirl to dissolve the diketone.

  • Add aniline (1.1 mmol, 102 mg) followed by glacial acetic acid (0.5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 120 °C for 10 minutes .[6]

  • After the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to yield the pure product.

Expected Outcome: A pale yellow oil or solid. Yields typically range from 80-95%.

Protocol 2: Gold(I)-Catalyzed Synthesis of a Polysubstituted Pyrrole

This protocol is representative of a modern gold-catalyzed hydroamination/cyclization cascade to form a trisubstituted pyrrole.[21]

Materials & Equipment:

  • 2-Aminoacetophenone hydrochloride (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • (Triphenylphosphine)gold(I) chloride [AuCl(PPh₃)] (2 mol%)

  • Silver trifluoromethanesulfonate [AgOTf] (2 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Triethylamine (1.1 mmol)

  • Nitrogen atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware for work-up

Procedure:

  • Set up a dry Schlenk flask under a nitrogen atmosphere.

  • To the flask, add 2-aminoacetophenone hydrochloride (1.0 mmol), AuCl(PPh₃) (2 mol%), and AgOTf (2 mol%).

  • Add anhydrous DCM (5 mL) via syringe.

  • Add triethylamine (1.1 mmol) to the suspension to free-base the amine, followed by phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Directly purify the residue by column chromatography on silica gel (eluent: gradient of Hexane/Ethyl Acetate) to isolate the desired 2,4-diphenyl-1H-pyrrole.

Expected Outcome: A white or off-white solid. Yields are generally high, often exceeding 85%.

Data Summary & Method Comparison

Choosing the right synthetic method depends on the specific target molecule. The table below compares key features of the discussed catalytic methods.

Catalytic Method Typical Catalyst Starting Materials Key Advantages Common Limitations
Paal-Knorr Brønsted/Lewis Acids (e.g., AcOH, Sc(OTf)₃)1,4-Dicarbonyls, AminesHigh atom economy, simple, directLimited availability of 1,4-dicarbonyls, can require harsh conditions
Hantzsch Often base-mediatedα-Haloketones, β-Ketoesters, AminesHigh versatility, multicomponentPotential for side reactions, chemoselectivity issues
Gold-Catalyzed Au(I) or Au(III) salts/complexesAlkynes, Amines, AllenesMild conditions, high functional group tolerance, unique reactivityHigh cost of catalyst, sensitivity to impurities
Palladium-Catalyzed Pd(0)/Pd(II) complexesAryl/Vinyl Halides, Alkynes, AminesConvergent, builds complexity quicklyCatalyst cost, potential for ligand screening, removal of metal traces
Organocatalysis Proline, Thiourea, etc.Dicarbonyls, Nitroalkenes, AldehydesMetal-free, environmentally benign, potential for asymmetryCan have limited substrate scope, sometimes higher catalyst loading

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Paal-Knorr 1. Reaction pH is too low (<3), forming furan byproduct. 2. Starting materials are impure. 3. Reaction time or temperature is not optimal.1. Use a weak acid (e.g., acetic acid) or neutral conditions. Buffer if necessary.[4][7] 2. Purify the 1,4-dicarbonyl compound by distillation or recrystallization.[7] 3. Monitor the reaction by TLC to find the optimal time. Consider microwave heating to reduce degradation.[6][7]
Multiple Products in Hantzsch 1. Self-condensation of the α-haloketone. 2. Amine directly substituting the halide on the α-haloketone.1. Pre-form the enamine by stirring the β-ketoester and amine together before adding the haloketone. 2. Add the α-haloketone solution slowly and at a controlled temperature to the enamine mixture.[18]
Catalyst Deactivation (Transition Metal) 1. Impurities in starting materials or solvent (e.g., water, oxygen). 2. Product inhibition.1. Use anhydrous, degassed solvents and purified reagents. Run reactions under an inert atmosphere (N₂ or Ar). 2. If suspected, try running the reaction at a lower concentration.
No Reaction (Gold-Catalyzed) 1. Catalyst is inactive. 2. Substrate is electronically unsuitable.1. For Au(I) pre-catalysts like AuCl(PPh₃), ensure co-catalyst (e.g., AgOTf) is added to generate the active cationic species. 2. Highly electron-deficient alkynes may be poor substrates; consult literature for similar systems.

References

From Nitrile to Formyl: A Researcher's Guide to the Selective Hydrogenation of Pyrrole Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals.

The formyl group is a cornerstone in synthetic organic chemistry, serving as a versatile handle for a vast array of chemical transformations. Within the privileged scaffold of the pyrrole ring, a ubiquitous motif in pharmaceuticals and natural products, the introduction of a formyl group at the 2-position unlocks critical pathways for molecular elaboration. This guide provides a comprehensive overview and detailed protocols for a key transformation: the selective hydrogenation reduction of pyrrole-2-carbonitriles to their corresponding and highly valuable pyrrole-2-carboxaldehydes.

This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices, a comparative analysis of leading methodologies, and self-validating protocols designed for immediate application in a research setting.

The Strategic Importance of Pyrrole-2-Carboxaldehydes

Pyrrole-2-carboxaldehyde and its derivatives are not merely synthetic intermediates; they are integral components of numerous biologically active molecules. These compounds have been isolated from a wide range of natural sources, including fungi, plants, and marine organisms, and often exhibit interesting physiological activities.[1][2][3] In drug discovery, the pyrrole-2-carboxaldehyde moiety serves as a crucial building block for the synthesis of complex therapeutic agents. Its aldehyde functionality allows for a diverse range of subsequent reactions, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.[4][5]

While several methods exist for the formylation of pyrroles, most notably the Vilsmeier-Haack reaction, the reduction of a pre-existing nitrile group offers a distinct synthetic strategy.[6] This can be particularly advantageous when the nitrile is more readily introduced or when the conditions of alternative formylation methods are incompatible with other functional groups present in the molecule.

Methodologies for the Selective Reduction of Pyrrole Nitriles

The selective reduction of a nitrile to an aldehyde is a delicate transformation, requiring the precise addition of one equivalent of a hydride to the carbon-nitrogen triple bond to form an intermediate imine, which is then hydrolyzed to the desired aldehyde. Over-reduction to the primary amine is a common side reaction that must be carefully controlled. Two principal methods have proven effective for this transformation on various substrates, including heterocyclic nitriles: Diisobutylaluminium Hydride (DIBAL-H) reduction and catalytic hydrogenation with Raney® Nickel.

Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is a powerful and sterically hindered reducing agent widely used for the partial reduction of esters and nitriles to aldehydes.[7][8] Its efficacy stems from the formation of a stable tetrahedral intermediate at low temperatures, which prevents over-reduction.[8]

Mechanism of DIBAL-H Reduction:

The reaction proceeds through a Lewis acid-base interaction between the electron-deficient aluminum center of DIBAL-H and the lone pair of electrons on the nitrile nitrogen. This coordination activates the nitrile towards nucleophilic attack by the hydride ion. The resulting imine-aluminum complex is stable at low temperatures (typically -78 °C). Upon aqueous workup, this complex is hydrolyzed to furnish the desired aldehyde.[8]

DIBALH_Mechanism PyrroleNitrile Pyrrole-C≡N Adduct Pyrrole-C≡N→Al(i-Bu)₂H PyrroleNitrile->Adduct Coordination DIBALH DIBAL-H DIBALH->Adduct ImineComplex Pyrrole-CH=N-Al(i-Bu)₂ Adduct->ImineComplex Hydride Transfer Aldehyde Pyrrole-CHO ImineComplex->Aldehyde Aqueous Workup (H₃O⁺)

Figure 1: General mechanism of DIBAL-H reduction of a pyrrole nitrile.

Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is a versatile catalyst for hydrogenation reactions.[4] For the selective reduction of nitriles to aldehydes, a hydrogen source and acidic conditions are typically employed. Formic acid is a commonly used and effective hydrogen donor in this context.[4][9]

Mechanism of Raney® Nickel/Formic Acid Reduction:

In this system, formic acid serves as the in-situ source of hydrogen. The Raney® Nickel catalyst facilitates the decomposition of formic acid to H₂ and CO₂. The adsorbed hydrogen on the catalyst surface then reduces the nitrile to an imine intermediate. The acidic medium promotes the subsequent hydrolysis of the imine to the aldehyde, while also helping to prevent over-reduction to the amine.[4]

RaneyNi_Mechanism PyrroleNitrile Pyrrole-C≡N Imine Pyrrole-CH=NH PyrroleNitrile->Imine [H] RaneyNi Raney® Ni RaneyNi->Imine HCOOH HCOOH HCOOH->Imine H₂ source Aldehyde Pyrrole-CHO Imine->Aldehyde Hydrolysis (H₂O, H⁺)

Figure 2: Simplified mechanism of Raney® Nickel/Formic Acid reduction of a pyrrole nitrile.

Comparative Analysis of Reduction Methods

The choice between DIBAL-H and Raney® Nickel depends on several factors, including the substrate's functional group tolerance, scalability, and safety considerations.

FeatureDIBAL-H ReductionRaney® Nickel / Formic Acid Reduction
Reagent Diisobutylaluminium HydrideRaney® Nickel (catalyst), Formic Acid (H₂ source)
Temperature Low temperature (-78 °C) is crucialAmbient to moderately elevated temperatures (e.g., reflux)
Pressure AtmosphericAtmospheric
Solvent Anhydrous, non-protic (e.g., Toluene, THF, DCM)Protic (e.g., aqueous formic acid, ethanol)
Advantages - High yields and selectivity for many substrates.- Well-established and widely used.- Milder and often safer than pyrophoric DIBAL-H.- Uses inexpensive reagents.- Tolerant of some protic functional groups.[4]
Disadvantages - Pyrophoric, requires careful handling.- Strict anhydrous conditions are necessary.- Cryogenic temperatures can be challenging for large-scale reactions.- Catalyst can be pyrophoric after filtration.- Reaction times can be longer.- Catalyst activity can vary.- Potential for over-reduction to the amine.
Workup Quenching with methanol, followed by aqueous workup (e.g., Rochelle's salt).[2]Filtration of the catalyst, followed by extraction.[10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. DIBAL-H is pyrophoric and reacts violently with water. Raney® Nickel can be pyrophoric upon drying. Handle these reagents with extreme caution and follow established safety procedures.

Protocol 1: General Procedure for DIBAL-H Reduction of a Pyrrole-2-carbonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted pyrrole-2-carbonitrile

  • Anhydrous Toluene (or THF, DCM)

  • DIBAL-H (1.0 M solution in a suitable solvent)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel or syringe pump

  • Inert gas (Nitrogen or Argon) supply

  • Dry ice/acetone bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel (or a septum for syringe addition), and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Dissolution: Dissolve the pyrrole-2-carbonitrile (1.0 eq) in anhydrous toluene (or another suitable solvent) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1-1.5 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The addition rate should be controlled to prevent a significant exotherm.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (approximately 1 mL per mmol of DIBAL-H) to consume any excess reagent.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed (this can take several hours).

    • Alternatively, for acid-stable compounds, the reaction can be quenched by the slow addition of 1 M HCl.

    • Filter the resulting suspension through a pad of Celite® to remove the aluminum salts, washing the filter cake thoroughly with ethyl acetate or diethyl ether.[3]

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pyrrole-2-carboxaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Figure 3: Experimental workflow for the DIBAL-H reduction of a pyrrole nitrile.

Protocol 2: General Procedure for Raney® Nickel / Formic Acid Reduction of a Pyrrole-2-carbonitrile

This protocol is adapted from general procedures for the reduction of aromatic and heterocyclic nitriles and may require optimization.[4][10]

Materials:

  • Substituted pyrrole-2-carbonitrile

  • Raney® Nickel (slurry in water)

  • Formic acid (e.g., 75-90% aqueous solution)

  • Ethanol or Methanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (if starting from alloy): If using Raney® Nickel alloy, prepare the active catalyst according to standard procedures (e.g., digestion with NaOH solution followed by washing with water until neutral). For commercially available Raney® Nickel slurry, proceed to the next step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrrole-2-carbonitrile (1.0 eq) and an aqueous solution of formic acid (e.g., 75% v/v).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (a significant excess by weight, e.g., 1-2 times the weight of the nitrile, may be required). Caution: Do not allow the catalyst to dry, as it can be pyrophoric.

  • Reaction: Heat the stirred mixture to a gentle reflux (or a suitable temperature, e.g., 75-80 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake thoroughly with ethanol or methanol. Keep the filter cake wet with water or solvent at all times to prevent ignition.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the formic acid and solvent.

  • Extraction:

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid (caution: CO₂ evolution).

    • Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude pyrrole-2-carboxaldehyde by flash column chromatography on silica gel or recrystallization.

Figure 4: Experimental workflow for the Raney® Nickel/Formic Acid reduction of a pyrrole nitrile.

Conclusion

The selective hydrogenation of pyrrole-2-carbonitriles to pyrrole-2-carboxaldehydes is a valuable transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules. Both DIBAL-H and Raney® Nickel-based methods offer viable routes, each with its own set of advantages and challenges. The choice of method will ultimately be dictated by the specific substrate, available equipment, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement and adapt these important reactions in their own synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the Vilsmeier-Haack formylation of 1H-pyrrole-3-carbonitrile. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Introduction: The Challenge of Formylating a Deactivated Pyrrole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] However, the synthesis of this compound presents a unique challenge. The starting material, 1H-pyrrole-3-carbonitrile, contains an electron-withdrawing nitrile group (-CN) which deactivates the pyrrole ring towards electrophilic substitution.[3] This deactivation can lead to sluggish reactions, low conversion rates, and the need for more forcing reaction conditions, which in turn can generate side products and complicate purification.

This guide will walk you through a systematic approach to troubleshooting low yields in this specific synthesis, from reagent preparation to product isolation.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields in the Vilsmeier-Haack formylation of 1H-pyrrole-3-carbonitrile are often multifactorial. The primary reason is the electronic deactivation of the pyrrole ring by the nitrile group at the C3 position.[3] This makes the electrophilic attack by the Vilsmeier reagent less favorable compared to unsubstituted or electron-rich pyrroles. Other contributing factors can include suboptimal reaction conditions (temperature, time), reagent quality, and inefficient work-up and purification.

Q2: What are the most critical parameters to control in this reaction?

The three most critical parameters are:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Any water present will consume the reagent and reduce the yield.[4]

  • Temperature: Due to the deactivated nature of the substrate, higher temperatures may be required to drive the reaction to completion. However, excessive heat can lead to polymerization and decomposition.[4] Careful temperature control and optimization are crucial.

  • Stoichiometry of the Vilsmeier Reagent: A slight excess of the Vilsmeier reagent is often necessary to ensure complete conversion of the starting material.

Q3: Can I use a pre-formed Vilsmeier reagent?

While it is possible to use a pre-formed and isolated Vilsmeier reagent, it is most commonly generated in situ. The in situ generation from high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) is generally more convenient and often leads to better results as it ensures the reagent is fresh and highly reactive.[1]

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation (Based on TLC/LC-MS Analysis)

This is the most common issue and requires a systematic evaluation of your experimental setup and conditions.

G cluster_0 Diagnosis of Low/No Product Formation Start Start Check Reagents 1. Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check Reagents Check Reaction Setup 2. Ensure Anhydrous Conditions (Flame-dried glassware, inert atmosphere) Check Reagents->Check Reaction Setup Reagents OK? Re-evaluate Re-evaluate Check Reagents->Re-evaluate Reagents Suspect Review Conditions 3. Evaluate Reaction Parameters (Temperature, Time, Stoichiometry) Check Reaction Setup->Review Conditions Setup OK? Check Reaction Setup->Re-evaluate Moisture Contamination? Analyze Work-up 4. Assess Hydrolysis Step (pH, Temperature, Duration) Review Conditions->Analyze Work-up Conditions Seem Appropriate? Optimize Optimize Conditions Review Conditions->Optimize Suboptimal Conditions Analyze Work-up->Optimize Work-up OK? Analyze Work-up->Optimize Incomplete Hydrolysis Success Success Optimize->Success Yield Improved Optimize->Re-evaluate Yield Still Low

Caption: Troubleshooting workflow for low or no product yield.

Potential Cause Explanation Recommended Action
Poor Quality Reagents The Vilsmeier reagent is highly reactive and will be consumed by any moisture present in the DMF or degraded POCl₃.Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves. Ensure the POCl₃ is fresh and has not been exposed to atmospheric moisture. Distillation of POCl₃ may be necessary if it is old.[5]
Inadequate Anhydrous Conditions Even small amounts of water in the reaction flask can significantly reduce the yield.Flame-dry all glassware before use and allow it to cool under a stream of inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Reaction Temperature The deactivated nature of 1H-pyrrole-3-carbonitrile may require higher temperatures to facilitate the electrophilic substitution.If the reaction is not proceeding at room temperature (as monitored by TLC), consider gradually increasing the temperature to 40-60 °C. Be cautious, as higher temperatures can also lead to polymerization.[6]
Insufficient Reaction Time The reaction may be slow due to the electron-withdrawing nitrile group.Monitor the reaction progress by TLC. If the starting material is still present after several hours, consider extending the reaction time, potentially overnight at a moderate temperature.
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.Use a slight excess of POCl₃ and DMF (e.g., 1.2-1.5 equivalents relative to the pyrrole).
Incomplete Hydrolysis of the Iminium Intermediate The reaction forms a stable iminium salt intermediate which must be hydrolyzed to the aldehyde during work-up. Incomplete hydrolysis is a common cause of low yields.After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice. Then, carefully neutralize the mixture with a base such as sodium bicarbonate or sodium acetate solution to a pH of 7-8 and stir vigorously to ensure complete hydrolysis.[7]
Problem 2: Multiple Spots on TLC, Complicating Purification

The appearance of multiple spots on your TLC plate can indicate the formation of side products or the presence of unreacted starting material.

Potential Cause Explanation Recommended Action
Di-formylation While the first formylation at the C2 position deactivates the ring further, under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formylation at the C5 position may occur.Use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents) and maintain a lower reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Polymerization Pyrroles are susceptible to polymerization under acidic conditions, which can be exacerbated by heat.[8]Maintain careful temperature control. Consider adding the pyrrole solution slowly to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C) to control the initial exotherm.
Side Reactions of the Nitrile Group Although less common, it's possible for the Vilsmeier reagent to react with the nitrile group under certain conditions, leading to byproducts.Stick to optimized reaction conditions. If this is suspected, detailed characterization of the byproducts (e.g., by mass spectrometry) would be necessary to identify the side reaction.
Incomplete Reaction The presence of the starting material spot on the TLC plate.Refer to the troubleshooting steps for "Low or No Product Formation" to drive the reaction to completion.
Problem 3: Difficulty in Product Isolation and Purification

This compound is a polar molecule due to the presence of both a formyl and a nitrile group, which can make extraction and purification challenging.

G cluster_1 Purification Workflow Crude Product Crude Product Aqueous Work-up 1. Quench and Hydrolyze (Ice, NaHCO₃) Crude Product->Aqueous Work-up Extraction 2. Solvent Extraction (e.g., Ethyl Acetate, DCM) Aqueous Work-up->Extraction Drying and Concentration 3. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) Extraction->Drying and Concentration Column Chromatography 4. Silica Gel Chromatography (Hexane/Ethyl Acetate Gradient) Drying and Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General workflow for the isolation and purification of this compound.

  • Work-up: After quenching the reaction on ice and neutralizing with sodium bicarbonate, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. The polarity of the product suggests that ethyl acetate may be a more effective extraction solvent than less polar options.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1), is likely to be effective in separating the product from less polar impurities and any unreacted starting material.[9]

Experimental Protocol: Vilsmeier-Haack Formylation of 1H-pyrrole-3-carbonitrile (Optimized Conditions)

Disclaimer: The following protocol is a suggested starting point based on general principles for the formylation of deactivated pyrroles. Optimization may be required for your specific setup.

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1H-pyrrole-3-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction may take several hours to overnight.

  • Work-up and Hydrolysis:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is between 7 and 8.

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrrole ring.

G cluster_2 Vilsmeier-Haack Reaction Mechanism ReagentFormation 1. Vilsmeier Reagent Formation DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ ElectrophilicAttack 2. Electrophilic Attack Pyrrole-CN attacks Vilsmeier Reagent ReagentFormation->ElectrophilicAttack Intermediate 3. Formation of σ-complex (Resonance Stabilized) ElectrophilicAttack->Intermediate Deprotonation 4. Deprotonation Restoration of Aromaticity Intermediate->Deprotonation IminiumSalt 5. Iminium Salt Intermediate Deprotonation->IminiumSalt Hydrolysis 6. Hydrolysis Iminium Salt + H₂O → Aldehyde IminiumSalt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1H-pyrrole-3-carbonitrile.

The key step is the electrophilic attack of the Vilsmeier reagent on the pyrrole ring. For 1H-pyrrole-3-carbonitrile, this attack is expected to occur at the C2 position, which is the most electron-rich and sterically accessible position adjacent to the nitrogen atom, despite the deactivating effect of the nitrile group.[10][11]

References

Technical Support Center: Purification of Crude 2-Formyl-1H-pyrrole-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Formyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatographic purification of this important heterocyclic building block.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its purification can be challenging due to the polarity of the formyl and nitrile groups and the inherent sensitivity of the pyrrole ring. This guide offers a structured, question-and-answer-based approach to navigate the common pitfalls and optimize your purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for purification?

A1: Understanding the properties of the target molecule is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₄N₂O[PubChem][1]
Molecular Weight 120.11 g/mol [PubChem][1]
Appearance Expected to be a solid, similar to other small formyl pyrroles.[2]-
Polarity Moderately polar due to the presence of the formyl and nitrile groups, and the N-H of the pyrrole ring.Inferred

The presence of hydrogen bond donor (N-H) and acceptor (C=O, C≡N) groups suggests that it will be more soluble in polar solvents and will have a strong affinity for polar stationary phases like silica gel.

Q2: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A2: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a standard and effective choice for many pyrrole derivatives.[3]

Recommended Starting Point: A gradient of 10% to 40% ethyl acetate in hexanes is a good starting point for method development.

To determine the optimal solvent system for your specific crude mixture, it is essential to first run a Thin Layer Chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

dot

TLC_Optimization cluster_0 TLC Analysis cluster_1 Decision cluster_2 Action Crude_Sample Spot Crude Sample on TLC Plate Develop_Plate Develop Plate in Solvent System (e.g., 20% EtOAc/Hex) Crude_Sample->Develop_Plate Visualize_Spots Visualize Spots (UV light, stains) Develop_Plate->Visualize_Spots Calculate_Rf Calculate Rf of Product Visualize_Spots->Calculate_Rf Rf_Check Is Rf between 0.25-0.35? Calculate_Rf->Rf_Check Proceed Proceed to Column Chromatography Rf_Check->Proceed Yes Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Adjust_Polarity->Develop_Plate Iterate Troubleshooting_Flowchart Start Start Purification Issue Identify Issue Start->Issue Streaking Streaking/ Poor Peak Shape Issue->Streaking Streaking CoElution Co-elution of Impurity Issue->CoElution Co-elution LowRecovery Low/No Recovery Issue->LowRecovery Low Recovery Sol_Streaking_Base Add 0.5-1% NEt3 to Eluent Streaking->Sol_Streaking_Base Sol_Streaking_Load Reduce Sample Load/ Use Dry Loading Streaking->Sol_Streaking_Load Sol_CoElution_Grad Use Shallow Gradient Elution CoElution->Sol_CoElution_Grad Sol_CoElution_Tern Try Ternary Solvent System CoElution->Sol_CoElution_Tern Sol_Recovery_Flash Use Flash Chromatography/ Minimize Time on Column LowRecovery->Sol_Recovery_Flash Sol_Recovery_Alumina Switch to Neutral Alumina LowRecovery->Sol_Recovery_Alumina

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that users frequently encounter when performing the Vilsmeier-Haack reaction on pyrrole substrates.

Q1: What is the expected regioselectivity for the formylation of an unsubstituted or N-substituted pyrrole?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For pyrroles, formylation overwhelmingly occurs at the α-position (C2 or C5). This is due to the electron-donating nature of the pyrrolic nitrogen, which preferentially stabilizes the positive charge of the reaction intermediate (the sigma complex) when the attack happens at an adjacent carbon.[1][2] The reactivity of five-membered heterocycles generally follows the trend: pyrrole > furan > thiophene.[3]

Q2: My reaction mixture turned dark red/black upon adding the pyrrole. Is this normal?

A: A color change is expected. The formation of the intermediate iminium salt often results in a deeply colored solution, which can range from yellow-orange to dark red. However, a very dark or black mixture may be a cause for concern, potentially indicating decomposition or polymerization of the acid-sensitive pyrrole substrate.[1] This can be triggered by excessively high temperatures, impurities in the starting material, or a reaction that has been running for too long.[1]

Q3: Why are anhydrous conditions so critical for this reaction?

A: The Vilsmeier reagent, the active electrophile, is highly moisture-sensitive. It is generated in situ from a formamide (like DMF) and a halogenating agent (like POCl₃).[4] Any water present will rapidly decompose the reagent, leading to significantly lower yields or complete reaction failure.[1] Therefore, using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for success.

Q4: What is the purpose of the aqueous workup with a base (e.g., sodium acetate, sodium bicarbonate)?

A: The initial product of the electrophilic substitution is an iminium salt.[5][6] This intermediate is stable until it is hydrolyzed to the final aldehyde product. The aqueous workup accomplishes this hydrolysis.[7] A base is added to neutralize the acidic reaction mixture. This step must often be performed at low temperatures (e.g., in an ice bath) because the neutralization can be exothermic, and excessive heat can lead to the formation of colored byproducts or decomposition of the desired product.[8]

Section 2: Troubleshooting Guide: Common Side Products & Issues

This guide addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: I isolated a mixture of 2-formyl and 3-formylpyrrole. How can I improve selectivity?

Cause & Explanation: While C2 formylation is electronically favored, obtaining the C3 isomer (β-formylation) is a known side reaction. The regioselectivity is governed by a delicate interplay of electronic and steric factors.[9][10]

  • Steric Hindrance: If the C2/C5 positions are blocked by bulky substituents, electrophilic attack may be directed to the C3/C4 positions. Similarly, very bulky N-substituents on the pyrrole or the use of sterically crowded formamides (e.g., N,N-diisopropylformamide instead of DMF) can favor formation of the β-isomer.[11]

  • Electronic Effects: Strong electron-withdrawing groups on the pyrrole ring can deactivate the α-positions, making the β-positions relatively more reactive.

Solutions:

  • Reagent Choice: For standard C2 formylation, use DMF, which is sterically undemanding. If C3 formylation is desired, a switch to a bulkier formamide like N,N-diphenylformamide or N,N-diisopropylformamide can significantly increase the yield of the β-isomer.[11]

  • Temperature Control: Running the reaction at the lowest feasible temperature can sometimes enhance selectivity by favoring the kinetically preferred product (usually the C2 isomer).

  • Purification: In many cases, the C2 and C3 isomers can be successfully separated using column chromatography on silica gel.[1]

Problem 2: My mass spectrometry results show a product with a mass corresponding to diformylation. Why did this happen?

Cause & Explanation: Diformylation, typically at the C2 and C5 positions, is a common side reaction when the reaction conditions are too harsh or when an excess of the Vilsmeier reagent is used.[1] Once the first formyl group is added, it deactivates the pyrrole ring, but the ring is often still electron-rich enough to undergo a second formylation, especially at elevated temperatures or with a high concentration of the electrophile.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the pyrrole substrate. Avoid using a large excess.

  • Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC).[1] Once the starting material is consumed, work up the reaction promptly to prevent the formation of the diformylated product.

  • Temperature Management: Avoid excessively high reaction temperatures. Conduct the reaction at room temperature or with gentle heating (e.g., 40–60 °C) only if necessary to drive the reaction to completion.[1]

Problem 3: The reaction yield is very low, and I recovered mostly starting material.

Cause & Explanation: Low yields with unreacted starting material typically point to two main culprits: an inactive Vilsmeier reagent or insufficient reaction time/temperature.

  • Decomposed Reagent: As mentioned in the FAQ, moisture is the primary cause of reagent decomposition.[1] This can happen if solvents or reagents are not properly dried.

  • Insufficient Activation: The Vilsmeier reagent is a relatively weak electrophile.[2] For less reactive (more electron-deficient) pyrroles, room temperature may not be sufficient to drive the reaction forward.

Solutions:

  • Ensure Anhydrous Conditions: Flame-dry your glassware, use freshly distilled or anhydrous grade solvents, and run the reaction under a nitrogen or argon atmosphere.

  • Fresh Reagent Preparation: Prepare the Vilsmeier reagent in situ and use it immediately. Ensure the temperature during its formation is kept low (0 °C) to prevent decomposition.

  • Increase Reaction Temperature: After adding the pyrrole at 0 °C, allow the mixture to warm to room temperature. If TLC analysis shows a sluggish reaction, gently heat the mixture to 40–60 °C and continue to monitor its progress.[1]

  • Check Pyrrole Reactivity: If your pyrrole substrate has strong electron-withdrawing groups, it may be too deactivated for a standard Vilsmeier-Haack reaction. More forcing conditions or an alternative synthetic route may be necessary.[12]

Section 3: Mechanistic Pathways and Side Reactions

The following diagram illustrates the primary reaction pathway for C2 formylation and the competing pathways that lead to common side products.

Vilsmeier_Haack_Pyrrole Vilsmeier-Haack Formylation of Pyrrole: Main and Side Reactions cluster_reactants Reactants cluster_main Main Pathway (C2-Formylation) cluster_side Side Reactions Pyrrole Pyrrole Sigma_Complex_C2 Sigma Complex (Attack at C2) Pyrrole->Sigma_Complex_C2 Electrophilic Attack (Major) Sigma_Complex_C3 Sigma Complex (Attack at C3) Pyrrole->Sigma_Complex_C3 Electrophilic Attack (Minor, Steric Influence) Polymer Polymerization/ Decomposition Pyrrole->Polymer Excess Acid High Temp. DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent  Formation at 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent  Formation at 0°C Vilsmeier_Reagent->Sigma_Complex_C2 Vilsmeier_Reagent->Sigma_Complex_C3 Iminium_Salt_C2 C2-Iminium Salt Sigma_Complex_C2->Iminium_Salt_C2 Aromatization Product_C2 2-Formylpyrrole (Major Product) Iminium_Salt_C2->Product_C2 H₂O Workup (Hydrolysis) Diformyl_Product 2,5-Diformylpyrrole (Over-reaction) Product_C2->Diformyl_Product Excess Vilsmeier Rgt. + High Temp. Iminium_Salt_C3 C3-Iminium Salt Sigma_Complex_C3->Iminium_Salt_C3 Aromatization Product_C3 3-Formylpyrrole (Isomeric Impurity) Iminium_Salt_C3->Product_C3 H₂O Workup (Hydrolysis)

Caption: Reaction scheme showing the desired C2-formylation pathway and competing side reactions.

Section 4: Data Summary Table

The outcome of the Vilsmeier-Haack formylation is highly dependent on reaction parameters. The table below summarizes key variables and their expected impact.

ParameterConditionExpected Outcome on Product DistributionRationale
Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentFavors mono-formylation at C2.Sufficient reagent for reaction completion without promoting over-reaction.[1]
> 2.0 eq. Vilsmeier ReagentIncreased formation of 2,5-diformylpyrrole.Excess electrophile attacks the still-activated mono-formylated product.[1]
Temperature 0 °C to Room TempGood selectivity for the kinetic C2 product.Milder conditions prevent overcoming the activation barrier for less favored pathways.
40 - 80 °CMay increase reaction rate but risks lower selectivity and increased diformylation/polymerization.Higher energy input can lead to over-reaction and decomposition of acid-sensitive substrates.[1][3]
Substituents Electron-donating groups (EDGs)Increases reaction rate and maintains C2 selectivity.EDGs enhance the nucleophilicity of the pyrrole ring, facilitating electrophilic attack.
Electron-withdrawing groups (EWGs)Decreases reaction rate; may alter regioselectivity.EWGs deactivate the ring, potentially requiring more forcing conditions.[9]
Bulky N-substituentMay increase the ratio of C3-formyl to C2-formyl product.Steric hindrance at the N-position can disfavor attack at the adjacent C2/C5 positions.[10][11]
Section 5: Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of N-Methylpyrrole

This protocol is a representative example and should be adapted based on the specific substrate.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • N-Methylpyrrole

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq.) dropwise to the cooled and stirred DMF, ensuring the internal temperature remains below 10 °C.[1] After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Pyrrole: Dissolve N-methylpyrrole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). If the reaction is sluggish, it can be gently heated to 40-50 °C.[1]

  • Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully pour the mixture onto crushed ice. Then, slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate with vigorous stirring to neutralize the acid (target pH 6-8).[1][8] Control the temperature during neutralization to prevent byproduct formation.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-formyl-1-methylpyrrole.

Section 6: References
  • Benchchem. (n.d.). Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Benchchem Application Notes. 1

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. --INVALID-LINK--

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. --INVALID-LINK--

  • Scribd. (n.d.). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. --INVALID-LINK--

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. --INVALID-LINK--

  • Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Ilyin, P. V., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synthesis, 44(09), 1353–1358. --INVALID-LINK--

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). --INVALID-LINK--

  • Laha, J. K., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. --INVALID-LINK--

  • Donohoe, T. J., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1, (4), 667-676. --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. --INVALID-LINK--

References

Technical Support Center: Optimizing Formylation of Electron-Deficient Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of electron-deficient pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto a pyrrole ring bearing electron-withdrawing substituents. The inherent reduced nucleophilicity of these substrates presents unique challenges to standard electrophilic substitution reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

The Challenge of Formylating Deactivated Pyrrole Systems

Pyrroles are inherently electron-rich aromatic heterocycles, making them generally susceptible to electrophilic attack.[1][2] However, the presence of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), ester (-COOR), or sulfonyl (-SO₂R) groups significantly diminishes the electron density of the pyrrole ring.[3] This deactivation makes classical formylation reactions, like the Vilsmeier-Haack reaction, significantly more challenging, often resulting in low yields, no reaction, or the need for harsh reaction conditions.

This guide will primarily focus on troubleshooting the Vilsmeier-Haack reaction, the most common method for pyrrole formylation, and will also explore viable alternative strategies.

Section 1: Troubleshooting the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[4] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6] The reactive electrophile is a chloroiminium salt, which is then attacked by the nucleophilic pyrrole.[4]

However, with electron-deficient pyrroles, the success of this reaction is highly dependent on fine-tuning the reaction conditions.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole Electron-Deficient Pyrrole Pyrrole->Intermediate Electrophilic Attack Product Formylated Pyrrole Intermediate->Product Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: The Vilsmeier-Haack reaction pathway for pyrrole formylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion, and I only recover the starting material. What are the likely causes and solutions?

A1: This is a common issue when dealing with highly deactivated pyrroles. The primary reason is insufficient electrophilicity of the Vilsmeier reagent or inadequate nucleophilicity of the pyrrole substrate under the chosen conditions.

  • Cause 1: Insufficiently Activated Vilsmeier Reagent.

    • Troubleshooting:

      • Increase the equivalents of Vilsmeier reagent: For highly deactivated systems, using a larger excess (3-5 equivalents) of both DMF and POCl₃ can drive the equilibrium towards the formation of the active electrophile.

      • Pre-formation of the Vilsmeier reagent: Instead of in situ generation, pre-forming the reagent at 0°C before adding the pyrrole substrate can increase its effective concentration. A detailed protocol is provided below.

      • Use a more reactive activating agent: While POCl₃ is standard, oxalyl chloride can sometimes generate a more reactive Vilsmeier reagent.[5] However, this should be approached with caution as it can lead to more side products.

  • Cause 2: Low Reaction Temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature: While many Vilsmeier-Haack reactions are run at or below room temperature, electron-deficient substrates often require heating.[5] Monitor the reaction by TLC or LC-MS while incrementally increasing the temperature (e.g., from room temperature to 40°C, 60°C, and then 80°C). Be aware that higher temperatures can also promote decomposition.

  • Cause 3: Inappropriate Solvent.

    • Troubleshooting:

      • Solvent choice matters: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For higher temperatures, DCE is preferable due to its higher boiling point. In some cases, using DMF as the solvent can also be effective, although this can complicate workup.

Q2: The reaction is sluggish and gives a low yield of the desired product along with unreacted starting material.

A2: This indicates that the reaction is proceeding but is either too slow or reaches an unfavorable equilibrium.

  • Troubleshooting:

    • Increase reaction time: Deactivated systems require longer reaction times. Monitor the reaction over an extended period (12-24 hours) before concluding it has stalled.

    • Optimize stoichiometry: Systematically vary the equivalents of the Vilsmeier reagent. A design of experiments (DoE) approach can be beneficial here.

    • Consider a different activating agent: As mentioned, switching from POCl₃ to thionyl chloride (SOCl₂) or oxalyl chloride might increase the reaction rate.[5]

Q3: I am observing the formation of multiple unidentified side products.

A3: Side product formation can arise from several factors, including reaction with the electron-withdrawing group itself or polymerization of the pyrrole.

  • Cause 1: Reaction at other sites or with the substituent.

    • Troubleshooting:

      • Protecting groups: If the EWG has reactive functionalities (e.g., an ester that can be chlorinated), consider if a more robust group could be used. For N-H pyrroles, N-protection with a sulfonyl group can direct formylation and reduce side reactions.[7]

      • Lower the temperature: High temperatures can lead to a loss of regioselectivity and the formation of undesired isomers or byproducts.

  • Cause 2: Pyrrole Polymerization.

    • Troubleshooting:

      • Controlled addition: Add the pyrrole substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the pyrrole and minimize polymerization.

      • N-Protection: N-unsubstituted pyrroles are more prone to polymerization under acidic conditions.[8] Employing an N-protecting group, such as Boc or a sulfonyl group, can mitigate this issue.[7][9]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Deficient Pyrrole

This protocol provides a starting point for optimization.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.) to the chosen anhydrous solvent (e.g., DCE). Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (3.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • Stir the resulting mixture at 0°C for 30-60 minutes. The formation of a white precipitate is often observed, which is the Vilsmeier reagent.[4]

  • Reaction: Dissolve the electron-deficient pyrrole (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution by the slow addition of an aqueous base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Alternative Formylation Strategies

When the Vilsmeier-Haack reaction fails or gives unsatisfactory results, several alternative methods can be employed.

Table: Comparison of Alternative Formylation Methods
MethodReagentsTypical SubstratesAdvantagesDisadvantages
Duff Reaction Hexamethylenetetramine, acid (e.g., TFA, boric acid)Phenols, electron-rich aromaticsMilder conditions than Vilsmeier-Haack.Generally inefficient for deactivated systems; requires strongly activating groups.[10][11][12]
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)Phenols, electron-rich heterocyclesUses inexpensive reagents.For pyrroles, can lead to ring expansion to form 3-chloropyridines (Ciamician-Dennstedt rearrangement).[13][14][15] Low yields are common.[15]
Formylation with Dichloromethyl Alkyl Ethers Dichloromethyl methyl ether (Cl₂CHOMe) or other alkyl variants, Lewis acid (e.g., TiCl₄, SnCl₄)Electron-rich aromatics, including some deactivated systemsCan be highly regioselective and effective for moderately deactivated substrates.[16][17][18][19]Dichloromethyl alkyl ethers are toxic and require careful handling. The Lewis acid can sometimes coordinate to the EWG.
FAQs for Alternative Methods

Q4: My pyrrole undergoes ring expansion under Reimer-Tiemann conditions. How can I avoid this?

A4: The Ciamician-Dennstedt rearrangement is a known side reaction for pyrroles under Reimer-Tiemann conditions, involving the formation of a dichlorocarbene intermediate.[8][13][15] It is often difficult to suppress this pathway completely. For this reason, the Reimer-Tiemann reaction is generally not the preferred method for the simple formylation of pyrroles. If this is the only available route, exploring milder bases or phase-transfer catalysts might slightly alter the reaction pathway, but success is not guaranteed.[20]

Q5: The Duff reaction is not working for my substrate. Is there a way to improve its efficiency?

A5: The Duff reaction relies on the generation of an iminium ion from hexamine, which is a relatively weak electrophile.[10][11] It is most effective for highly activated substrates like phenols. For electron-deficient pyrroles, it is unlikely to be a viable option. Increasing the acidity of the medium might enhance the formation of the electrophile, but this also increases the risk of pyrrole decomposition.

Q6: What are the key considerations when using dichloromethyl alkyl ethers for formylation?

A6: This method can be quite effective but requires careful optimization.

  • Choice of Lewis Acid: The nature and stoichiometry of the Lewis acid are critical. Strong Lewis acids like TiCl₄ or SnCl₄ are typically required.[18] However, the Lewis acid can also complex with heteroatoms in the pyrrole or the electron-withdrawing group, which can either facilitate or inhibit the reaction. An initial screening of different Lewis acids is recommended.

  • Safety: Dichloromethyl methyl ether is a suspected carcinogen and must be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Regioselectivity: This method can offer different regioselectivity compared to the Vilsmeier-Haack reaction, sometimes favoring the 4-position on a pyrrole-2-carboxylate.[16][17][21]

Diagram: Troubleshooting and Method Selection Workflow

Troubleshooting_Workflow Start Start: Formylate Electron- Deficient Pyrrole Vilsmeier Attempt Vilsmeier-Haack (Standard Conditions) Start->Vilsmeier No_Reaction No/Low Conversion? Vilsmeier->No_Reaction Side_Products Side Products? Vilsmeier->Side_Products Success Success! No_Reaction->Success No Optimize_VH Optimize Vilsmeier-Haack: - Increase Temp/Time - Increase Reagent Stoichiometry - Pre-form Reagent No_Reaction->Optimize_VH Yes Side_Products->Success No Protecting_Group Consider N-Protection (e.g., -SO₂R, -Boc) Side_Products->Protecting_Group Yes Optimize_VH->Vilsmeier Alternative_Methods Consider Alternative Methods Optimize_VH->Alternative_Methods If still fails Protecting_Group->Vilsmeier Dichloromethyl Dichloromethyl Alkyl Ether + Lewis Acid Alternative_Methods->Dichloromethyl Duff Duff Reaction (If moderately activated) Alternative_Methods->Duff Reimer_Tiemann Reimer-Tiemann (Caution: Ring Expansion) Alternative_Methods->Reimer_Tiemann Dichloromethyl->Success Duff->Success Reimer_Tiemann->Success

Caption: A logical workflow for troubleshooting pyrrole formylation.

References

Technical Support Center: Improving the Regioselectivity of Formylation on the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole chemistry. Specifically, we will address the critical challenge of controlling the regioselectivity of formylation on the pyrrole ring. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired substitution pattern with higher precision and yield.

Introduction: The Challenge of Pyrrole Regioselectivity

Pyrrole, an electron-rich five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its high reactivity towards electrophilic aromatic substitution, however, presents a significant synthetic challenge: controlling the position of functionalization. The pyrrole ring has two positions susceptible to electrophilic attack, the C2 (α) and C3 (β) positions. Electronically, the C2 position is inherently more reactive because the cationic intermediate (σ-complex) formed during α-attack is better stabilized by resonance (three contributing structures) compared to the intermediate from β-attack (two contributing structures).

Despite this electronic preference, achieving exclusive C2 or C3 formylation can be elusive. Reaction outcomes are often a delicate interplay of electronic effects, steric hindrance, and reaction conditions. This guide will dissect these factors and provide actionable strategies to steer your formylation reactions toward the desired regioisomer.

Part 1: Troubleshooting Guide for Common Formylation Issues

This section addresses specific problems you might encounter during the formylation of pyrroles, particularly using the Vilsmeier-Haack reaction, which is a widely used method for this transformation.[2][3][4]

Issue 1: A Mixture of C2 and C3-Formylated Products is Obtained
  • Scenario: You performed a Vilsmeier-Haack formylation on your N-substituted pyrrole, expecting the C2-aldehyde, but TLC and NMR analysis reveal a significant amount of the C3-isomer.

  • Root Cause Analysis:

    • Steric Hindrance: The primary reason for a shift towards C3-formylation is often steric bulk.[5] A large substituent on the pyrrole nitrogen (N1) can sterically shield the adjacent C2 and C5 positions, making the less hindered C3 and C4 positions more accessible to the incoming Vilsmeier reagent.[6][7]

    • Reaction Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for the formation of the less stable C3-substituted intermediate, leading to a decrease in regioselectivity.[8]

    • Vilsmeier Reagent Stoichiometry: While less common, an excess of the Vilsmeier reagent could potentially lead to less selective reactions, especially at elevated temperatures.

  • Solutions & Protocols:

    • Assess Steric Factors: The choice of the N-substituent is paramount. If C2-formylation is the goal, an N-substituent with minimal steric bulk (e.g., N-methyl, N-phenyl) is preferable. Conversely, to favor C3-formylation, a sterically demanding group (e.g., N-tert-butyl, N-triphenylmethyl) should be employed.[5][6]

    • Optimize Reaction Temperature: To enhance C2 selectivity, perform the reaction at a lower temperature.[8] Start by forming the Vilsmeier reagent in situ at 0 °C, then add the pyrrole substrate solution slowly while maintaining this temperature. Allow the reaction to proceed at 0 °C or warm slowly to room temperature while monitoring by TLC.

    • Employ Sterically Crowded Formamides for C3 Selectivity: A clever strategy to force formylation to the C3 position is to use a bulkier formamide in the Vilsmeier-Haack reaction instead of the standard DMF.[6][7] For example, using N,N-diisopropylformamide or N-formylmorpholine can significantly increase the proportion of the C3-formylated product due to the increased size of the electrophile.[6]

Workflow for Optimizing Regioselectivity

G start Goal: Control Pyrrole Formylation (C2 vs. C3) n_sub Analyze N-Substituent start->n_sub c2_goal Desired Product: C2-Formylpyrrole c2_path Use Small N-Substituent (e.g., Me, Ph, H) c2_goal->c2_path c3_goal Desired Product: C3-Formylpyrrole c3_path Use Bulky N-Substituent (e.g., t-Bu, TIPS) c3_goal->c3_path n_sub->c2_goal If C2 is desired n_sub->c3_goal If C3 is desired sterics Is N-substituent bulky? (e.g., t-Bu, Trityl) conditions Optimize Vilsmeier Conditions c2_path->conditions c3_reagent Use Bulky Formamide (e.g., N,N-diisopropylformamide) c3_path->c3_reagent low_temp Low Temperature (0°C to RT) conditions->low_temp std_dmf Standard Reagent (POCl₃/DMF) conditions->std_dmf c2_outcome High C2 Selectivity low_temp->c2_outcome std_dmf->c2_outcome c3_outcome High C3 Selectivity c3_reagent->c3_outcome

Caption: Decision workflow for directing C2 vs. C3 formylation.

Issue 2: Low or No Yield of Formylated Product
  • Scenario: After performing the Vilsmeier-Haack reaction and aqueous workup, you recover mostly unreacted starting material or a complex mixture of baseline products on TLC.

  • Root Cause Analysis:

    • Deactivated Pyrrole Ring: If the pyrrole ring is substituted with one or more strong electron-withdrawing groups (EWGs), its nucleophilicity may be too low to react with the Vilsmeier reagent, which is a relatively weak electrophile.[9][10]

    • Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture. Using wet DMF or performing the reaction open to the atmosphere can lead to reagent decomposition and failed formylation.[8]

    • Insufficient Activation: The reaction may require higher temperatures if the substrate is only moderately activated. Temperatures ranging from 0 °C to 80 °C or higher might be necessary depending on the pyrrole's reactivity.[8]

    • Polymerization: Pyrroles, especially N-unsubstituted ones, are notoriously prone to polymerization under the acidic conditions generated during the Vilsmeier-Haack reaction.[11]

  • Solutions & Protocols:

    • Verify Reagent Quality: Always use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Prepare the reagent under an inert atmosphere (Nitrogen or Argon).[8]

    • Increase Reaction Temperature: If your pyrrole is electron-deficient, a gradual increase in temperature may be necessary. After adding the substrate at a low temperature, allow the reaction to warm to room temperature, and then heat to 40-80 °C. Monitor the reaction progress carefully to avoid decomposition.[8]

    • Protect the Pyrrole Nitrogen: For NH-pyrroles, protection is often mandatory to prevent polymerization and improve solubility. An N-phenylsulfonyl or N-triisopropylsilyl (TIPS) group can be effective.

    • Alternative Formylation Methods: For highly deactivated pyrroles, the Vilsmeier-Haack reaction may not be suitable. Consider alternative methods such as Rieche formylation using dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄, although these require careful handling.[12]

Issue 3: Formation of a Precipitate or Solid Mass During Reagent Preparation
  • Scenario: While adding POCl₃ to DMF, the solution becomes thick, and the stir bar stops, or a solid precipitate forms.

  • Root Cause Analysis:

    • High Concentration: The Vilsmeier reagent (chloroiminium salt) can precipitate if the concentration is too high.[8]

    • Inefficient Cooling: The reaction between DMF and POCl₃ is exothermic. Insufficient cooling can cause localized heating, leading to solidification.[8]

  • Solutions & Protocols:

    • Add a Co-Solvent: Prepare the Vilsmeier reagent in the presence of a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This helps to keep the reagent in solution.[8]

    • Ensure Efficient Heat Dissipation: Use a sufficiently large flask to allow for good heat distribution. Add the POCl₃ dropwise to the chilled DMF solution with vigorous stirring in an ice-water or ice-salt bath to maintain a low temperature.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is C2 formylation electronically preferred in pyrroles?

The preference for electrophilic attack at the C2 position is a fundamental aspect of pyrrole's reactivity. When the electrophile attacks the C2 position, the resulting cationic intermediate (the arenium ion or σ-complex) can be described by three major resonance structures, effectively delocalizing the positive charge over the nitrogen atom and two carbon atoms. In contrast, attack at the C3 position results in an intermediate with only two significant resonance structures, neither of which delocalizes the charge onto the nitrogen atom as effectively. The greater delocalization of the positive charge in the C2-adduct intermediate makes it more stable and lowers the activation energy of the reaction pathway, leading to the preferential formation of the C2-substituted product.

Q2: Can I formylate an N-unsubstituted (NH) pyrrole directly?

While possible, direct formylation of NH-pyrroles using the Vilsmeier-Haack reaction is often problematic. The acidic nature of the reaction can lead to polymerization.[11] Furthermore, the acidic N-H proton can be deprotonated, leading to side reactions. It is highly recommended to protect the nitrogen with a suitable group (e.g., tosyl, BOC, or even a simple alkyl group) before formylation. This enhances the stability of the substrate and often improves yields and regioselectivity.

Q3: Are there milder alternatives to the Vilsmeier-Haack reaction?

Yes, several other formylation methods exist, although they may have different substrate scopes and regioselectivities.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol and boric acid or acetic acid) and is typically used for electron-rich phenols.[13][14][15] Its application to pyrroles is less common and may require specific substitution patterns to be effective.

  • Formylation with Formic Acid/Acetic Anhydride: This system, sometimes facilitated by silica gel under microwave irradiation, can be a milder alternative for some N-substituted pyrroles.[12]

  • Use of Pre-formed Crystalline Vilsmeier Reagent: For substrates sensitive to the conditions of in situ reagent generation, a crystalline, pre-formed Vilsmeier reagent can be used, offering better control and reproducibility.[1][16]

Q4: How do electron-donating or electron-withdrawing groups already on the pyrrole ring affect formylation?

Substituents on the pyrrole ring significantly influence the regioselectivity of subsequent formylation reactions.

  • Electron-Donating Groups (EDGs): An EDG (e.g., alkyl, alkoxy) at the C2 position will activate the ring, primarily directing formylation to the C5 or C4 position. The outcome will depend on the steric and electronic properties of the EDG and the N-substituent.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., ester, cyano) will deactivate the ring.[1][17] An EWG at C2, such as in 1H-pyrrole-2-carboxylates, deactivates the adjacent C3 position and strongly directs formylation to the C4 or C5 position.[1][16] This is a powerful strategy for achieving substitution at otherwise less reactive sites.

Part 3: Validated Experimental Protocols

Protocol 1: General Procedure for High-Selectivity C2-Formylation of N-Methylpyrrole

This protocol is optimized for achieving high regioselectivity for the C2 position on a simple, sterically unhindered N-substituted pyrrole.

Materials:

  • N-Methylpyrrole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM (approx. 0.5 M relative to the substrate).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF/DCM solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should be colorless or faintly yellow.[18]

  • Reaction: Dissolve N-methylpyrrole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the bubbling ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-methylpyrrole-2-carbaldehyde.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Regioselectivity in Pyrrole Formylation

The following table summarizes the typical regioselectivity observed under different conditions, highlighting the impact of steric factors.

N-Substituent (R) in 1-R-PyrroleFormylating Agent SystemTypical C2:C3 RatioReference
-HPOCl₃ / DMF>95 : 5 (C2 favored)[9]
-CH₃POCl₃ / DMF~90 : 10 (C2 favored)[6]
-PhenylPOCl₃ / DMF~85 : 15 (C2 favored)[6]
-IsopropylPOCl₃ / DMF~60 : 40[5]
-tert-ButylPOCl₃ / DMF<10 : >90 (C3 favored)[6]
-CH₃POCl₃ / N,N-Diisopropylformamide~20 : 80 (C3 favored)[6][7]

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl3 POCl₃ POCl3->intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->Vilsmeier_Reagent - OP(O)Cl₂⁻ Pyrrole Pyrrole Ring Sigma_Complex σ-Complex (Cationic Intermediate) Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Formylpyrrole Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

References

Issues with Vilsmeier reagent color and stability during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Vilsmeier Reagent Synthesis Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Vilsmeier reagent synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the preparation and use of this highly reactive and versatile formylating agent. The Vilsmeier reagent, while powerful, is notoriously sensitive to synthesis conditions, and variations in color or stability are common indicators of underlying issues.

This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common problems, understand the chemistry behind them, and ensure the successful and consistent synthesis of high-quality Vilsmeier reagent for your research.

Troubleshooting Guide: Color & Stability Issues

This section addresses specific problems you might encounter during the synthesis of the Vilsmeier reagent. The answers are based on established chemical principles and practical laboratory experience.

Question 1: Why is my freshly prepared Vilsmeier reagent yellow, orange, or red instead of a white solid?

Short Answer: The pure, solid Vilsmeier reagent (N-(chloromethylidene)-N-methylmethanaminium chloride) is a white powder[1][2]. Any coloration—typically yellow, orange, or even red—is an indication of impurities or side products[3]. While a slightly yellow tint may not always inhibit the subsequent reaction, it signals a deviation from optimal conditions.

Detailed Explanation:

The discoloration is primarily due to two factors:

  • Impurities in Starting Materials:

    • N,N-Dimethylformamide (DMF): Old or improperly stored DMF can decompose to form dimethylamine and formic acid[4]. Dimethylamine can react with the Vilsmeier reagent or other intermediates, leading to colored byproducts. Always use fresh, anhydrous DMF for the best results[5]. The recommended shelf life for DMF is typically around 2 years when stored properly[6].

    • Phosphorus Oxychloride (POCl₃): The quality of POCl₃ is critical. Old bottles may have absorbed moisture, leading to the formation of phosphoric acid and HCl. While it's not always necessary to distill POCl₃ before use, if you consistently face issues and your reaction fails, using freshly opened or distilled POCl₃ is a reliable troubleshooting step[7].

  • Reaction Conditions & Side Reactions:

    • Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic[8][9]. If the temperature is not carefully controlled (typically kept at 0-5 °C), localized heating can promote the formation of colored decomposition products or other side reactions[10][11].

    • Stoichiometry: The molar ratio of POCl₃ to DMF is crucial. An improper ratio can leave unreacted starting materials that may contribute to side reactions[5].

Summary of Vilsmeier Reagent Color Issues & Causes

Observed ColorPurity LevelCommon CausesRecommended Action
White/Colorless HighPure reagent formed under optimal conditions.Proceed with the reaction.
Pale Yellow Acceptable for many usesMinor impurities in DMF or POCl₃; slight temperature deviation.Can often be used directly. For sensitive substrates, consider purification.
Orange/Red/Brown Low / ImpureSignificant decomposition of DMF; poor quality POCl₃; poor temperature control; moisture contamination.Use fresh, anhydrous reagents and strictly control the temperature. Do not use for sensitive reactions.
Question 2: My Vilsmeier reagent formed as a solid but then rapidly decomposed or turned into a dark, viscous oil. What happened?

Short Answer: This indicates significant thermal instability or contamination, most commonly with water. The Vilsmeier reagent is highly hygroscopic and thermally sensitive[1][9].

Detailed Explanation:

  • Moisture Contamination: The Vilsmeier reagent reacts vigorously with water. Even atmospheric moisture can initiate decomposition. This is why using flame-dried glassware and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical for both the synthesis and storage of the reagent[5][12].

  • Thermal Decomposition: The reagent itself is thermally unstable. Studies have shown that the Vilsmeier intermediate can begin to decompose exothermically at temperatures as low as 48°C[9]. Allowing the reaction to warm prematurely or failing to cool it adequately during formation can lead to runaway decomposition.

Workflow for Preventing Reagent Decomposition

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_result Outcome A Flame-Dry All Glassware (Flask, Funnel) B Use Fresh, Anhydrous DMF & High-Quality POCl₃ A->B Ensure Anhydrous Conditions C Maintain Inert Atmosphere (N₂ or Ar) B->C D Cool DMF to 0-5 °C (Ice Bath) C->D E Add POCl₃ Dropwise with Vigorous Stirring D->E F Monitor Temperature; Do NOT exceed 10 °C E->F G Stable, White Vilsmeier Reagent F->G Successful Synthesis

Caption: Workflow to prevent Vilsmeier reagent decomposition.

Question 3: I am generating the reagent in situ. How long is it stable in the reaction solvent before I add my substrate?

Short Answer: The stability of the Vilsmeier reagent in solution is limited and depends on the solvent, temperature, and the specific counter-ion formed. It is best practice to use the reagent immediately after its formation[13].

Detailed Explanation:

The Vilsmeier reagent exists as an equilibrium of two iminium salt structures. Its stability is influenced by several factors:

  • Temperature: Stability decreases significantly as the temperature rises. Keeping the solution at 0-5 °C is crucial[14].

  • Solvent: The reagent is typically generated in an excess of DMF or in a non-reactive, anhydrous solvent like dichloromethane (DCM) or acetonitrile.

  • Time: Over time, even at low temperatures, the reagent can react with trace impurities, the solvent, or itself. For sensitive substrates or reactions requiring precise stoichiometry, adding the substrate as soon as the reagent formation is complete (typically within 30-60 minutes of mixing DMF and POCl₃ at 0 °C) is recommended[5].

While immediate use is standard, one study noted that a Vilsmeier salt dissolved in acetonitrile could be stored at -20 °C[13]. However, this should be considered an exception, and the stability under these conditions would need to be validated for your specific application.

Frequently Asked Questions (FAQs)

What is the correct structure of the Vilsmeier reagent?

The Vilsmeier reagent is an iminium salt, specifically N-(chloromethylidene)-N-methylmethanaminium chloride. When formed from DMF and POCl₃, it exists as an equilibrium mixture of two primary structures: the more reactive β-phosphoryliminium chloride and the β-chloroiminium phosphate[14]. The reactive species that participates in the formylation is the electrophilic iminium cation, [(CH₃)₂N=CHCl]⁺[2].

Mechanism of Vilsmeier Reagent Formation

G DMF DMF (Nucleophile) Adduct Initial Adduct (O-acyl structure) DMF->Adduct Attacks Phosphorus POCl3 POCl₃ (Electrophile) POCl3->Adduct Vilsmeier Vilsmeier Reagent (Iminium Salt) Adduct->Vilsmeier Eliminates Dichlorophosphate Anion [PO₂Cl₂]⁻ (Counter-ion) Vilsmeier->Anion +

Caption: Simplified formation of the Vilsmeier reagent from DMF and POCl₃.

How can I confirm the quality of my starting materials?
  • DMF: A simple (but not definitive) check for decomposed DMF is to smell it. A strong fishy or amine-like odor indicates the presence of dimethylamine, a decomposition product[4]. For quantitative analysis, Gas Chromatography (GC) can be used to assess purity. Water content can be measured by Karl Fischer titration.

  • POCl₃: There isn't a simple qualitative test. Using a new, sealed bottle from a reputable supplier is the most reliable approach. If a bottle is old or has been opened multiple times, its quality may be compromised[7].

What are some safer alternatives to POCl₃ for making the Vilsmeier reagent?

Due to the hazards associated with POCl₃ and other traditional chlorinating agents like phosgene and thionyl chloride, greener synthesis routes have been developed[12][15]. One notable method involves the use of phthaloyl dichloride (OPC) with DMF. This method is advantageous because the byproduct, phthalic anhydride, can be easily removed by filtration and recycled[16][17].

Experimental Protocols

Protocol 1: Standard Preparation of Vilsmeier Reagent (for in situ use)

This protocol describes a general method for preparing the Vilsmeier reagent from DMF and POCl₃ for immediate use in a formylation reaction.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous reaction solvent (e.g., Dichloromethane, if needed)

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere of nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Initial Cooling: Place anhydrous DMF (3-5 equivalents relative to the substrate) in the flask. If a co-solvent is used, add it at this stage. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: With vigorous stirring, add POCl₃ (typically 1.1-1.5 equivalents) dropwise via the dropping funnel to the cold DMF. CRITICAL: The addition must be slow to maintain the internal temperature below 10 °C, ideally between 0-5 °C[10]. The reaction is highly exothermic.

  • Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A white precipitate of the Vilsmeier reagent may form, or the solution may become viscous[3].

  • Usage: The reagent is now ready for the addition of the substrate. The substrate, typically dissolved in a minimal amount of anhydrous DMF or the reaction solvent, should be added dropwise to the cold, freshly prepared Vilsmeier reagent[5].

References

Technical Support Center: Removing Impurities from Palladium-Carbon Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Process Chemists

Welcome to our dedicated resource for troubleshooting and optimizing palladium-on-carbon (Pd/C) catalyzed reactions. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the workup of these ubiquitous transformations. From removing stubborn catalyst fines to eliminating trace soluble palladium, we offer field-proven insights and detailed protocols to ensure the purity and integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a persistent black suspension after completion. What is the most robust method to completely remove the solid Pd/C catalyst?

A1: Effective Strategies for Heterogeneous Catalyst Filtration

The fine particulate nature of Pd/C often makes simple filtration challenging. A multi-step or specialized approach is frequently necessary for complete removal.

  • Primary Filtration with a Filter Aid: The industry-standard method involves filtration through a pad of Celite® (diatomaceous earth).[1][2] The porous, intricate structure of Celite® creates a deep filter bed that effectively traps the fine, black catalyst particles.

    • Detailed Protocol: Filtration over a Celite® Pad

      • Prepare the Funnel: Select a Büchner or sintered glass funnel. Place a piece of filter paper that covers all the holes and wet it with the reaction solvent to create a seal.

      • Create the Celite® Bed: Prepare a slurry of Celite® in your reaction solvent. Pour the slurry into the funnel under gentle suction to form an even pad, typically 1-2 cm thick.

      • Filter the Reaction Mixture: Carefully decant the bulk of the reaction mixture onto the center of the Celite® pad.

      • Wash: Thoroughly wash the filter cake with fresh solvent to recover all of the product.

      • Safety Note: Do not allow the filter cake to run dry, especially if using flammable solvents like methanol. A dry Pd/C catalyst that has been exposed to hydrogen can be pyrophoric and may ignite upon contact with air.[3][4] It is best practice to keep the cake wet and, after filtration, quench it with water before disposal.[3][4]

  • Troubleshooting for Colloidal Particles: If the filtrate remains grey or black, it indicates the presence of extremely fine, near-colloidal palladium particles that have passed through the Celite® bed.

    • Membrane Filtration: Passing the filtrate through a syringe filter with a small pore size (e.g., 0.45 µm or 0.22 µm) can effectively remove these finer particles. Ensure the filter membrane material is chemically compatible with your solvent.

    • Centrifugation: For larger volumes, centrifugation can be used to pellet the fine catalyst particles, after which the supernatant can be carefully decanted and filtered.[5]

Q2: My product is colorless, but ICP-MS analysis shows unacceptable levels of palladium contamination. How do I remove these soluble palladium species?

A2: Scavenging Techniques for Homogeneous Palladium Impurities

Leached palladium is a critical issue, particularly in pharmaceutical synthesis where strict limits on elemental impurities are enforced.[6][7][8] Several methods exist to capture these dissolved metal ions.

  • Adsorption on Activated Carbon: Activated carbon is a cost-effective and versatile adsorbent capable of binding a wide range of impurities, including dissolved palladium complexes.[9][10][11]

    • Protocol: To the filtered reaction mixture, add activated carbon (typically 5-10 wt% relative to the product).[12] Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours, then remove the carbon by filtration through Celite®.[12][13]

    • Consideration: Activated carbon can be non-specific and may also adsorb your desired product, potentially leading to yield loss.[8][12] It is advisable to perform a small-scale trial first.

  • Use of High-Affinity Metal Scavengers: These are materials, often functionalized silica gels or polymers, that selectively chelate palladium.[7][14][15] Thiol-based scavengers are particularly effective due to the strong affinity of sulfur for palladium.[6][16]

    • Mechanism of Action: The scavenger's functional groups bind tightly to the dissolved palladium. The solid-supported scavenger is then easily removed by filtration, leaving a purified solution.[15]

    • Commercial Availability: Products like SiliaMetS Thiol and QuadraSil MP are commercially available and offer high efficiency.

  • Liquid-Liquid Extraction: In some cases, an aqueous wash can remove ionic palladium species. This can be enhanced by using an aqueous solution containing a chelating agent.[1][11]

Workflow for Comprehensive Palladium Removal

G start Completed Reaction Mixture filter_pdc Filter through Celite® Pad start->filter_pdc check_filtrate Is Filtrate Clear? filter_pdc->check_filtrate re_filter Re-filter (e.g., 0.22 µm membrane) or Centrifuge check_filtrate->re_filter No (Cloudy/Black) analyze_pd Analyze for Soluble Pd (e.g., ICP-MS) check_filtrate->analyze_pd Yes re_filter->analyze_pd check_pd_limit Pd Level Acceptable? analyze_pd->check_pd_limit scavenger_treatment Treat with Metal Scavenger (e.g., Thiol-Silica) check_pd_limit->scavenger_treatment No carbon_treatment Treat with Activated Carbon (Alternative) check_pd_limit->carbon_treatment No pure_product Purified Product check_pd_limit->pure_product Yes final_filtration Final Filtration scavenger_treatment->final_filtration carbon_treatment->final_filtration final_filtration->pure_product

Caption: Decision workflow for removing both solid and soluble palladium.

Q3: My hydrogenation reaction is extremely slow or has completely stalled. What are the likely causes and how can I resolve this?

A3: Troubleshooting Guide for Sluggish or Stalled Hydrogenations

Reaction failure is often attributable to catalyst deactivation or suboptimal reaction conditions.[17]

  • Catalyst Poisoning: This is a primary cause of deactivation, where impurities in the substrate or solvent bind to the catalyst's active sites, blocking them.[18][19]

    • Common Poisons: Sulfur-containing compounds (thiols, thioethers), nitrogen heterocycles (unless it's the substrate), and some halides are notorious catalyst poisons.[18][20][21]

    • Solution: Ensure the purity of your starting materials and solvents. If poisoning is suspected, purifying the substrate before the reaction is the most effective solution. In some cases, simply increasing the catalyst loading can overcome minor poisoning.[21]

  • Suboptimal Reaction Conditions:

    • Hydrogen Pressure: Many reductions proceed smoothly under atmospheric pressure (e.g., with a hydrogen balloon), but some substrates require higher pressure to achieve a reasonable reaction rate.[22] If your equipment allows, increasing the hydrogen pressure can be highly effective.

    • Mass Transfer Limitations: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is crucial to ensure efficient contact between all three phases. If the catalyst is settled at the bottom of the flask, the reaction rate will be severely limited.[17]

    • Solvent and Temperature: The choice of solvent (e.g., methanol, ethanol, ethyl acetate) can impact the solubility of both the substrate and hydrogen.[17][21] While most hydrogenations are run at room temperature, gentle heating can sometimes accelerate a slow reaction.[17]

  • Improper Catalyst Handling:

    • Deactivation by Air: Pd/C catalysts can lose activity if improperly stored or handled. It is best to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][23]

Troubleshooting Flowchart for Inefficient Hydrogenation

G start Reaction Stalled or Slow check_stirring Is Stirring Vigorous? start->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No check_h2 Is H2 Supply Adequate? (e.g., balloon deflated) check_stirring->check_h2 Yes reaction_proceeds Reaction Proceeds increase_stirring->reaction_proceeds refill_h2 Check for Leaks Replenish H2 Supply check_h2->refill_h2 No check_poisoning Suspect Catalyst Poisoning? (e.g., sulfur impurities) check_h2->check_poisoning Yes refill_h2->reaction_proceeds purify_materials Purify Starting Material/Solvent Consider Increasing Catalyst Loading check_poisoning->purify_materials Yes optimize_conditions Optimize Conditions: - Increase H2 Pressure - Gently Heat check_poisoning->optimize_conditions No purify_materials->reaction_proceeds optimize_conditions->reaction_proceeds

Caption: A logical workflow for diagnosing and fixing stalled hydrogenation reactions.

Data Summary Table

Table 1: Comparison of Common Palladium Removal Methods

MethodTarget ImpurityAdvantagesDisadvantages
Filtration (Celite®) Heterogeneous Pd/CSimple, effective for bulk removal.May not remove colloidal particles.[2]
Activated Carbon Soluble Pd SpeciesCost-effective, widely applicable.[9]Non-specific, can cause product loss.[8][12]
Metal Scavengers Soluble Pd SpeciesHigh selectivity, high efficiency.[15][16]Higher cost than activated carbon.
Crystallization Soluble Pd SpeciesCan deliver very high purity product.Product must be crystalline; can be low yielding.[8]

References

Technical Support Center: Characterization of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of polysubstituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation and purity assessment of these versatile heterocyclic compounds. Polysubstituted pyrroles are foundational scaffolds in a multitude of pharmaceuticals, natural products, and advanced materials. However, their structural complexity often presents significant analytical hurdles.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may face during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section offers quick, actionable answers to common characterization problems.

Q1: Why are the N-H and C-H proton signals in my ¹H NMR spectrum of a polysubstituted pyrrole broad or difficult to assign?

A: Signal broadening and assignment ambiguity are common issues. Several factors can be at play:

  • N-H Exchange: The pyrrolic N-H proton can undergo chemical exchange with trace amounts of water or acidic impurities in the deuterated solvent, leading to signal broadening. The rate of this exchange is solvent-dependent.

  • Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals (the N-H and the α-protons at C2/C5).

  • Complex Coupling Patterns: With multiple substituents, the pyrrole ring protons can exhibit complex second-order coupling patterns, making them difficult to interpret.

  • Solvent Effects: The chemical shifts of pyrrole protons are highly dependent on the solvent used due to interactions like hydrogen bonding.

Troubleshooting Tip: To sharpen the N-H signal, try using a very dry solvent like DMSO-d₆, which is a hydrogen bond acceptor, or add a drop of D₂O to the NMR tube to exchange the N-H proton for deuterium, causing its signal to disappear. For assigning complex C-H signals, 2D NMR experiments are indispensable.

Q2: My mass spectrum shows a weak or absent molecular ion (M+) peak. How can I confirm the molecular weight of my pyrrole derivative?

A: The stability of the molecular ion in mass spectrometry is highly dependent on the substitution pattern and the ionization technique used.

  • Electron Ionization (EI): This is a high-energy technique that can cause extensive fragmentation, especially if the substituents are labile, leading to a weak or absent M+ peak. The pyrrole macrocycle itself is remarkably stable, but fragmentation often involves cleavage at the bond once removed from the ring.

  • Substituent Effects: The nature of the side-chain substituents significantly influences the fragmentation pathways.

Troubleshooting Tip: Use a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective for generating protonated molecules [M+H]+, which are often much more stable and readily observed. High-resolution mass spectrometry (HRMS) can then provide the exact mass and elemental composition for definitive confirmation.

Q3: I am struggling to separate two constitutional isomers of a disubstituted pyrrole using reverse-phase HPLC. What should I try?

A: Separating isomers of polysubstituted pyrroles can be challenging due to their similar polarities.

  • Co-elution: Isomers with minor structural differences often have very similar retention times on standard C18 columns.

  • Method Optimization: The choice of mobile phase, stationary phase, and pH can be critical for achieving resolution.

Troubleshooting Tip: A systematic approach to method development is key.

  • Vary the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent selectivities can often resolve isomers.

  • Adjust pH: If your molecules have acidic or basic functional groups, adjusting the mobile phase pH can alter their ionization state and dramatically change retention.

  • Change Stationary Phase: If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms. For particularly difficult separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step methodologies for overcoming complex characterization challenges.

Guide 1: Unambiguous Structure Elucidation of a Novel Tetrasubstituted Pyrrole using 2D NMR

Scenario: You have synthesized a novel pyrrole, but its 1D ¹H and ¹³C NMR spectra are too complex for a definitive structural assignment due to signal overlap and the presence of quaternary carbons.

Core Problem: 1D NMR provides information on chemical shifts and basic coupling, but it doesn't reveal the full connectivity of the molecular skeleton, which is crucial for polysubstituted systems.

Solution Workflow: A combination of 2D NMR experiments is required to piece together the molecular puzzle. The most powerful combination for small molecules is typically COSY, HSQC, and HMBC.

G cluster_NMR 2D NMR Workflow for Structure Elucidation A 1. Acquire High-Quality 1D ¹H and ¹³C Spectra B 2. Run ¹H-¹H COSY (Correlation SpectroscopY) A->B Identify proton spin systems C 3. Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) B->C Correlate protons to directly attached carbons D 4. Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) C->D Establish long-range (2-3 bond) connectivity E 5. Integrate Data & Propose Structure D->E Assemble fragments across quaternary carbons

Caption: Workflow for 2D NMR-based structure elucidation.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Dissolve 20-50 mg of your purified pyrrole derivative in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A higher concentration is needed for ¹³C-based experiments due to the low natural abundance of the isotope.

  • ¹H-¹H COSY (Correlation SpectroscopY):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps establish proton-proton connectivity within individual spin systems (e.g., an ethyl group or adjacent protons on the pyrrole ring).

    • Interpretation: A cross-peak between two proton signals indicates that they are scalar-coupled.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond correlation).

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a specific proton signal on one axis with the carbon signal of the carbon it is bonded to on the other axis. This is the most reliable way to assign protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is the key experiment for assembling the full carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.

    • Interpretation: An HMBC cross-peak from a proton to a carbon indicates they are 2 or 3 bonds apart. This is crucial for connecting molecular fragments across non-protonated (quaternary) carbons and heteroatoms.

  • Data Integration and Structure Assembly:

    • Use the HSQC data to definitively assign all protonated carbons.

    • Use the COSY data to link adjacent protonated carbons into fragments.

    • Use the HMBC data to connect these fragments across quaternary carbons and heteroatoms, completing the structural puzzle. For example, a correlation from the methyl protons of an ester to the carbonyl carbon confirms the ester functionality.

Guide 2: Differentiating Pyrrole Isomers by Mass Spectrometry

Scenario: You have synthesized a mixture of 2,4- and 2,5-disubstituted pyrroles and cannot separate them chromatographically. You need to confirm the presence of both isomers and ideally identify them.

Core Problem: Isomers have the same exact mass, making them indistinguishable by low-resolution MS. Differentiation relies on unique fragmentation patterns.

Solution Workflow: Tandem Mass Spectrometry (MS/MS or MSⁿ) is the technique of choice. It involves isolating the molecular ion of interest and then fragmenting it to produce a characteristic spectrum.

G cluster_MS Isomer Differentiation by MS/MS A 1. Infuse Sample via ESI Source B 2. Isolate Precursor Ion (e.g., [M+H]⁺) in Mass Analyzer 1 (Q1) A->B Soft ionization C 3. Induce Fragmentation in Collision Cell (q2) B->C Collision-Induced Dissociation (CID) D 4. Analyze Fragment Ions in Mass Analyzer 2 (Q3) C->D Scan product ions E 5. Compare Fragment Spectra D->E Identify unique fragments for each isomer

Caption: Tandem Mass Spectrometry (MS/MS) workflow for isomer analysis.

Step-by-Step Analytical Protocol:

  • Method Setup (LC-MS/MS):

    • Develop an LC method, even if it doesn't fully separate the isomers. The goal is to introduce a clean sample into the mass spectrometer. A simple C18 column with a water/acetonitrile gradient is a good starting point.

    • Use an ESI source in positive ion mode to generate stable [M+H]+ ions.

  • Precursor Ion Selection:

    • In the first stage of the mass spectrometer, select the m/z value corresponding to the protonated molecular ion [M+H]+ of your isomers.

  • Collision-Induced Dissociation (CID):

    • The selected precursor ions are passed into a collision cell filled with an inert gas (e.g., argon or nitrogen).

    • Collisions with the gas impart energy to the ions, causing them to fragment. The energy used (Collision Energy) is a critical parameter to optimize.

  • Product Ion Scanning:

    • The resulting fragment (product) ions are analyzed in the second stage of the mass spectrometer to generate a product ion spectrum.

  • Spectral Interpretation:

    • The fragmentation pathways are highly dependent on the substitution pattern. For example, a 2,5-disubstituted pyrrole might show a symmetric cleavage pattern that is absent in the 2,4-isomer. The presence of unique fragment ions is definitive proof of a specific isomer. Analyze the spectra for losses of neutral molecules (e.g., water, aldehydes) corresponding to the substituents.

Part 3: Data Tables for Quick Reference

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrrole Ring

Chemical shifts (δ) are in ppm relative to TMS. Values can vary significantly based on solvent and the electronic nature of substituents.

PositionNucleusUnsubstituted Pyrrole (in CDCl₃)Effect of Electron-Donating Group (EDG)Effect of Electron-Withdrawing Group (EWG)
N-H¹H~8.0 (broad)Shielding (Upfield shift)Deshielding (Downfield shift)
C2/C5 (α)¹H~6.7Shielding (Upfield shift)Deshielding (Downfield shift)
C3/C4 (β)¹H~6.2Shielding (Upfield shift)Deshielding (Downfield shift)
C2/C5 (α)¹³C~118Shielding (Upfield shift)Deshielding (Downfield shift)
C3/C4 (β)¹³C~108Shielding (Upfield shift)Deshielding (Downfield shift)

Source: Data synthesized from multiple sources.

Note on Substituent Effects:

  • Electron-donating groups (EDGs) like alkyl or alkoxy groups increase electron density in the ring, shielding the nuclei and causing signals to shift upfield (to lower ppm values).

  • Electron-withdrawing groups (EWGs) like carbonyl or nitro groups decrease electron density, deshielding the nuclei and causing signals to shift downfield (to higher ppm values).

Technical Support Center: Recrystallization of 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Formyl-1H-pyrrole-3-carbonitrile via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide expert, field-tested guidance for achieving high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While no single solvent is universally perfect, a logical starting point for this compound is a lower-order alcohol or an alcohol-water mixture. Based on the molecular structure—a polar heterocyclic compound with hydrogen bonding capabilities—and documented procedures for similar pyrrole derivatives, the following solvents are recommended for initial screening:

  • Ethanol or Absolute Ethanol : Several research articles report the successful recrystallization of various pyrrole derivatives from ethanol.[1]

  • Isopropanol : Isopropanol, including aqueous mixtures like 50% isopropanol, has been cited in patents for the purification of related pyrrole structures.[2]

  • Methanol/Water or Ethanol/Water Mixtures : For polar molecules containing nitrogen and oxygen, alcohol/water mixtures are frequently a good choice.[3] A 30% ethanol solution has been used for a similar compound.[2]

The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3] The choice depends on the specific impurity profile of your crude material.

Experimental Protocol: Solvent Screening

  • Place a small amount of your crude this compound (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.

  • Observe if the compound fully dissolves. A suitable solvent will dissolve the compound completely when hot.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will yield a high quantity of crystalline precipitate upon cooling.

Q2: My compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?

A2: This indicates that the solvent's polarity is too low to dissolve your target compound effectively, even at elevated temperatures.

Troubleshooting Steps:

  • Switch to a More Polar Solvent: If you started with a less polar solvent like isopropanol, switch to a more polar one like ethanol or methanol.

  • Use a Mixed Solvent System: If your compound is very soluble in one solvent (e.g., methanol) and insoluble in another (e.g., water), you can use a solvent pair. Dissolve the compound in the minimum amount of the "good" hot solvent (methanol), then add the "poor" solvent (water) dropwise to the hot solution until it becomes cloudy (saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3]

Q3: I've dissolved my compound, but no crystals are forming upon cooling. What's the problem?

A3: This is one of the most common issues in recrystallization and usually points to one of two causes: too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystal growth.

Troubleshooting Flowchart:

G start No Crystals Forming on Cooling check_solvent Was an excess of solvent used? start->check_solvent reduce_volume Reduce solvent volume by gentle heating or rotary evaporation. check_solvent->reduce_volume  Yes   induce_cryst Induce Crystallization check_solvent->induce_cryst  No   reduce_volume->induce_cryst scratch Scratch inner surface of the flask with a glass rod. induce_cryst->scratch  Method 1   seed Add a seed crystal of pure compound. induce_cryst->seed  Method 2   cool_further Cool the solution in an ice-water bath. induce_cryst->cool_further  Method 3   reassess If still no crystals, reassess solvent choice. scratch->reassess seed->reassess cool_further->reassess

Caption: Troubleshooting workflow for failure of crystal formation.

Detailed Explanation:

  • Reducing Solvent Volume: The most frequent error is adding too much solvent.[4] Gently heating the solution in a fume hood to evaporate some of the solvent will increase the concentration of the solute and allow crystallization to occur upon cooling.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a surface for nucleation.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" provides a template for further crystal growth.[5]

    • Cooling: Ensure the solution is thoroughly cooled in an ice-water bath to minimize solubility and maximize yield.[3]

Troubleshooting Guide: Advanced Problems

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.[4][5][6] An impure oil rarely solidifies into pure crystals.[6]

Causality and Remediation Strategy:

Potential Cause Explanation Recommended Action
Solvent Boiling Point > Compound Melting Point The compound melts in the hot solvent before it can dissolve.Choose a solvent with a lower boiling point.
High Impurity Load Impurities can significantly lower the melting point of the eutectic mixture.1. Re-heat the solution until the oil dissolves completely. 2. Add a small amount of additional solvent to prevent saturation at too high a temperature.[6] 3. Allow the solution to cool very slowly (e.g., by leaving the flask on a warm hotplate that is turned off).[4]
Rapid Cooling Cooling the solution too quickly can sometimes favor oil formation over orderly crystal lattice formation.Re-heat to dissolve the oil, then cool the solution at a much slower rate.

Logical Decision Path for Oiling Out:

G start Compound has 'Oiled Out' reheat Re-heat solution to dissolve the oil. start->reheat add_solvent Add a small amount of extra solvent. reheat->add_solvent cool_slowly Cool the solution very slowly. add_solvent->cool_slowly success Crystals form successfully. cool_slowly->success fail Oiling out persists. cool_slowly->fail change_solvent Change to a lower-boiling point solvent. fail->change_solvent pre_purify Consider pre-purification (e.g., column chromatography). fail->pre_purify

Caption: Decision process for resolving "oiling out".

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield (e.g., <70%) can be frustrating. While some loss of product is inherent to the technique (some compound will always remain dissolved in the cold solvent), significant losses can often be mitigated.[3][6]

Key Factors Affecting Yield:

  • Excess Solvent: As mentioned in Q3, using too much solvent is a primary cause of low yield because a larger amount of your compound will remain in the mother liquor.[6]

  • Premature Crystallization: If crystals form in the hot solution during filtration (e.g., gravity filtration to remove insoluble impurities), product will be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize precipitation.[3]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can redissolve a significant portion of the product.[7] Use a minimal amount of ice-cold solvent for rinsing.

References

Vilsmeier-Haack Reactions: A Technical Support Guide to Post-Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction workup phase. The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich systems, is not without its challenges, particularly in quenching, isolation, and purification.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the successful isolation of your target aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture has turned into a dark, tarry, and intractable mess upon quenching. What happened and how can I prevent this?

A1: The Causality Behind Tar Formation

The formation of a black or dark brown tar-like residue is a common and frustrating issue, often indicative of polymerization or degradation of the starting material or product. This is particularly prevalent with highly reactive electron-rich substrates, such as indoles or pyrroles. The primary culprits are typically:

  • Excessive Heat: The Vilsmeier-Haack reaction can be highly exothermic, especially during the formation of the Vilsmeier reagent from DMF and POCl₃. If the temperature is not carefully controlled, side reactions can occur. Furthermore, localized heating during the quenching process, which is also exothermic, can lead to the decomposition of the acid-sensitive product or intermediates.

  • Highly Reactive Substrates: Electron-rich substrates are inherently prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction. The intermediate iminium salt can also react with unreacted starting material, leading to oligomeric byproducts.

Troubleshooting and Prevention Protocol:

  • Strict Temperature Control: Maintain a low temperature (typically 0-10 °C) throughout the formation of the Vilsmeier reagent and the subsequent addition of your substrate.

  • Controlled Quenching: The quenching step is critical. Always add the reaction mixture slowly to a vigorously stirred vessel containing crushed ice or an ice-water slurry. This dissipates the heat generated during the hydrolysis of the Vilsmeier reagent and any unreacted POCl₃. Never add water directly to the reaction mixture.

  • Use of a Co-Solvent: For highly reactive substrates, consider using an inert co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dilute the reaction mixture and help control the exotherm.

  • Reverse Addition: In some cases, adding the substrate solution to the pre-formed Vilsmeier reagent at a controlled rate can prevent the build-up of unreacted starting material and minimize side reactions.

Q2: After quenching, my aqueous layer is a deep green or blue color. What is this impurity and how do I remove it?

A2: Identifying and Removing Cyanine Dye Byproducts

The appearance of a greenish-blue hue in your workup is a classic sign of cyanine dye formation.[3] These highly colored impurities are cationic dyes that can form from the self-condensation of the Vilsmeier reagent or its reaction with the product under the reaction conditions. While visually alarming, they are often present in trace amounts and can be removed with careful purification.

Strategies for Cyanine Dye Removal:

  • Column Chromatography: Silica gel chromatography is generally the most effective method. The desired aldehyde is typically less polar than the highly polar, charged cyanine dye. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will usually leave the colored impurity strongly adsorbed to the silica at the top of the column.

  • Activated Carbon Treatment: If the colored impurities persist after chromatography, you can try treating a solution of your crude product with activated charcoal. The charcoal can adsorb the dye, and can then be removed by filtration through celite. Be aware that this can sometimes lead to a loss of your desired product as well.

  • Crystallization: Careful crystallization may allow for the separation of your product, leaving the dye in the mother liquor.

Purification Method Principle Typical Solvents Notes
Silica Gel Chromatography Adsorption; polarity differenceHexanes/Ethyl Acetate, DCM/MethanolMost common and effective method.
Activated Carbon AdsorptionVaries depending on product solubilityUse sparingly to avoid product loss.
Crystallization Differential solubilityVaries depending on productEffective if there is a significant solubility difference.
Q3: The hydrolysis of the intermediate iminium salt to the final aldehyde seems to be incomplete. How can I drive this to completion?

A3: Ensuring Complete Hydrolysis

The final step of the Vilsmeier-Haack reaction is the hydrolysis of the aryl iminium intermediate to the aldehyde.[2][4] Incomplete hydrolysis is a common reason for low yields and can complicate purification.

Key Factors for Complete Hydrolysis:

  • pH Adjustment: The hydrolysis is typically facilitated by adjusting the pH of the quenched reaction mixture. After quenching in ice water, the solution will be strongly acidic. Neutralization with a base is required to promote the hydrolysis of the iminium salt.

  • Choice of Base: A saturated aqueous solution of sodium acetate is a common choice as it buffers the solution to a mildly acidic to neutral pH (around 6-8), which is often optimal for the stability of the aldehyde product.[5][6] Stronger bases like sodium hydroxide or sodium carbonate can also be used, but care must be taken to avoid overly basic conditions which could promote side reactions or degradation of sensitive products.

  • Sufficient Stirring and Time: After neutralization, the mixture should be stirred vigorously for a period (e.g., 30 minutes to several hours) to ensure the hydrolysis goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the disappearance of the iminium salt intermediate.

Experimental Protocols

Protocol 1: General Post-Reaction Workup

This protocol is suitable for most Vilsmeier-Haack reactions with moderately stable products.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 10 volumes of ice/water per volume of reaction mixture).

  • Neutralization: While monitoring with pH paper, slowly add a saturated aqueous solution of sodium acetate until the pH is between 6 and 8.[6] Maintain the temperature below 20 °C during this addition by adding more ice if necessary.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Perform at least three extractions to ensure complete recovery.

  • Washing: Combine the organic extracts and wash successively with water and then brine. This helps to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Workup for Acid-Sensitive or Highly Reactive Substrates

This protocol is designed to minimize the formation of byproducts when working with substrates like indoles.

Vilsmeier_Workup_Sensitive A Reaction Mixture B Pour slowly into vigorously stirred ice/water slurry A->B C Saturated NaHCO₃ (aq) or Sodium Acetate (aq) added slowly B->C D Maintain T < 15 °C pH ~ 7 C->D E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Wash Organic Layer (Water, then Brine) E->F G Dry (Na₂SO₄), Filter, and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H

Caption: Workflow for sensitive substrate workup.

Q4: I'm having trouble with emulsions forming during the extraction. How can I break them?

A4: Strategies for Breaking Emulsions

Emulsions are a common nuisance in biphasic workups. They are stabilized by finely dispersed solids or amphiphilic molecules at the interface of the organic and aqueous layers.

Effective Techniques to Break Emulsions:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7]

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to remove the particulate matter that may be stabilizing the emulsion.

  • Gentle Swirling or Stirring: Sometimes, gentle agitation with a glass rod can help the droplets to coalesce.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to the separation of the layers.

Safety Considerations: The Hazard of Thermal Runaway

The Vilsmeier-Haack reaction is known to have thermal hazards. The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[8] A "runaway" reaction, where the temperature increases uncontrollably, can occur if the reaction is not properly cooled. This can lead to a rapid increase in pressure and the potential for vessel rupture.

Mitigation Strategies:

  • Always use an ice bath during the formation of the Vilsmeier reagent and the addition of the substrate.

  • Ensure efficient stirring to prevent localized heating.

  • On a larger scale, consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation.

  • Be aware of the thermal instability of the isolated Vilsmeier reagent. It is best to generate it in situ and use it immediately.

This guide provides a framework for troubleshooting the post-reaction workup of Vilsmeier-Haack reactions. Remember that each substrate may behave differently, and optimization of these procedures may be necessary for your specific target molecule.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Validation of 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. Pyrrole derivatives, in particular, are foundational scaffolds in medicinal chemistry and materials science. This guide provides an in-depth, multi-technique spectroscopic workflow to validate the structure of 2-Formyl-1H-pyrrole-3-carbonitrile , a versatile synthetic intermediate.

This document moves beyond a simple recitation of data. It explains the causal relationships between molecular structure and spectral output, offering a framework for critical analysis. By comparing the target molecule with a structurally similar alternative, Pyrrole-2-carboxaldehyde , we will demonstrate how subtle differences in structure manifest as distinct, identifiable spectroscopic signatures. This comparative approach is designed to build confidence in structural assignments and to serve as a practical reference for validating related compounds.

The Imperative of Multi-Technique Validation

Relying on a single analytical technique for structural elucidation is fraught with peril. Ambiguities can arise from overlapping signals, isomeric impurities, or unexpected molecular arrangements. A robust validation strategy, therefore, integrates data from multiple, orthogonal spectroscopic methods. In this guide, we will employ a quartet of powerful techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and probe the electronic environment of each atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the specific functional groups present in the molecule through their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): To determine the precise molecular weight and gain insight into the molecule's fragmentation patterns, further confirming its composition and connectivity.

By synthesizing the evidence from these four techniques, we create a self-validating system that confirms the structure of this compound with a high degree of certainty.

Strategic Workflow for Spectroscopic Validation

The logical flow of analysis is crucial for an efficient and accurate structural determination. The following workflow outlines the steps from sample preparation to final structural confirmation, ensuring that each piece of data builds upon the last to create a cohesive and definitive picture.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Pristine Sample Preparation (High Purity, Appropriate Solvent) MS Mass Spectrometry (Determine Molecular Weight) Prep->MS Acquire Data FTIR FT-IR Spectroscopy (Identify Functional Groups) Prep->FTIR Acquire Data NMR ¹H & ¹³C NMR Spectroscopy (Map C-H Framework) Prep->NMR Acquire Data Analyze Integrated Data Interpretation MS->Analyze Synthesize Evidence FTIR->Analyze Synthesize Evidence NMR->Analyze Synthesize Evidence Compare Comparison with Alternative Structures (e.g., Pyrrole-2-carboxaldehyde) Analyze->Compare Rule out Alternatives Validate Final Structure Confirmation Compare->Validate Confirm Identity

Caption: Workflow for structural validation.

Part 1: Mass Spectrometry - The First Gate of Validation

Expertise & Experience: Mass spectrometry is the initial and most crucial checkpoint. Its primary role is to confirm the elemental composition of the synthesized compound by providing a high-resolution molecular weight. This immediately verifies that the correct atoms have been assembled. For this compound (C₆H₄N₂O), the expected exact mass is 120.0324 Da[1]. This value serves as our first pass/fail criterion.

Comparative Analysis: The power of this technique is highlighted when comparing our target with Pyrrole-2-carboxaldehyde (C₅H₅NO), which has a significantly lower exact mass of 95.0371 Da[2]. An experimental mass that matches 120 Da instead of 95 Da provides immediate, compelling evidence for the presence of the additional carbon and nitrogen atoms and the loss of one hydrogen, consistent with the nitrile group.

Expected Fragmentation: Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can reveal characteristic losses.

  • This compound: Expect a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 120 or 121, respectively. Key fragmentations would include the loss of carbon monoxide (CO, -28 Da) from the formyl group and the loss of hydrogen cyanide (HCN, -27 Da), which are characteristic of aldehydes and nitriles, respectively.

  • Pyrrole-2-carboxaldehyde: Expect a molecular ion at m/z 95. The primary fragmentation would be the loss of CO (-28 Da), but the loss of HCN would be absent, providing a clear distinguishing feature[3].

Table 1: Key Mass Spectrometry Data Comparison
FeatureThis compound (Predicted)Pyrrole-2-carboxaldehyde (Reference)Structural Implication for Target
Molecular Formula C₆H₄N₂OC₅H₅NOConfirms elemental composition
Exact Mass (Da) 120.0324[1]95.0371[2]Distinguishes from nitrile-lacking analog
[M+H]⁺ (m/z) 12196Confirms molecular weight
Key Fragment Loss -28 (CO), -27 (HCN)-28 (CO)Confirms presence of both CHO and CN groups

Part 2: FT-IR Spectroscopy - Functional Group Fingerprinting

Expertise & Experience: Infrared spectroscopy is unparalleled for the rapid and definitive identification of functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence of sharp, distinct peaks in specific regions of the spectrum confirms the key structural motifs of the formyl (aldehyde) and nitrile groups, which are the defining features of our target molecule.

Comparative Analysis: The IR spectrum provides a stark visual comparison between our target and the alternative structure. The most telling difference is the presence or absence of the nitrile stretch (C≡N).

  • This compound: The spectrum will be defined by three key absorptions: a strong C=O stretch for the aldehyde, a sharp, medium-intensity C≡N stretch, and a broad N-H stretch from the pyrrole ring.

  • Pyrrole-2-carboxaldehyde: This molecule will show the C=O and N-H stretches but will be conspicuously missing the C≡N absorption band.

Table 2: Comparative FT-IR Absorption Frequencies (cm⁻¹)
Vibrational ModeThis compound (Predicted)Pyrrole-2-carboxaldehyde (Experimental)Structural Implication for Target
N-H Stretch (Pyrrole) ~3400-3200 (broad)~3400 (broad)Confirms the pyrrole N-H bond
C≡N Stretch (Nitrile) ~2230-2220 (sharp, medium) Absent Unambiguous proof of the nitrile group
C=O Stretch (Aldehyde) ~1670-1650 (strong)~1665 (strong)Confirms the formyl group
C=C Stretch (Ring) ~1550-1450~1550-1460Indicates the aromatic pyrrole core

Predicted frequencies for the target molecule are based on typical ranges for these functional groups attached to aromatic systems and data from similarly substituted cyanopyrroles.

Part 3: NMR Spectroscopy - The Definitive Structural Map

Expertise & Experience: While MS confirms the mass and IR identifies functional groups, NMR spectroscopy elucidates the precise connectivity and chemical environment of every carbon and hydrogen atom. The chemical shift (δ) of each nucleus is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups, allowing for a detailed structural assignment.

Comparative Analysis: The ¹H and ¹³C NMR spectra reveal the profound electronic influence of the electron-withdrawing formyl and nitrile groups on the pyrrole ring. This provides multiple points of comparison to validate the substitution pattern.

¹H NMR Spectrum
  • This compound (Predicted):

    • Aldehyde Proton (CHO): A singlet located far downfield (~9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group.

    • Pyrrole N-H: A broad singlet, often very downfield (>10 ppm), whose position can be solvent-dependent.

    • Pyrrole Ring Protons (H-4, H-5): Two distinct signals in the aromatic region (~6.5-7.5 ppm). They will appear as doublets due to coupling with each other. The specific chemical shifts will be influenced by the adjacent electron-withdrawing groups.

  • Pyrrole-2-carboxaldehyde (Experimental):

    • Aldehyde Proton (CHO): A singlet at ~9.50 ppm.

    • Pyrrole N-H: A broad singlet at ~10.8 ppm.

    • Pyrrole Ring Protons (H-3, H-4, H-5): Three distinct signals. In contrast to our target, this molecule has a proton at the 3-position. These three protons will show a more complex coupling pattern (doublet of doublets or multiplet). The absence of a signal corresponding to H-3 and the simpler doublet-doublet pattern for the remaining two ring protons is a key validation point for the target structure.

¹³C NMR Spectrum
  • This compound (Predicted):

    • Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically ~175-185 ppm.

    • Pyrrole Ring Carbons (C-2, C-3, C-4, C-5): Four distinct signals. C-2 and C-3, being directly attached to the withdrawing groups, will be significantly shifted. The carbon bearing the nitrile (C-3) will appear as a quaternary carbon (no attached proton in a DEPT experiment).

    • Nitrile Carbon (C≡N): A characteristic signal around ~110-117 ppm . This signal is a definitive marker.

  • Pyrrole-2-carboxaldehyde (Experimental):

    • Aldehyde Carbonyl (C=O): A signal at ~176.0 ppm.

    • Pyrrole Ring Carbons: Four signals, but their chemical shifts and substitution pattern will differ. Crucially, the signal for the nitrile carbon will be absent.

Table 3: Comparative NMR Spectral Data (δ in ppm)
Signal AssignmentThis compound (Predicted)Pyrrole-2-carboxaldehyde (Experimental)Structural Implication for Target
¹H: Aldehyde (CHO) ~9.6~9.5Confirms formyl group
¹H: Pyrrole (NH) >10 (broad)~10.8 (broad)Confirms pyrrole N-H
¹H: Pyrrole (CH) Two doubletsThree distinct multipletsConfirms 2,3-disubstitution
¹³C: Aldehyde (C=O) ~178~176Confirms formyl group
¹³C: Nitrile (C≡N) ~115 Absent Unambiguous proof of the nitrile group
¹³C: C-3 (quaternary) PresentAbsent (is a CH)Confirms substitution at C-3

Predicted shifts are based on established substituent effects on the pyrrole ring.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Diagram of Key Structural Features and Spectroscopic Correlations

Caption: Correlation of structural features with spectral data.

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>98%), as determined by a preliminary technique like LC-MS, to prevent signals from impurities that could confound spectral interpretation.

    • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • FT-IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for ESI-MS analysis.

  • Instrumental Parameters:

    • NMR: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. DEPT-135 experiments should be run to differentiate between CH/CH₃ and CH₂ carbons.

    • FT-IR: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the pure KBr pellet or empty ATR crystal, which is then automatically subtracted from the sample spectrum.

    • MS (ESI-QTOF): Infuse the sample solution into the electrospray source in positive ion mode. Acquire data over a mass range of m/z 50-500 to observe the molecular ion and key fragments. Utilize tandem MS (MS/MS) by isolating the molecular ion (m/z 121) and subjecting it to collision-induced dissociation (CID) to observe daughter ions.

Conclusion: A Synthesis of Evidence

The structural validation of This compound is a clear-cut process when a systematic, multi-technique approach is employed.

  • Mass Spectrometry confirms the correct molecular weight of 120.11 g/mol , immediately distinguishing it from nitrile-lacking analogues.

  • FT-IR Spectroscopy provides definitive evidence of the key functional groups, most notably the sharp C≡N stretch around 2225 cm⁻¹ and the strong C=O stretch near 1660 cm⁻¹ .

  • ¹³C NMR Spectroscopy corroborates these findings with characteristic signals for the aldehyde carbonyl (~178 ppm) and, crucially, the nitrile carbon (~115 ppm ).

  • ¹H NMR Spectroscopy reveals the substitution pattern on the pyrrole ring, showing only two coupled aromatic protons, which is consistent with the 2,3-disubstituted structure.

References

A Senior Application Scientist's Guide to Pyrrole Ring Formylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the formylpyrrole scaffold is a cornerstone of synthesis. Its aldehyde functionality serves as a versatile linchpin for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The strategic introduction of this formyl group is, therefore, a critical consideration in any synthetic campaign.

This guide provides an in-depth comparative analysis of the most prevalent and effective methods for the formylation of pyrrole rings. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, explore the causal factors guiding experimental choices, and present objective, data-driven comparisons to empower you to select the optimal method for your specific substrate and synthetic goals.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for formylating electron-rich heterocycles, and for good reason. It is reliable, generally high-yielding, and proceeds under relatively mild conditions, making it the go-to strategy for a vast array of pyrrole substrates.[1]

Mechanism and Rationale

The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.[2][3] The electrophile, a chloroiminium ion known as the Vilsmeier reagent, is generated in situ from a substituted formamide (most commonly N,N-dimethylformamide, DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[2][3][4]

The Vilsmeier reagent is a moderately strong electrophile, which is key to its success with pyrroles. It is reactive enough to engage the electron-rich pyrrole ring but not so harsh as to cause polymerization or degradation, a common issue with stronger acids. The high electron density of the pyrrole ring, particularly at the C2 (α) position, facilitates the electrophilic aromatic substitution.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Activated Complex DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPO₂Cl₂⁻ Pyrrole Pyrrole Ring Sigma_Complex Sigma Complex (Iminium Intermediate) Pyrrole->Sigma_Complex + Vilsmeier Reagent Product 2-Formylpyrrole Sigma_Complex->Product + H₂O - H⁺, - Me₂NH Hydrolysis H₂O Workup

Caption: The Vilsmeier-Haack reaction pathway.

Regioselectivity: Steric and Electronic Control

For unsubstituted or N-substituted pyrroles, formylation overwhelmingly occurs at the C2 position due to the superior stabilization of the positive charge in the transition state by the nitrogen lone pair. However, the regiochemical outcome can be significantly influenced by both steric and electronic factors.

  • Steric Hindrance: Large substituents on the pyrrole nitrogen can impede attack at the C2 position, leading to an increased proportion of the C3-formylated product. Studies have shown that as the steric bulk of the N-alkyl group increases (e.g., from methyl to t-butyl), the ratio of C3 to C2 formylation increases.[5][6]

  • Bulky Formamides: A clever strategy to enforce C3 formylation involves using sterically hindered formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in the Vilsmeier-Haack reaction.[7] This approach effectively blocks the more accessible C2 position, redirecting the electrophile to C3.

  • Electron-Withdrawing Groups (EWGs): When an EWG is present at the C2 position, it deactivates the ring and directs formylation to the C4 or C5 positions. For instance, 1H-pyrrole-2-carboxylates can be regioselectively formylated to yield 4-formyl and 5-formyl derivatives.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol provides a representative procedure for the C2-formylation of an N-substituted pyrrole.

Materials:

  • N-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid).

  • Reaction with Pyrrole: Add anhydrous DCE to the flask to create a stirrable suspension.

  • Add a solution of N-phenylpyrrole (1.0 equivalent) in anhydrous DCE dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 83 °C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-phenyl-1H-pyrrole-2-carbaldehyde.

Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation

Workflow_Vilsmeier reagent reagent process process product product start Start: Flame-dried flask under N₂ add_dmf Add Anhydrous DMF start->add_dmf cool_0c_1 Cool to 0 °C add_dmf->cool_0c_1 add_pocl3 Add POCl₃ dropwise (<10 °C) cool_0c_1->add_pocl3 stir_30min Stir at 0 °C for 30 min (Vilsmeier Reagent Forms) add_pocl3->stir_30min add_dce Add Anhydrous DCE stir_30min->add_dce add_pyrrole Add Pyrrole in DCE dropwise add_dce->add_pyrrole reflux Warm to RT, then Reflux 1-2h add_pyrrole->reflux cool_0c_2 Cool to 0 °C reflux->cool_0c_2 quench Quench with sat. NaHCO₃ cool_0c_2->quench extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Chromatography/ Recrystallization) dry_concentrate->purify end Final Product: Formylpyrrole purify->end

Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.

Classical Alternatives: Gattermann, Rieche, and Duff Reactions

While the Vilsmeier-Haack reaction is dominant, several classical named reactions offer alternative routes to formylpyrroles, each with a distinct set of advantages and limitations.

The Gattermann Reaction

The Gattermann reaction introduces a formyl group using a source of hydrogen cyanide (HCN) and an acid catalyst.[9] The Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is more commonly used to avoid handling the highly toxic HCN gas directly.[9] This method is applicable to phenols, phenolic ethers, and some heterocycles, including pyrroles.[9]

  • Mechanism: The reaction proceeds via the formation of an electrophilic species, formimidoyl chloride, which then attacks the pyrrole ring. Subsequent hydrolysis of the resulting aldimine furnishes the aldehyde.

  • Advantages: Can be effective for certain substrates where the Vilsmeier-Haack reaction fails.

  • Limitations: The primary drawback is the use of highly toxic cyanide reagents, which necessitates stringent safety precautions. The reaction conditions are also strongly acidic, which may not be suitable for sensitive substrates.

The Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[10] It is particularly effective for electron-rich aromatic compounds.[10]

  • Mechanism: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent, which is attacked by the aromatic ring. Hydrolysis during work-up converts the dichloromethyl group into a formyl group.

  • Advantages: This method can provide high yields and is a good alternative when other methods are unsuccessful. It can be particularly useful for achieving ortho-formylation in phenolic substrates.

  • Limitations: Dichloromethyl methyl ether is a potential carcinogen and must be handled with care. The reaction requires stoichiometric amounts of a strong, moisture-sensitive Lewis acid, and the work-up can be challenging.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid).[11][12] It is primarily used for the ortho-formylation of phenols but can be applied to other highly activated aromatic systems.[11][12]

  • Mechanism: The reaction is complex and thought to proceed through the formation of an iminium ion electrophile from HMTA under acidic conditions.[12] This electrophile attacks the aromatic ring, and a series of subsequent steps, including an intramolecular redox reaction and hydrolysis, lead to the aldehyde.[12]

  • Advantages: Uses inexpensive and readily available reagents.

  • Limitations: The Duff reaction is often plagued by low to moderate yields and is generally less efficient than the Vilsmeier-Haack or Rieche reactions.[12] Its application to pyrroles is not as common or well-documented as for phenolic substrates.

Modern and Niche Methodologies

Recent advances in organic synthesis have introduced novel methods for pyrrole formylation that offer advantages in terms of safety, environmental impact, or substrate scope.

Metal-Free Formylation with Glyoxylic Acid

A noteworthy modern approach involves the use of glyoxylic acid as the formyl source, mediated by an oxidant like potassium persulfate (K₂S₂O₈).[13] This metal-free method proceeds via a direct decarboxylative cross-coupling.

  • Advantages: Avoids the use of toxic metals and harsh reagents. The reaction often proceeds under mild, neutral conditions with good functional group tolerance.[13][14]

  • Limitations: The scope and efficiency of this method for a wide range of substituted pyrroles are still being explored.

Photocatalytic Methods

The burgeoning field of photoredox catalysis is opening new avenues for C-H functionalization, including formylation. While still an emerging area for pyrroles, photocatalytic methods offer the potential for highly selective transformations under exceptionally mild conditions (e.g., using visible light at room temperature).[15][16][17][18] These reactions often proceed through radical intermediates, offering complementary reactivity to traditional electrophilic substitution methods.

Comparative Performance Analysis

The choice of a formylation method is a multi-faceted decision that depends on the substrate's electronic and steric properties, the desired regioselectivity, scalability, and safety considerations. The following table provides a comparative summary of the key methods.

MethodFormylating Agent / ReagentsTypical YieldsConditionsAdvantagesDisadvantages
Vilsmeier-Haack DMF / POCl₃ (or other activating agent)Good to Excellent (70-95%)Mild (0 °C to reflux)High reliability, versatile, good for C2-formylation, can be tuned for C3.[1]Stoichiometric, requires aqueous work-up.
Gattermann Zn(CN)₂ / HClModerate to GoodAcidic, often requires heatingEffective for some substrates.Highly toxic cyanide reagents , strongly acidic conditions.[9]
Rieche Cl₂CHOMe / TiCl₄ (or SnCl₄)Good to ExcellentLow temp to RTHigh yields, good for electron-rich systems.[10]Reagent is a potential carcinogen, requires strong Lewis acid.
Duff Hexamethylenetetramine / AcidLow to Moderate (15-50%)High temperature (150-160 °C)Inexpensive reagents.[11]Often low yields, harsh conditions, primarily for phenols.[12]
Glyoxylic Acid Glyoxylic Acid / K₂S₂O₈Moderate to GoodMild, NeutralMetal-free, environmentally benign.[13][14]Newer method, substrate scope may be limited.

Conclusion and Recommendations

For the majority of applications involving the formylation of standard N-substituted or unsubstituted pyrroles, the Vilsmeier-Haack reaction remains the superior choice due to its high yields, operational simplicity, and adaptability. Its ability to be tuned for either C2 or C3 selectivity by adjusting steric factors on the pyrrole nitrogen or the formamide reagent provides a level of control unmatched by other classical methods.

The Rieche formylation serves as a powerful secondary option, particularly for substrates that are resistant to Vilsmeier-Haack conditions, though reagent toxicity is a significant consideration. The Gattermann and Duff reactions are generally less favorable for pyrrole formylation due to severe toxicity concerns and low efficiency, respectively, and should only be considered when other methods have been exhausted.

For researchers focused on green chemistry and the synthesis of highly functionalized, sensitive molecules, emerging metal-free methods using reagents like glyoxylic acid present an exciting and promising alternative that will undoubtedly see wider application in the coming years.

Ultimately, the optimal formylation strategy is dictated by the specific molecular context. By understanding the mechanistic nuances and comparative performance of these key methods, the synthetic chemist is well-equipped to make an informed decision, ensuring an efficient and successful synthesis of the target formylpyrrole.

References

A Comparative In Vitro Analysis of 2-Formyl-1H-pyrrole-3-carbonitrile and Its Analogs in Kinase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activity. Among these, derivatives of 1H-pyrrole-3-carbonitrile have garnered considerable attention for their potential as kinase inhibitors and anticancer agents. This guide provides an in-depth comparative analysis of the in vitro activity of 2-Formyl-1H-pyrrole-3-carbonitrile and its structurally related analogs, offering insights into their structure-activity relationships and therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

The this compound core represents a key pharmacophore in the design of targeted therapeutics. The strategic placement of the formyl and nitrile groups on the pyrrole ring provides unique electronic and steric properties, influencing the molecule's ability to interact with biological targets. The formyl group can act as a hydrogen bond acceptor, while the nitrile moiety can participate in various non-covalent interactions, contributing to the overall binding affinity and selectivity of the compound. This guide will delve into the in vitro performance of this parent compound and its analogs, elucidating how subtle structural modifications can significantly impact their biological activity.

Comparative In Vitro Activity: Kinase Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that are crucial for immune response and cell growth. Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions, making JAKs attractive targets for therapeutic intervention. Several pyrrole-based compounds have been investigated as JAK inhibitors.[1][2]

While direct comparative data for this compound is limited in publicly available literature, studies on analogous pyrrole-3-carboxamide and pyrrolo[2,3-d]pyrimidine derivatives provide valuable insights into the structure-activity relationships (SAR) governing JAK inhibition.[3][4] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[5]

Table 1: Comparative in vitro Kinase Inhibitory Activity of Pyrrole Derivatives

Compound/Analog ClassTarget KinaseIC50 (nM)Key Structural FeaturesReference
Pyrrolo[2,3-d]pyrimidine DerivativeJAK117Fused pyrimidine ring[]
Pyrrolo[2,3-d]pyrimidine DerivativeJAK277Fused pyrimidine ring[]
Pyrrolo[2,3-d]pyrimidine DerivativeTyk223Fused pyrimidine ring[]
Pyrrole-3-carboxamide (NMS-P953)JAK2Potent (specific value not provided)2-(substituted phenyl) and 5-(aminopyrimidinyl) groups[3]
5H-pyrrolo[2,3-b]pyrazine Derivative (12b)JAK3Potent (specific value not provided)Phenyl ether moiety[7]
5H-pyrrolo[2,3-b]pyrazine Derivative (12d)JAK3Potent (specific value not provided)Phenyl ether moiety[7]

Expert Analysis of Structure-Activity Relationships:

The data from related pyrrole structures suggest that modifications at the N1, C2, and C5 positions of the pyrrole ring are critical for potent and selective kinase inhibition. For instance, the fusion of a pyrimidine ring to the pyrrole core, as seen in pyrrolo[2,3-d]pyrimidines, often enhances binding to the ATP pocket of kinases.[5] Furthermore, the nature of substituents on appended phenyl rings can significantly influence selectivity among the JAK family members.[3][7] The formyl group at the C2 position of the parent compound could potentially engage in hydrogen bonding interactions within the kinase active site, a hypothesis that warrants further investigation through direct in vitro testing and computational modeling.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor and each other. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds to Gene Gene Transcription DNA->Gene Regulates

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.

Comparative In Vitro Activity: Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of this compound and its analogs is a critical measure of their potential as anticancer agents. In vitro cytotoxicity assays, such as the MTT assay, are fundamental in determining the concentration at which these compounds inhibit cancer cell growth.

Table 2: Comparative in vitro Cytotoxicity of Pyrrole Derivatives

Compound/Analog ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
N-substituted pyrrole (Compound 1)L1210 (Leukemia)10-14Tropolone ring substituent[10]
N-substituted pyrrole (Compound 1)CEM (Leukemia)10-14Tropolone ring substituent[10]
N-substituted pyrrole (Compound 1)HeLa (Cervical)10-14Tropolone ring substituent[10]
Pyrrole-Indole Hybrid (3h)T47D (Breast Cancer)2.4Single chloro-substitution[13]
Alkynylated Pyrrole (12l)A549 (Lung Carcinoma)3.493-alkynylpyrrole-2,4-dicarboxylate[13]
Marinopyrrole FHCT-116 (Colon)6.1Eight-membered ether ring[14]

Expert Analysis of Structure-Activity Relationships:

The cytotoxic activity of pyrrole derivatives is highly dependent on the substitution pattern around the core ring. The introduction of various functional groups can modulate the compound's lipophilicity, cell permeability, and interaction with intracellular targets. For example, the presence of a tropolone ring in an N-substituted pyrrole demonstrated noteworthy cytostatic activity.[10] Halogenation of the pyrrole scaffold is another common strategy to enhance anticancer potency.[11] The formyl group in this compound could potentially contribute to cytotoxicity through various mechanisms, including the formation of Schiff bases with cellular nucleophiles or by influencing the molecule's overall electronic properties.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP at desired concentrations in the kinase buffer.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Compound, Kinase, Substrate, ATP) start->reagent_prep plate_setup Plate Setup (Buffer, Compound, Kinase) reagent_prep->plate_setup incubation1 Pre-incubation (Inhibitor Binding) plate_setup->incubation1 reaction_start Initiate Reaction (Add Substrate + ATP) incubation1->reaction_start incubation2 Reaction Incubation reaction_start->incubation2 reaction_stop Stop Reaction incubation2->reaction_stop detection Detect Kinase Activity reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Test Compounds overnight_incubation->compound_treatment exposure_incubation Incubate for Exposure Time compound_treatment->exposure_incubation mtt_addition Add MTT Reagent exposure_incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate % Viability, Determine IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: A step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

Future research should focus on the synthesis and systematic in vitro evaluation of a focused library of this compound analogs with diverse substitutions at the N1, C4, and C5 positions. This will enable a comprehensive structure-activity relationship study, guiding the optimization of lead compounds with enhanced potency and selectivity. Furthermore, elucidating the precise molecular targets and mechanisms of action through techniques such as X-ray crystallography and target engagement assays will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrrole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold" in drug discovery, featured in numerous marketed drugs and clinical candidates.[1][2][3] The ability of the pyrrole core to serve as a bioisosteric replacement for other functional groups, engage in crucial hydrogen bonding, and act as a rigid anchor for various substituents allows for the fine-tuning of pharmacological activity against a diverse array of biological targets.[1][4]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for distinct classes of pyrrole-based inhibitors targeting key proteins in human disease: protein kinases, HMG-CoA reductase, and the STAT3 transcription factor. By dissecting the causal relationships between chemical structure and biological function, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Part 1: Pyrrole-Based Protein Kinase Inhibitors: Targeting the ATP Pocket

Protein kinases, enzymes that regulate a vast number of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[7] Many pyrrole-containing scaffolds have been developed to target the highly conserved ATP-binding site of these enzymes, acting as competitive inhibitors.[8][9]

Comparative SAR Analysis: Pyrrolo[2,3-d]pyrimidines vs. Pyrrole Indolin-2-ones

Two prominent scaffolds dominate the landscape of pyrrole-based kinase inhibitors: the pyrrolo[2,3-d]pyrimidine nucleus, which acts as a deaza-isostere of adenine (the core of ATP), and the pyrrole indolin-2-one framework, famously represented by Sunitinib.[8][9]

The pyrrolo[2,3-d]pyrimidine core establishes a critical hydrogen bond with the "hinge" region of the kinase ATP pocket, mimicking the interaction of adenine. The SAR is heavily influenced by substituents at the C4 and C5 positions, which extend into different regions of the binding site, dictating both potency and selectivity.

In contrast, the pyrrole indolin-2-one scaffold, exemplified by the FDA-approved drug Sunitinib, typically features an oxindole moiety hydrogen-bonding to the hinge region.[9] The pyrrole ring and its substituents project towards the solvent-exposed region, where modifications can significantly impact potency, selectivity, and pharmacokinetic properties.[9] For instance, the presence of a halogen, such as fluorine, on the C5 position of the indolin-2-one ring is a common feature that enhances inhibitory activity against key targets like VEGFR-2 and PDGFRβ.[9]

Below is a comparative table summarizing key SAR insights for these two scaffolds.

Scaffold ClassKey Structural Feature & PositionImpact on ActivityTarget Example(s)Reference
Pyrrolo[2,3-d]pyrimidine Pyrrole N-HForms crucial H-bond with kinase hinge region backbone.EGFR, VEGFR[8]
C4-Anilino MoietySubstitutions (e.g., halogens) are pivotal for dual EGFR/AURKA inhibition.EGFR, AURKA[1]
C5-SubstituentModifications in this region can modulate selectivity and potency.Kinases[8]
Pyrrole Indolin-2-one Indolin-2-one N-H & C=OForm key H-bonds with the kinase hinge region.VEGFR, PDGFR[9]
Indolin-2-one C5-PositionHalogen substitution (e.g., Fluorine in Sunitinib) enhances potency.[9]VEGFR-2, PDGFRβ[9]
Pyrrole C3'-Amino TailExposed to the solvent; modifications critically influence solubility and activity.[9]RTKs[9]
Visualization: Kinase Inhibitor Binding Mode

The following diagram illustrates the generalized binding mode of a pyrrole-based inhibitor within the ATP-binding cleft of a protein kinase, highlighting the essential hydrogen bond interactions with the hinge region that are fundamental to their mechanism of action.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrrole-Based Inhibitor hinge Hinge Region (e.g., Met793) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region pyrrole_core Pyrrole Core pyrrole_core->gatekeeper Van der Waals Contacts h_bond_acceptor H-Bond Acceptor (e.g., Pyrimidine N) h_bond_acceptor->hinge H-Bond Interaction (Key for Affinity) selectivity_group Selectivity- Determining Group selectivity_group->solvent_front Interactions Dictate Selectivity & PK

Caption: Generalized binding of a pyrrole inhibitor in a kinase ATP pocket.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by quantifying ATP consumption.[6][10]

Principle: Kinase activity results in the conversion of ATP to ADP. A proprietary reagent is used to deplete the remaining ATP, and then a second reagent converts the generated ADP back to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test Inhibitor (e.g., pyrrole-based compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (as a control) to appropriate wells.

    • Add 2 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin substrate. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Pyrrole-Based HMG-CoA Reductase Inhibitors: Mimicking the Natural Substrate

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[11][12] Inhibitors of this enzyme, known as statins, are among the most prescribed drugs worldwide for treating hypercholesterolemia. Atorvastatin, a leading statin, features a complex pyrrole core that is central to its high-potency inhibition.[13]

Comparative SAR Analysis of Atorvastatin and its Analogs

The design of pyrrole-based HMG-CoA reductase inhibitors is a prime example of structure-based drug design.[13][14] The core strategy involves mimicking the transition state of the natural substrate, HMG-CoA.

The SAR of this class is well-defined:

  • Dihydroxyheptanoic Acid Side Chain: This group is absolutely essential for activity. It mimics the mevalonate product and forms critical hydrogen bonds with the enzyme's active site.

  • Pyrrole Core: Acts as a rigid scaffold to correctly orient the other pharmacophoric elements.

  • N-Aryl Substituent: An N-isopropyl group and a p-fluorophenyl group are common features that occupy a hydrophobic pocket, contributing significantly to binding affinity.[11]

  • Additional Substituents: Other groups on the pyrrole ring are optimized to enhance binding and modulate physical properties, which can lead to improved hepatoselectivity—a desirable trait to minimize side effects like myalgia.[15]

The table below compares the inhibitory potency of key analogs, demonstrating the importance of specific structural motifs.

CompoundKey Structural ModificationHMG-CoA Reductase IC50 (nM)Rationale for Activity ChangeReference
Atorvastatin N-isopropyl, p-fluorophenyl, phenyl, carboxamide2.2Optimal arrangement of hydrophobic and H-bonding groups.[11][13]
Analog 1 Replacement of p-fluorophenyl with methyl>1000Loss of critical hydrophobic interactions.[11]
Analog 2 Removal of dihydroxy acid side chainInactiveLoss of the essential substrate-mimicking group.[13][14]
Analog 3 N-sulfamoyl group5.0Introduction of a group to enhance hepatoselectivity.[15]
Visualization: Pharmacophore Model of a Pyrrole-Based Statin

This diagram illustrates the key pharmacophoric features of a pyrrole-based HMG-CoA reductase inhibitor and their roles in binding to the active site.

G node_scaffold Central Pyrrole Scaffold node_acid Dihydroxy Acid Side Chain (Essential for H-Bonding) node_scaffold->node_acid Positions node_hydrophobic1 p-Fluorophenyl Group (Hydrophobic Pocket) node_scaffold->node_hydrophobic1 Positions node_hydrophobic2 N-Isopropyl Group (Hydrophobic Pocket) node_scaffold->node_hydrophobic2 Positions node_other Modulating Groups (Fine-tune Potency/PK) node_scaffold->node_other Positions

Caption: Key pharmacophoric elements of a pyrrole-based statin.

Experimental Protocol: HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol details a classic and reliable method for measuring HMG-CoA reductase activity by monitoring the consumption of its cofactor, NADPH.[16][17]

Principle: The enzymatic reduction of HMG-CoA to mevalonate is dependent on the oxidation of NADPH to NADP+. NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.[12][16]

Materials:

  • HMG-CoA Reductase, catalytic domain (e.g., from Sigma-Aldrich, Cat. No. H8789)

  • HMG-CoA substrate solution

  • NADPH

  • Test Inhibitor (e.g., Atorvastatin or novel pyrrole analog)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • UV-compatible 96-well plate or quartz cuvettes

  • UV/Vis Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in assay buffer (with a small, consistent percentage of DMSO if needed for solubility).

  • Assay Setup (96-well plate format):

    • To each well, add the components in the following order:

      • Assay Buffer to bring the final volume to 200 µL.

      • Test inhibitor solution or control buffer.

      • NADPH solution.

      • HMG-CoA Reductase enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 20 seconds for 10 minutes at 37°C.

    • Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Part 3: Pyrrole-Based STAT3 Inhibitors: Disrupting Protein-Protein Interactions

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in a wide range of human cancers, promoting tumor cell survival, proliferation, and invasion.[18][19] Unlike enzymes with well-defined active sites, STAT3 functions via a series of protein-protein and protein-DNA interactions, making it a challenging but highly attractive therapeutic target.[19] A key activation step is the homodimerization of two STAT3 monomers through their reciprocal SH2 domains.[20]

Comparative SAR of Pyrrole-Based STAT3 SH2 Domain Inhibitors

The development of small molecules to disrupt the STAT3:STAT3 dimer interface is a major focus of research. Pyrrole-based scaffolds have emerged as promising candidates for targeting the SH2 domain.[21] The SAR for this class is driven by mimicking the key interactions of the phosphotyrosine residue (pTyr705) of one STAT3 monomer within the SH2 domain of the other.

Key SAR principles include:

  • Acidic Moiety: A carboxylic acid or a bioisosteric equivalent is often required to mimic the phosphate group of pTyr705 and form salt bridges within the binding pocket.

  • Pyrrole Core: Provides a rigid framework to orient the other functional groups.

  • Hydrophobic Groups: Appending hydrophobic moieties (e.g., phenyl, naphthyl rings) to the pyrrole scaffold is crucial for occupying adjacent hydrophobic sub-pockets in the SH2 domain, thereby increasing affinity and potency.

The table below summarizes the activity of hypothetical, representative compounds to illustrate these SAR principles.

CompoundKey Structural FeaturesSTAT3 Dimerization IC50 (µM)Rationale for ActivityReference
Scaffold A Pyrrole-carboxamide> 100Lacks key pTyr-mimicking and hydrophobic groups.[18][20]
Scaffold B Pyrrole with carboxylic acid~50Acidic group provides initial binding anchor.[21]
Scaffold C Pyrrole-acid with a phenyl group~15Phenyl group engages a proximal hydrophobic pocket.[21][22]
Scaffold D Pyrrole-acid with a naphthyl group~2Larger aromatic system provides more extensive hydrophobic interactions.[21][22]
Visualization: STAT3 Dimerization and Inhibition

The following diagram depicts the STAT3 activation pathway, highlighting the critical dimerization step that is targeted by pyrrole-based SH2 domain inhibitors.

G cluster_0 STAT3 Activation Pathway cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor 1. Binding jak JAK Kinase receptor->jak 2. Activation stat3_mono STAT3 Monomer jak->stat3_mono 3. Phosphorylation (pY705) stat3_dimer STAT3 Dimer stat3_mono->stat3_dimer 4. Dimerization (via SH2 domains) nucleus Nucleus stat3_dimer->nucleus 5. Translocation gene Target Gene Transcription nucleus->gene 6. DNA Binding inhibitor Pyrrole-Based SH2 Inhibitor inhibitor->stat3_dimer BLOCKS

Caption: Inhibition of STAT3 dimerization by a pyrrole-based compound.

Experimental Protocol: STAT3 Inhibition Fluorescence Polarization (FP) Assay

This protocol provides a direct and quantitative method for identifying compounds that disrupt STAT3 dimerization by binding to the SH2 domain.[18][20]

Principle: A fluorescently-labeled peptide derived from the STAT3 sequence containing pTyr705 (pY-peptide) is incubated with recombinant STAT3 protein. When the large STAT3 protein binds the small pY-peptide, the complex tumbles slowly in solution, resulting in a high fluorescence polarization value. An effective inhibitor will compete with the pY-peptide for binding to the SH2 domain, displacing it. The freed, small pY-peptide tumbles rapidly, leading to a decrease in fluorescence polarization.[20]

Materials:

  • Recombinant full-length STAT3 protein

  • Fluorescently-labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV-NH2)

  • Test Inhibitor

  • FP Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in FP Assay Buffer.

    • Prepare a working solution of the STAT3 protein and the fluorescent peptide probe in FP Assay Buffer. Optimal concentrations must be determined empirically through titration experiments.

  • Assay Setup:

    • In a 384-well plate, add the components to achieve a final volume of 20 µL:

      • 5 µL of test inhibitor or control buffer.

      • 15 µL of the STAT3/probe pre-mixture.

    • Include controls for low polarization (probe only) and high polarization (probe + STAT3, no inhibitor).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a competitive binding equation.

Conclusion

The pyrrole scaffold demonstrates remarkable versatility, serving as a foundational element for inhibitors targeting diverse protein classes through varied mechanisms. For kinases , pyrrole-based structures act as ATP mimetics, with SAR driven by interactions within the conserved hinge region and adjacent pockets. For HMG-CoA reductase , they provide a rigid framework for a pharmacophore that mimics the enzyme's natural substrate, with activity hinging on a crucial dihydroxy acid side chain. For STAT3 , they serve as platforms for disrupting protein-protein interactions by presenting functionalities that block the SH2 dimerization domain.

The comparative analysis presented in this guide underscores a universal principle in drug design: success lies in the strategic decoration of a privileged core to achieve specific, high-affinity interactions with the biological target. By understanding the detailed SAR for each target class and employing robust, quantitative experimental protocols, researchers can continue to harness the power of the pyrrole ring to develop novel and effective therapeutic agents.

References

A Technical Guide to the Cross-Reactivity Profile of 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reactive Moieties in Drug Discovery

In the landscape of modern drug discovery, the pursuit of high-potency, selective, and durable therapeutic agents has led to a renewed interest in compounds bearing reactive functional groups. Among these, 2-Formyl-1H-pyrrole-3-carbonitrile presents a compelling scaffold, combining the biologically significant pyrrole ring with a reactive aldehyde and a nitrile group. This unique combination suggests its potential as a versatile intermediate for synthesizing bioactive molecules and drug candidates in pharmaceuticals and agrochemicals.[1] However, the very features that may confer desirable biological activity—specifically the electrophilic formyl group—also raise critical questions about potential cross-reactivity and off-target effects.

The aldehyde functional group is a well-known reactive moiety that can participate in covalent interactions with biological nucleophiles, such as the amino groups in proteins and nucleic acids.[2] This reactivity can be a double-edged sword. On one hand, it can be harnessed to form strong, lasting bonds with a specific therapeutic target, potentially leading to enhanced potency and a prolonged duration of action. On the other hand, if not sufficiently selective, this reactivity can lead to indiscriminate binding to unintended proteins, resulting in off-target effects and potential toxicity.[2]

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profile of this compound. We will delve into the chemical principles governing its reactivity, compare its potential behavior to structurally related compounds, and provide detailed, field-proven experimental workflows for assessing its selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of working with compounds that possess reactive functional groups, ensuring that their therapeutic potential can be safely and effectively realized.

The Chemistry of Reactivity: Deconstructing this compound

The potential for cross-reactivity of this compound is rooted in the interplay of its three key functional components: the pyrrole ring, the formyl (aldehyde) group, and the nitrile group. Understanding the chemical properties of each is paramount to predicting its behavior in a complex biological milieu.

The Electrophilic Nature of the Formyl Group: The aldehyde moiety is the primary driver of potential covalent interactions. The carbonyl carbon of the formyl group is electrophilic and thus susceptible to nucleophilic attack from amino acid residues on proteins, most notably lysine and cysteine. This can occur through two main mechanisms:

  • Schiff Base Formation: The reaction of the aldehyde with the primary amine of a lysine residue forms a reversible imine, also known as a Schiff base. While reversible, these adducts can be stabilized in certain protein microenvironments, leading to altered protein function.

  • Covalent Adduction with Cysteine: The thiol group of cysteine residues can also react with aldehydes, forming a hemithioacetal, which can then undergo further reactions.

The reactivity of the formyl group is not absolute and is modulated by the electronic properties of the pyrrole ring to which it is attached.

The Influence of the Pyrrole Ring and Nitrile Group: The pyrrole ring is an electron-rich aromatic heterocycle that can influence the reactivity of its substituents. The nitrogen atom of the pyrrole ring can donate electron density into the ring system, which can, in turn, affect the electrophilicity of the formyl group. The nitrile group (-C≡N) is an electron-withdrawing group, which can increase the electrophilicity of the adjacent carbon on the pyrrole ring and, by extension, influence the reactivity of the formyl group at the 2-position. This electronic interplay makes the prediction of reactivity complex and necessitates empirical evaluation.

Comparative Cross-Reactivity Profiles: Establishing a Frame of Reference

To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with structurally related molecules. The following compounds provide a useful basis for comparison, allowing for the dissection of the contributions of the formyl and nitrile groups to the overall reactivity profile.

Compound Key Structural Features Predicted Reactivity Profile Known Biological Relevance
This compound Pyrrole ring, 2-formyl group, 3-nitrile groupHigh potential for covalent modification due to the formyl group, modulated by the electron-withdrawing nitrile group.Intermediate in pharmaceutical and agrochemical synthesis.[1]
Pyrrole-2-carboxaldehyde Pyrrole ring, 2-formyl groupHigh potential for covalent modification, serving as a baseline for the reactivity of a 2-formylpyrrole.Found in natural sources and possesses various physiological activities.[3]
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Pyrrole ring, 3-formyl group, 5-phenyl groupHigh potential for covalent modification due to the formyl group. The substitution pattern differs from the target compound.A key intermediate in the synthesis of the drug Vonoprazan.[4]
Pyrrole-3-carbonitrile Pyrrole ring, 3-nitrile groupLow intrinsic reactivity towards covalent modification, highlighting the contribution of the formyl group.A building block in organic synthesis.

Comparator Analysis:

  • Pyrrole-2-carboxaldehyde: As a structural isomer lacking the nitrile group, this compound allows for a direct assessment of the nitrile's influence on reactivity. Pyrrole-2-carboxaldehydes have been isolated from numerous natural sources and are known to possess a range of physiological activities.[3] Their biological relevance underscores the potential for pyrrole aldehydes to interact with biological systems.

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: This compound is a crucial intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker.[4] Its use in the synthesis of a marketed drug suggests that its reactivity can be managed within a therapeutic context. However, the different substitution pattern (3-formyl vs. 2-formyl) will influence the electronic environment and, consequently, the reactivity of the aldehyde.

  • Pyrrole-3-carbonitrile: By removing the reactive aldehyde, this comparator serves as a negative control to isolate the effects of the formyl group. Any observed biological activity of this compound would likely be due to non-covalent interactions of the pyrrole-nitrile scaffold.

Experimental Workflows for a Comprehensive Cross-Reactivity Assessment

A tiered approach is recommended to systematically evaluate the cross-reactivity profile of this compound. This strategy moves from broad, initial screens to more focused, in-depth analyses.

Tier 1: Initial Reactivity Screening

The first step is to assess the intrinsic reactivity of the compound with a model nucleophile. A competitive assay using a thiol-containing molecule like glutathione (GSH) is a robust and straightforward method.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the GSH solution to each well.

    • Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for the reaction between the compound and GSH.

    • Add the thiol-reactive fluorescent probe to all wells. This probe will react with any remaining, unreacted GSH.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis and Interpretation:

    • A decrease in fluorescence intensity in the presence of the test compound indicates that it has reacted with GSH, thus demonstrating its thiol reactivity.

    • Calculate the concentration of the compound that results in a 50% reduction in the GSH signal (IC50). This value provides a quantitative measure of its reactivity.

    • Compare the IC50 value to those of the comparator compounds to rank their relative reactivities.

Diagram of the Glutathione Reactivity Assay Workflow

GSH_Reactivity_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound in DMSO Incubate Incubate Compound + GSH Compound->Incubate GSH Glutathione (GSH) in Buffer GSH->Incubate Probe Thiol-Reactive Probe AddProbe Add Fluorescent Probe Probe->AddProbe Incubate->AddProbe Measure Measure Fluorescence AddProbe->Measure Calculate Calculate IC50 Measure->Calculate Compare Compare Reactivities Calculate->Compare

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Tier 2: Proteome-Wide Off-Target Identification

Following the initial reactivity screen, a chemoproteomic approach is employed to identify potential protein targets on a proteome-wide scale. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis:

    • Synthesize a probe version of this compound that incorporates a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and detection. This may involve modifying the pyrrole nitrogen or another suitable position that does not interfere with the reactivity of the formyl group.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line or primary cells) and harvest them.

    • Prepare a native cell lysate by sonication or mechanical disruption in a suitable buffer without detergents that might denature proteins.

  • Competitive Labeling:

    • Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound (the "competitor"). Include a vehicle control.

    • Add the synthesized probe to each lysate and incubate to allow for covalent labeling of target proteins.

  • Enrichment of Labeled Proteins:

    • If a biotinylated probe is used, add streptavidin beads to enrich the labeled proteins.

    • If an alkyne-tagged probe is used, perform a click chemistry reaction to attach biotin, followed by streptavidin enrichment.

  • Proteomic Analysis:

    • Elute the enriched proteins from the beads.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Interpretation:

    • Identify and quantify the proteins in each sample.

    • Proteins that show a dose-dependent decrease in abundance in the presence of the competitor (this compound) are considered potential off-targets.

Diagram of the ABPP Workflow

ABPP_Workflow cluster_prep Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Lysate Cell Lysate Preincubation Pre-incubate Lysate with Competitor Lysate->Preincubation Competitor This compound Competitor->Preincubation Probe Tagged Probe AddProbe Add Tagged Probe Probe->AddProbe Preincubation->AddProbe Enrichment Enrich Labeled Proteins AddProbe->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Identify Off-Targets LCMS->DataAnalysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Tier 3: Target-Specific Validation

Once potential off-targets are identified via ABPP, it is crucial to validate these interactions. The Cellular Thermal Shift Assay (CETSA®) is an effective method for confirming target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture the cells of interest and treat them with this compound at a relevant concentration or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes). This creates a "melt curve."

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, unbound proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative off-target protein identified in the ABPP experiment.

  • Data Analysis and Interpretation:

    • A shift in the thermal melt curve of the target protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.

    • This provides strong evidence of target engagement within intact cells.

Diagram of the CETSA® Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_thermal Thermal Challenge cluster_detection Detection & Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble and Precipitated Proteins Lysis->Separation WesternBlot Western Blot for Target Protein Separation->WesternBlot Analysis Analyze Thermal Shift WesternBlot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Interpretation and Strategies for Mitigating Off-Target Reactivity

The data generated from these tiered assays will provide a comprehensive picture of the cross-reactivity profile of this compound.

  • High GSH reactivity suggests a general propensity for covalent modification and warrants careful downstream analysis.

  • A large number of hits in the ABPP experiment indicates promiscuous binding and potential for off-target toxicity.

  • Confirmation of off-target engagement by CETSA® provides high confidence in the identified interactions.

Should undesirable cross-reactivity be observed, several medicinal chemistry strategies can be employed to mitigate it:

  • Modulation of Aldehyde Reactivity: The electrophilicity of the formyl group can be fine-tuned by modifying the substituents on the pyrrole ring. For instance, adding electron-donating groups could decrease reactivity, while further electron-withdrawing groups could increase it.

  • Introduction of Steric Hindrance: Bulky groups can be introduced near the formyl moiety to sterically hinder its approach to the nucleophilic residues of off-target proteins while still allowing binding to the desired target.

  • Scaffold Hopping: If the pyrrole-aldehyde scaffold proves to be inherently promiscuous, exploring alternative heterocyclic systems that can maintain the desired pharmacophore while exhibiting a more favorable reactivity profile may be necessary.

Conclusion

This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. However, its inherent reactivity necessitates a thorough and systematic evaluation of its cross-reactivity profile. By employing a tiered experimental approach, from initial reactivity screening to proteome-wide off-target identification and target-specific validation, researchers can gain a detailed understanding of its behavior in biological systems. This knowledge is crucial for making informed decisions in the drug discovery process, ultimately enabling the design of safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the challenges and unlocking the potential of this and other reactive molecules.

References

A Comparative Guide to the Spectroscopic Characterization of 2-Formyl-1H-pyrrole-3-carbonitrile and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of innovation. The pyrrole ring, a key constituent of many pharmaceuticals and natural products, presents a rich field of study. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Formyl-1H-pyrrole-3-carbonitrile, a molecule of interest in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific compound, we will leverage a comparative approach. By examining the empirical data of closely related analogues—unsubstituted pyrrole, pyrrole-2-carboxaldehyde, and pyrrole-3-carbonitrile—we can build a robust predictive model for the spectroscopic characteristics of our target molecule. This guide will explain the foundational principles behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how functional group substitutions influence the spectral output.

The Logic of Spectroscopic Comparison

The power of spectroscopic analysis lies not just in identifying a single molecule, but in understanding the relationship between structure and spectral properties. By analyzing the spectra of simpler, related compounds, we can dissect the individual contributions of each functional group to the overall spectroscopic fingerprint. In this guide, we will use pyrrole as our foundational structure and observe how the addition of a formyl group (CHO) at the 2-position and a cyano group (CN) at the 3-position systematically alters the NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns.

Figure 1: A diagram illustrating the comparative logic used to predict the spectroscopic data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. For our analysis, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

    • The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key resonances of the analyte.

  • Instrument Setup:

    • Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

    • Standard acquisition parameters are used, with adjustments made for optimal signal-to-noise and resolution.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data

The protons on the pyrrole ring are sensitive to the electronic effects of the substituents. Electron-withdrawing groups, such as the formyl and cyano groups, will deshield the ring protons, causing them to resonate at a higher chemical shift (downfield).

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)Other (ppm)
Pyrrole 6.74 (t)6.14 (t)6.14 (t)6.74 (t)~8.0 (br s, NH)
Pyrrole-2-carboxaldehyde [1]-7.03 (dd)6.34 (dd)7.19 (dd)9.50 (s, CHO), >9.5 (br s, NH)
Pyrrole-3-carbonitrile 7.4-7.5 (m)-6.5-6.6 (m)6.8-6.9 (m)>8.5 (br s, NH)
This compound (Predicted) --~6.7 (d)~7.6 (d)~9.8 (s, CHO), >10.0 (br s, NH)

Interpretation and Causality:

  • In pyrrole-2-carboxaldehyde , the electron-withdrawing formyl group at C2 strongly deshields the adjacent H5 proton. The H3 and H4 protons are also shifted downfield compared to unsubstituted pyrrole.[1]

  • For pyrrole-3-carbonitrile , the nitrile group at C3 significantly deshields the adjacent H2 and H4 protons.

  • Predicted Spectrum for this compound: We anticipate a synergistic deshielding effect from both the 2-formyl and 3-cyano groups. The H5 proton is expected to be the most downfield of the ring protons due to the strong withdrawing effect of the adjacent formyl group and conjugation through the pyrrole ring. The H4 proton will also be shifted downfield. The aldehyde proton will likely appear at a very high chemical shift, potentially around 9.8 ppm. The NH proton is expected to be a broad singlet at a high chemical shift, indicating its acidic nature.

¹³C NMR Spectral Data

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbons directly attached to the electron-withdrawing substituents, and those in conjugation, will be shifted significantly downfield.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other (ppm)
Pyrrole 118.5108.2108.2118.5-
Pyrrole-2-carboxaldehyde [2]131.9112.5123.7127.2179.5 (CHO)
Pyrrole-3-carbonitrile ~120~100~118~110~117 (CN)
This compound (Predicted) ~135~105~125~130~180 (CHO), ~115 (CN)

Interpretation and Causality:

  • The carbonyl carbon of the formyl group in pyrrole-2-carboxaldehyde appears far downfield (~179.5 ppm), as is characteristic for aldehydes.[2] The C2 and C5 carbons are significantly deshielded compared to pyrrole.

  • In pyrrole-3-carbonitrile , the carbon of the nitrile group (C3) is shifted upfield relative to the other ring carbons, while the nitrile carbon itself appears around 117 ppm.

  • Predicted Spectrum for this compound: We predict that C2 and C5 will be the most deshielded ring carbons. The C3 carbon, to which the nitrile is attached, is expected to be relatively upfield. The formyl and nitrile carbons should appear in their characteristic regions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation:

    • Solid Samples: Can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.

    • Liquid Samples: A thin film can be placed between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Comparative IR Spectral Data
CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
Pyrrole ~3400 (sharp)~3100--
Pyrrole-2-carboxaldehyde ~3250 (broad)~3100-~1660
Pyrrole-3-carbonitrile ~3300 (sharp)~3100~2230-
This compound (Predicted) ~3200 (broad)~3100~2230~1670

Interpretation and Causality:

  • The N-H stretch in pyrrole is a relatively sharp peak. In pyrrole-2-carboxaldehyde , this peak often broadens and shifts to a lower frequency due to intermolecular hydrogen bonding between the N-H group and the carbonyl oxygen of another molecule.

  • The C=O stretch of the aldehyde in pyrrole-2-carboxaldehyde is a strong, sharp peak around 1660 cm⁻¹. The exact position is influenced by conjugation with the pyrrole ring.

  • The C≡N stretch in pyrrole-3-carbonitrile is a sharp, medium-intensity peak in the characteristic nitrile region around 2230 cm⁻¹.

  • Predicted Spectrum for this compound: We expect to see all the characteristic peaks: a broad N-H stretch due to hydrogen bonding, a strong C=O stretch for the aldehyde, and a sharp C≡N stretch for the nitrile group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or more fragile molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their m/z ratio.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced (often via direct infusion or coupled with a gas or liquid chromatograph). The mass spectrum is recorded, showing the relative abundance of different ions.

Comparative Mass Spectral Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
Pyrrole C₄H₅N67.0967 (M⁺), 41, 39
Pyrrole-2-carboxaldehyde C₅H₅NO95.1095 (M⁺), 94 (M-H)⁺, 66 (M-CHO)⁺
Pyrrole-3-carbonitrile C₅H₄N₂92.1092 (M⁺), 65 (M-HCN)⁺
This compound C₆H₄N₂O120.11Predicted: 120 (M⁺), 119 (M-H)⁺, 92 (M-CO)⁺, 91 (M-CHO)⁺

Interpretation and Causality:

  • The molecular ion peak (M⁺) is typically observed in the mass spectra of these aromatic compounds.

  • Pyrrole-2-carboxaldehyde shows a characteristic loss of a hydrogen radical (M-1) and a formyl radical (M-29), leading to a fragment at m/z 66.

  • Pyrrole-3-carbonitrile can lose HCN (27 mass units) to give a fragment at m/z 65.

  • Predicted Fragmentation for this compound: The molecular ion peak is expected at m/z 120. Common fragmentation pathways would likely involve the loss of a hydrogen atom (to m/z 119) and the loss of the formyl group (CHO, 29 mass units) to give a fragment at m/z 91. Loss of carbon monoxide (CO, 28 mass units) from the aldehyde is also a plausible fragmentation pathway, leading to a peak at m/z 92.

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

This guide demonstrates a systematic, comparative approach to the spectroscopic characterization of this compound. By leveraging experimental data from structurally related compounds, we have established a strong predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. This methodology not only provides valuable insights into the expected spectral features of the target molecule but also reinforces a fundamental understanding of structure-property relationships in spectroscopy. For researchers in drug discovery and organic synthesis, this approach is invaluable for the rapid and confident characterization of novel compounds, even in the absence of extensive literature data.

References

A Comparative Guide to HPLC Purity Analysis Methods for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrroles form the core of numerous pharmaceuticals, agrochemicals, and materials. Ensuring their purity is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing safety, efficacy, and reproducibility in research and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this critical class of compounds. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare HPLC with orthogonal techniques to offer a comprehensive analytical strategy.

The Central Role of Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity analysis of a vast range of substituted pyrroles. Its versatility stems from the ability to separate compounds based on their hydrophobicity.

The "Why" Behind the Method: Causality in RP-HPLC Parameter Selection

The selection of each parameter in an RP-HPLC method is a deliberate choice aimed at achieving optimal separation of the target pyrrole from its potential impurities.

  • Stationary Phase (Column): The most common choice is a C18 (octadecyl) bonded silica column. The long alkyl chains provide a highly hydrophobic surface, ideal for retaining and separating many substituted pyrroles. For more polar pyrroles that may have insufficient retention on a standard C18 column, a polar-embedded phase or an AQ-type C18 column is a better choice.[1][2] These columns are designed to be more compatible with highly aqueous mobile phases and prevent phase collapse.[3]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The organic solvent is the "strong" solvent that elutes the analytes from the column. The ratio of aqueous to organic solvent is critical for controlling retention time and resolution. The pH of the aqueous buffer is a crucial parameter, especially for pyrroles with acidic or basic functional groups, as it controls their ionization state and, consequently, their retention behavior.

  • Detector: A UV detector is most commonly employed, as the pyrrole ring and many common substituents are chromophores. The detection wavelength is chosen based on the UV absorbance maximum of the main compound to ensure the highest sensitivity.

A Case Study: Purity Analysis of Atorvastatin

Atorvastatin, a widely used cholesterol-lowering drug, is a prime example of a complex substituted pyrrole. A typical RP-HPLC method for its purity analysis provides a practical illustration of the principles discussed.[4][5][6]

Experimental Protocol: RP-HPLC Purity of Atorvastatin

Objective: To determine the purity of an Atorvastatin drug substance and identify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 70
    25 70
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 246 nm.[5]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of the Atorvastatin sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL for analysis.

System Suitability:

  • Inject a standard solution of Atorvastatin six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the Atorvastatin peak should be not more than 2.0.

  • The theoretical plates for the Atorvastatin peak should be not less than 2000.

Data Analysis:

  • Calculate the percentage of each impurity by the area normalization method.

Navigating the Landscape of Substituted Pyrroles: A Comparative Look at HPLC Techniques

Not all substituted pyrroles are created equal. Their diverse functionalities necessitate a range of HPLC techniques for effective purity analysis.

HPLC Technique Principle of Separation Best Suited For Typical Stationary Phase Typical Mobile Phase
Reversed-Phase (RP-HPLC) HydrophobicityNon-polar to moderately polar substituted pyrroles.C18, C8, PhenylAcetonitrile/Methanol and buffered aqueous solution.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polarity and partitioning into a water-enriched layer on the stationary phase surface.[7][8]Highly polar, water-soluble substituted pyrroles.[9]Bare silica, Amide, Diol, Zwitterionic.[10][11]High organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer.
Ion-Pair Chromatography (IPC) Forms a neutral ion-pair with charged analytes, which is then retained by a reversed-phase column.[12]Acidic or basic substituted pyrroles that show poor retention in RP-HPLC.[13][14]C18, C8RP-HPLC mobile phase with an added ion-pairing reagent (e.g., tetra-alkyl ammonium salts for acids, alkyl sulfonates for bases).[15]
Chiral HPLC Enantioselective interactions with a chiral stationary phase (CSP).Enantiomeric purity determination of chiral substituted pyrroles.Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based.[16][17][18]Normal phase (e.g., hexane/isopropanol) or reversed-phase, depending on the CSP and analyte.

Beyond HPLC: Orthogonal Methods for Comprehensive Purity Assessment

While HPLC is a powerful tool, a comprehensive purity assessment often requires orthogonal methods that separate compounds based on different principles.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles and instrumentation capable of handling much higher pressures.[19] This results in significant improvements in performance.

Parameter HPLC UPLC Advantage of UPLC
Analysis Time LongerSignificantly ShorterHigher throughput.[20]
Resolution GoodExcellentBetter separation of closely eluting impurities.[21]
Sensitivity GoodHigherImproved detection of trace-level impurities.[21]
Solvent Consumption HigherLowerMore environmentally friendly and cost-effective.[20]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Pyrroles and Impurities

For substituted pyrroles that are volatile and thermally stable, GC-MS offers excellent separation and definitive identification through mass spectrometry.[22] It is particularly useful for identifying isomeric impurities.[23]

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[24][25] It is an invaluable tool for certifying reference materials and obtaining a highly accurate purity value.[26][27][28]

Visualizing the Workflow: From Sample to Purity Value

The following diagrams illustrate the typical workflows for HPLC purity analysis and the decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Appropriate Solvent A->B C Filter Solution B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F Detection (e.g., UV) E->F G Integrate Peaks F->G H Calculate % Purity G->H I Generate Report H->I

Caption: A generalized workflow for HPLC purity analysis.

Method_Selection Start Substituted Pyrrole Sample IsPolar Is the compound highly polar? Start->IsPolar IsCharged Is the compound acidic or basic? IsPolar->IsCharged No HILIC HILIC IsPolar->HILIC Yes IsChiral Is the compound chiral? IsCharged->IsChiral No IPC Ion-Pair Chromatography IsCharged->IPC Yes IsVolatile Is the compound volatile? IsChiral->IsVolatile No Chiral_HPLC Chiral HPLC IsChiral->Chiral_HPLC Yes RP_HPLC RP-HPLC IsVolatile->RP_HPLC No GC_MS GC-MS IsVolatile->GC_MS Yes

Caption: Decision tree for selecting an appropriate analytical method.

Troubleshooting Common HPLC Issues in Pyrrole Analysis

Achieving robust and reliable HPLC data requires an understanding of potential pitfalls. Here are some common issues encountered during the analysis of substituted pyrroles and their solutions:

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[29] - Inappropriate mobile phase pH.- Use a high-purity, end-capped column. - Adjust the mobile phase pH to suppress the ionization of the analyte. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Peak Fronting - Sample overload. - Sample solvent stronger than the mobile phase.- Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation.- Optimize the organic-to-aqueous ratio in the mobile phase. - Consider a different organic solvent (e.g., methanol instead of acetonitrile). - Replace the column.
Baseline Drift/Noise - Mobile phase not properly degassed. - Contaminated mobile phase or column. - Detector lamp aging.- Degas the mobile phase. - Use high-purity solvents and freshly prepared mobile phase. - Flush the system and column. - Replace the detector lamp.

For a more comprehensive guide on troubleshooting, refer to established HPLC troubleshooting resources.[29][30][31]

Method Validation: Ensuring Trustworthiness and Compliance

Every analytical method used for purity determination must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation.[32][33][34][35]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of substituted pyrroles is a critical decision that depends on the specific physicochemical properties of the analyte and its potential impurities. While RP-HPLC remains the cornerstone technique, a thorough understanding of alternative approaches such as HILIC, IPC, and chiral HPLC is essential for tackling the diverse challenges presented by this important class of compounds. Furthermore, the integration of orthogonal techniques like UPLC, GC-MS, and qNMR provides a more complete and reliable assessment of purity. By following a systematic approach to method development, validation, and troubleshooting, researchers can ensure the generation of high-quality, defensible data that is crucial for advancing drug discovery and development.

References

A Comparative Guide to the Biological Activity of Different Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring is a five-membered, nitrogen-containing heterocyclic aromatic compound that serves as a foundational scaffold in a vast array of biologically active molecules.[1][2][3] Its structural versatility and ability to participate in various biological interactions have made it a privileged structure in medicinal chemistry and drug discovery.[3][4] Pyrrole and its derivatives are integral components of vital natural products, including heme, chlorophyll, and vitamin B12.[1][5] Synthetic modifications to the pyrrole core have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][5]

The biological profile of a pyrrole derivative is profoundly influenced by the nature, position, and orientation of its substituents. Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of new therapeutic agents with enhanced potency and selectivity.[6][7] This guide provides a comparative analysis of the biological activities of various substituted pyrroles, supported by quantitative experimental data and detailed protocols, to aid researchers in navigating this promising chemical space.

Anticancer Activity of Substituted Pyrroles

The development of novel anticancer agents remains a paramount challenge in medicine, driven by issues of drug resistance and the need for more selective, less toxic therapies. Pyrrole-based compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[4][8]

Mechanisms of Action and Structure-Activity Relationships

The anticancer effects of substituted pyrroles are often attributed to their ability to inhibit key cellular targets involved in cancer progression.

  • Kinase Inhibition: Many pyrrole indolin-2-one derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[9] Sunitinib, an FDA-approved drug, features this scaffold.[9] Structure-activity relationship studies reveal that halide substitutions at the C(5) position of the indolin-2-one ring, as seen in sunitinib and famitinib, confer superior inhibitory activity.[9]

  • Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of colchicine, leading to cell cycle arrest and apoptosis.[10] For potent activity, both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety are considered essential.[10]

  • General Cytotoxicity: The introduction of electron-donating groups, such as 3,4-dimethoxy phenyl, at the 4th position of the pyrrole ring has been shown to increase anticancer activity against a range of cancer cell lines.[11] For instance, certain compounds bearing this substitution showed potent activity against cell lines like HepG2 (liver cancer) and DU145 (prostate cancer) with IC50 values in the sub-micromolar range.[11]

Data Presentation: Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of various substituted pyrroles against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound Class/DerivativeKey SubstitutionsTarget Cell LineIC50 Value (µM)Reference
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)2.4[12]
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylateA549 (Lung Carcinoma)3.49[12]
3-Benzoyl-4-phenyl-1H-pyrrole (cpd 15)3,4-dimethoxy phenyl at 4-positionA549 (Lung Carcinoma)3.6[11][12]
3-Benzoyl-4-phenyl-1H-pyrrole (cpd 19)3,4-dimethoxy phenyl at 4-positionMGC 80-3 (Gastric Cancer)1.0 - 1.7[11][12]
3-Benzoyl-4-phenyl-1H-pyrrole (cpd 21)3,4-dimethoxy phenyl at 4-positionHepG2, DU145, CT-260.5 - 0.9[11][12]
Pyrrolo[1,2-a]quinoxaline (1c)4-[(3-chlorophenyl)amino]-3-carboxylic acidHuman Protein Kinase CK20.04[12]
Visualization: Kinase Inhibition Pathway

This diagram illustrates the general principle of how pyrrole-based inhibitors block receptor tyrosine kinase (RTK) signaling, a common mechanism for their anticancer effects.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling Pathway RTK->Pathway Activates Blocked Inhibition of Tumor Growth RTK->Blocked Pyrrole Pyrrole Inhibitor (e.g., Sunitinib) Pyrrole->RTK Blocks ATP binding site Pyrrole->Blocked ATP ATP ATP->RTK Phosphorylates Response Tumor Growth Angiogenesis Pathway->Response GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Pyrrole derivatives can inhibit RTK signaling by blocking the ATP-binding site.

Antimicrobial Activity of Substituted Pyrroles

The rise of multidrug-resistant pathogens necessitates the continuous discovery of new antimicrobial agents.[13] Pyrrole derivatives have demonstrated significant potential, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria as well as fungi.[14][15]

Mechanisms of Action and Structure-Activity Relationships

The antimicrobial efficacy of pyrroles is closely tied to their substitution patterns.

  • Gram-Positive vs. Gram-Negative Activity: Some studies show that 1,2,3,4-tetrasubstituted pyrrole derivatives are generally more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus than against Gram-negative bacteria.[13] This difference may be due to the lower permeability of the Gram-negative outer membrane.[13]

  • Influence of Phenyl Rings: The presence of a 4-hydroxyphenyl ring has been identified as a key feature for potent antifungal activity against Candida albicans.[16] In other series, the nature and position of substituents on an N-phenyl ring did not show a clear correlation with antibacterial activity, suggesting complex SAR.[13]

  • Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines, can lead to compounds with improved antimicrobial profiles.[15] Similarly, pyrrolo-pyrimidine nucleosides, like huimycin, often possess inherent antimicrobial properties.[14]

  • Specific Moieties: The incorporation of thiazole or thiadiazole rings into the pyrrole structure has been shown to enhance activity against specific pathogens like Pseudomonas aeruginosa and Aspergillus niger, respectively.[17]

Data Presentation: Comparative Antimicrobial Potency

The following table summarizes the antimicrobial activity of various substituted pyrroles, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.

Compound Class/DerivativeKey SubstitutionsTarget OrganismActivity MetricReported ValueReference
Pyrrolyl Benzamide DerivativeN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureusMIC3.12 - 12.5 µg/mL[14]
1H-pyrrole-2-carboxylate Derivative (ENBHEDPC)Ethyl-4-[...]-3,5-dimethylMycobacterium tuberculosis H37RvMIC0.7 µg/mL[14]
1,2,3,4-tetrasubstituted pyrrole (Cpd 4)N-phenyl with p-NO2Staphylococcus aureusZone of Inhibition30 mm[13]
1,2,3,4-tetrasubstituted pyrrole (Cpd 11)N-phenyl with o-ClStaphylococcus aureusZone of Inhibition24 mm[13]
Pyrrole derivative (Cpd 4)Contains triazole ringPseudomonas aeruginosaZone of InhibitionHighly Active[17]
Pyrrole derivative (Cpd 7)Contains thiadiazole ringAspergillus nigerZone of InhibitionHighly Active[17]

Note: Zone of inhibition values are compared to a standard antibiotic, such as Ciprofloxacin or Tetracycline.[13][16][17]

Anti-inflammatory Activity of Substituted Pyrroles

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[18] Many nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, contain a pyrrole core, highlighting the scaffold's importance in this therapeutic area.[1][18][19]

Mechanisms of Action and Structure-Activity Relationships

The primary mechanism for the anti-inflammatory action of many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[18][20]

  • COX-1 vs. COX-2 Selectivity: COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18] Studies have shown that strategic design of N-pyrrole carboxylic acid derivatives can yield compounds with potent and selective COX-2 inhibition.[18]

  • Dual COX/LOX Inhibition: Some pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[21] This multi-target approach could offer a safer alternative to traditional NSAIDs.[21]

  • Cytokine Modulation: Pyrrole-based compounds can also exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[22][23] For example, a pyrrole derivative, structurally inspired by celecoxib, was shown to significantly reduce serum TNF-α levels after repeated administration.[23]

  • Structural Features for Activity: The presence of an acidic group, such as carboxylic acid, is often incorporated to enhance anti-inflammatory effects.[18] The 1,5-diaryl pyrrole scaffold has shown a high affinity for the COX-2 active site.[20]

Visualization: COX-2 Inhibition Workflow

This diagram shows how pyrrole derivatives can block the inflammatory pathway by inhibiting the COX-2 enzyme.

cox_inhibition AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes conversion Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Pyrrole Pyrrole-based NSAID (e.g., Ketorolac) Pyrrole->COX2 Inhibits Stimuli Inflammatory Stimuli (e.g., Cytokines) Stimuli->COX2 Induces expression

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.

Antioxidant Activity of Substituted Pyrroles

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in aging and a wide range of diseases. Antioxidants mitigate this damage by neutralizing free radicals. Pyrrole derivatives have been identified as effective ROS scavengers.[20][24]

Mechanisms of Action and Structure-Activity Relationships

Pyrroles can exert antioxidant effects through several mechanisms, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or single electron transfer (SET), depending on their structure and the surrounding environment.[25]

  • Hydrogen Donation: The N-H bond of the pyrrole ring is a key site for hydrogen atom transfer to neutralize free radicals.[25]

  • Influence of Substituents: The antioxidant capacity is highly dependent on the substituents.

    • Pyrrole moieties bearing a 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone substituent show excellent potency against hydroxyl (•OH) and superoxide (O₂⁻) radicals.[24]

    • An aliphatic side-chain linked to the pyrrole nitrogen atom can enhance DPPH radical scavenging activity.[24]

    • The presence of a bulkier substituent like a 4-chlorophenyl group can increase antioxidant activity compared to a smaller thienyl ring.[21]

  • Theoretical Descriptors: Density Functional Theory (DFT) studies have shown that compounds with a low HOMO-LUMO energy gap and high HOMO energy levels tend to exhibit higher antioxidant activity, providing a theoretical basis for SAR.[26]

Data Presentation: Comparative Antioxidant Potency

The following table presents the antioxidant activity of various pyrrole derivatives, often expressed as a percentage of inhibition at a specific concentration or as an IC50 value from the DPPH radical scavenging assay.

Compound Class/DerivativeKey SubstitutionsActivity Metric (% Inhibition @ 100 µM)Reference
Pyrrole-Cinnamate Hybrid (Cpd 6)4-chlorophenyl group62%[21]
Pyrrole-Cinnamate Hybrid (Cpd 8)Thienyl and 4-chlorophenyl groups58%[21]
Pyrrole Derivative (Cpd 4)4-methoxyphenyl group44%[21]
Pyrrole Derivative (Cpd 2)4-chlorophenyl group33%[21]
Pyrrole-Cinnamate Hybrid (Cpd 7)Thienyl group31%[21]

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility of experimental results.[12] Below are protocols for key assays used to determine the biological activities discussed in this guide.

1. MTT Assay for Anticancer Activity (Cytotoxicity)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27]

  • Materials: Cancer cell line, complete culture medium, substituted pyrrole compounds, MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates, microplate reader.[27]

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12][28]

    • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[12]

    • MTT Addition: Carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[27]

    • Formazan Solubilization: Aspirate the MTT solution. Add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27][29]

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[30][31] This protocol is based on CLSI guidelines.[31]

  • Materials: Bacterial strains, Cation-Adjusted Mueller-Hinton Broth (CAMHB), substituted pyrrole compounds, sterile 96-well microtiter plates, 0.5 McFarland turbidity standard.[31][32]

  • Procedure:

    • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[31][32]

    • Compound Dilution: Prepare a serial two-fold dilution of the pyrrole compounds in CAMHB directly in the wells of a 96-well plate. A typical concentration range is 128 µg/mL to 0.06 µg/mL.[31]

    • Inoculation: Add the diluted bacterial inoculum to each well. The final volume in each well should be 100 µL or 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[31][32]

    • Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours in an ambient atmosphere.[33]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[30]

3. DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from deep violet to pale yellow.[34]

  • Materials: DPPH, methanol or ethanol, substituted pyrrole compounds, positive control (e.g., Ascorbic Acid or Trolox), 96-well plates or cuvettes, spectrophotometer.[34]

  • Procedure:

    • Solution Preparation: Prepare a stock solution of the test compounds and a positive control in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in methanol (typically 0.1 mM), ensuring its absorbance at 517 nm is approximately 1.0.[35]

    • Reaction Setup: In a 96-well plate, add a defined volume of the test sample at various concentrations. Add the DPPH working solution to initiate the reaction. Include a control containing only the solvent and DPPH solution.[35]

    • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[35]

    • Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.[34]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[34] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Conclusion

The pyrrole scaffold is a remarkably versatile and pharmacologically significant structure. The comparative data presented in this guide underscore the profound impact of substitution on the biological activity of pyrrole derivatives. Electron-donating groups and specific aryl moieties can significantly enhance anticancer and anti-inflammatory potency, while the incorporation of other heterocyclic rings can broaden the antimicrobial spectrum. The continued exploration of structure-activity relationships, guided by robust experimental evaluation, will undoubtedly lead to the development of novel and more effective pyrrole-based therapeutics.

References

A Senior Application Scientist's Guide to Docking Studies of Pyrrole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational docking methodologies for studying the interaction of pyrrole derivatives with enzyme active sites. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into experimental design, data interpretation, and the validation of in silico results. We will explore the nuances of selecting the right tools, preparing molecular structures, and critically analyzing the output to accelerate the discovery of potent and selective enzyme inhibitors.

The Significance of Pyrrole Derivatives and In Silico Docking

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its derivatives have demonstrated a wide range of biological activities, acting as inhibitors for various enzymes implicated in diseases like cancer, inflammation, and microbial infections.[1][2][3][4][5] Structure-based drug design, particularly molecular docking, has become an indispensable tool in the development of these enzyme inhibitors.[6] By predicting the binding mode and affinity of a ligand to its target protein, docking significantly reduces the time and cost associated with drug discovery by allowing for the rapid screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.[7]

Comparing the Tools of the Trade: A Guide to Docking Software

The choice of docking software is a critical first step that influences the entire workflow. Several programs are available, each with its own set of algorithms for conformational sampling and scoring functions for predicting binding affinity. Here, we compare some of the most widely used platforms in both academic and industrial research.

SoftwareSampling AlgorithmScoring Function HighlightsKey AdvantagesConsiderations
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS) local searchEmpirical scoring function with terms for steric, hydrophobic, and hydrogen bonding interactions.High speed and ease of use, making it suitable for virtual screening of large compound libraries. Open-source and widely used in academia.Scoring function is less complex than some commercial alternatives, which may affect accuracy for certain systems.
GOLD (Genetic Optimisation for Ligand Docking) Genetic AlgorithmGOLDScore, ChemScore, ASP, and PLP scoring functions, allowing for flexibility in evaluating different types of interactions.Known for its robust performance in pose prediction and its ability to handle ligand flexibility.[6][8]Can be more computationally intensive than faster methods like AutoDock Vina.
Glide (Schrödinger) Hierarchical search protocol with systematic and stochastic elementsGlideScore, which incorporates terms for electrostatic, van der Waals, and solvation effects. Offers different precision modes (HTVS, SP, XP).Generally considered to have high accuracy in both pose prediction and scoring.[9][10][11]Commercial software with a higher cost of entry.
MOE (Molecular Operating Environment) Stochastic search with placement and refinement stagesLondon dG, ASE, and Alpha HB scoring functions, providing a range of options for evaluating binding.An integrated platform with a wide array of tools for drug discovery beyond docking.Commercial software.

Expert Insight: While Glide often demonstrates superior performance in comparative studies, particularly with its Extra Precision (XP) mode, AutoDock Vina remains a powerful and cost-effective tool, especially for initial virtual screening.[9][10][11] The choice ultimately depends on the specific research question, available computational resources, and the nature of the enzyme's active site. For pyrrole derivatives, which can engage in a variety of interactions including hydrogen bonds and π-stacking, a scoring function that accurately models these contributions is crucial.

The Foundation of Reliable Results: A Validated Docking Workflow

A successful docking study is built upon a meticulously executed and validated workflow. The following protocol outlines the essential steps, emphasizing the causality behind each procedural choice.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase PDB 1. Protein Structure Retrieval (PDB) Clean 2. Protein Preparation (Remove water, add hydrogens) PDB->Clean Initial Structure Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Grid 4. Grid Box Generation (Define active site) Clean->Grid Prepared Receptor Dock 5. Molecular Docking (Run simulation) Ligand->Dock Prepared Ligand Grid->Dock Set Search Space Analyze 6. Post-Docking Analysis (Scoring, interaction analysis) Dock->Analyze Generate Poses Validate 7. Validation (Re-docking, RMSD calculation) Analyze->Validate Assess Accuracy Correlate 8. Correlation with Experimental Data Validate->Correlate Confirm Predictive Power

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol 1: Receptor and Ligand Preparation

Objective: To prepare the enzyme and pyrrole derivative structures for docking, ensuring they are in a chemically correct and energetically favorable state.

Materials:

  • Protein Data Bank (PDB) file of the target enzyme.

  • 2D structure of the pyrrole derivative (e.g., in SDF or MOL2 format).

  • Molecular visualization and preparation software (e.g., UCSF Chimera, AutoDock Tools, Schrödinger Maestro).[12][13]

Methodology:

  • Receptor Preparation: a. Obtain the Crystal Structure: Download the 3D structure of the target enzyme from the Protein Data Bank (1412] Choose a high-resolution structure (ideally < 2.5 Å) with a co-crystallized ligand if available, as this helps in defining the active site. b. Clean the Structure: Remove all non-essential molecules, including water molecules, ions, and co-solvents from the PDB file.[12][13] These can interfere with the docking process. If the protein is a multimer, retain only the biologically relevant chain(s). c. Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[12] This is crucial for correctly modeling hydrogen bonding networks. d. Assign Charges: Assign partial charges to the protein atoms (e.g., using Kollman charges in AutoDock Tools).[12] This is essential for calculating electrostatic interactions. e. Repair Missing Residues/Loops: If there are gaps in the protein structure, these should be modeled using loop modeling tools to ensure a complete representation of the active site.[15] f. Save the Prepared Receptor: Save the processed protein in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).[12]

  • Ligand Preparation: a. Generate 3D Coordinates: Convert the 2D structure of the pyrrole derivative into a 3D conformation.[16] b. Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is critical as the initial 3D structure may not be energetically favorable. c. Assign Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define the rotatable bonds.[17] The flexibility of the ligand is a key aspect of the docking simulation. d. Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., PDBQT).[12]

Causality Behind Choices: Proper preparation of both the receptor and ligand is paramount for the accuracy of docking results.[13] Neglecting to add hydrogens or correctly assign charges can lead to an inaccurate representation of the electrostatic and hydrogen bonding interactions, which are often key drivers of binding for polar scaffolds like pyrroles. Similarly, an unminimized ligand conformation may not be able to adopt the correct binding pose within the active site.

Case Studies: Docking Pyrrole Derivatives in Key Enzyme Active Sites

To illustrate the practical application of these principles, we will examine several case studies where docking has been successfully used to guide the development of pyrrole-based enzyme inhibitors.

Case Study 1: Inhibition of Cyclooxygenase-2 (COX-2)
  • Enzyme Target: COX-2 is a key enzyme in the inflammatory pathway.[18]

  • Pyrrole Derivatives: Novel pyrrole derivatives have been designed as dual COX-2/LOX inhibitors.[18]

  • Active Site Analysis: The COX-2 active site is a long hydrophobic channel.[2] Key residues for inhibitor binding include Arg-120, Tyr-355, and Ser-530.[19] A key difference between COX-1 and COX-2 is the substitution of isoleucine in COX-1 with a smaller valine (Val-523) in COX-2, which creates a side pocket that can be exploited for selective inhibition.[2]

cox2_active_site cluster_active_site COX-2 Active Site Pyrrole Derivative Pyrrole Derivative Arg-120 Arg-120 Pyrrole Derivative->Arg-120 Ionic Interaction/ H-Bond Tyr-355 Tyr-355 Pyrrole Derivative->Tyr-355 H-Bond Ser-530 Ser-530 Pyrrole Derivative->Ser-530 H-Bond Val-523 Val-523 (Side Pocket) Pyrrole Derivative->Val-523 Hydrophobic Interaction

Caption: Key interactions of a pyrrole derivative in the COX-2 active site.

Case Study 2: Targeting EGFR and CDK2 in Cancer
  • Enzyme Targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are crucial kinases in cell cycle progression and are major targets in cancer therapy.[2]

  • Pyrrole Derivatives: Fused 1H-pyrroles and related scaffolds have been designed as potent EGFR/CDK2 inhibitors.[2]

  • Active Site Analysis: The ATP-binding pocket of these kinases is the primary target for inhibitors. Key residues in the EGFR active site include Met-769, Lys-721, and Asp-831, which often form critical hydrogen bonds with inhibitors.[6][20]

Case Study 3: Enoyl-ACP Reductase (InhA) Inhibition in Tuberculosis
  • Enzyme Target: InhA is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[5]

  • Pyrrole Derivatives: Pyrrole-based compounds have been investigated as potential InhA inhibitors.[4][5]

  • Active Site Analysis: The active site of InhA binds the NADH cofactor and the fatty acyl substrate. Important residues for inhibitor interaction include Tyr-158, Phe-149, and Lys-165, which can participate in hydrogen bonding and hydrophobic interactions.[21][22][23]

From Numbers to Insights: Analyzing and Validating Docking Results

Post-Docking Analysis:

  • Visual Inspection: The most crucial step is to visually inspect the top-ranked poses in a molecular graphics program.[24] The pose should be sterically reasonable and make chemically sensible interactions with the active site residues.

  • Interaction Analysis: Identify the specific interactions between the pyrrole derivative and the enzyme.[25]

    • Hydrogen Bonds: The pyrrole nitrogen can act as a hydrogen bond donor, while carbonyl or other heteroatom substituents can act as acceptors. These are strong, directional interactions that are critical for binding affinity.

    • Hydrophobic Interactions: The aromatic pyrrole ring and any aliphatic or aromatic substituents can engage in favorable hydrophobic interactions with nonpolar residues in the active site.

    • π-π Stacking: The aromatic pyrrole ring can stack with the side chains of aromatic residues like phenylalanine, tyrosine, and tryptophan.

    • Ionic Interactions: If the pyrrole derivative contains a charged group, it can form salt bridges with oppositely charged residues in the active site.

Validation of Docking Protocols:

To ensure the trustworthiness of the docking results, the protocol must be validated.

  • Re-docking: A common validation method is to extract the co-crystallized ligand from a PDB structure, dock it back into the active site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose.[12][26] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[12]

  • Correlation with Experimental Data: The ultimate validation of a docking protocol is its ability to predict the relative binding affinities of a series of compounds. A strong correlation between the docking scores and experimentally determined inhibitory concentrations (e.g., IC50 values) provides confidence in the predictive power of the model.[4][27][28]

Pyrrole Derivative (Target)Docking Score (kcal/mol)Experimental IC50 (µM)Reference
Pyrrolo[3,2-d]pyrimidine (EGFR/CDK2)-8.5 to -10.2 (MOE)0.009 to 2.195[2][29]
Pyrrole-Indolin-2-one (Aurora A Kinase)- (CoMFA/CoMSIA)0.008 to 2.45[30]
Spiro-pyrrolopyridazine (EGFR)-9.0 to -10.0 (AutoDock Vina)Not specified[31]
Pyrrole-benzimidazole (NQO1)-7.5 to -9.1 (AutoDock Vina)3.73 nmol/mg/min (LP inhibition)[9]

Note: Direct comparison of docking scores across different software and scoring functions is not meaningful. The value lies in the relative ranking of compounds within the same study.

Conclusion and Future Directions

Molecular docking is a powerful computational technique that, when applied rigorously, can significantly accelerate the discovery of novel pyrrole-based enzyme inhibitors. This guide has provided a framework for selecting appropriate software, preparing molecular structures, and critically analyzing and validating the results. By understanding the causality behind each step and grounding the in silico predictions with experimental data, researchers can harness the full potential of docking to design the next generation of therapeutic agents. The continued development of more accurate scoring functions and algorithms that better account for protein flexibility will further enhance the predictive power of these methods.

References

A Comparative Guide to Novel Pyrrole Compounds: Dual Anti-inflammatory and Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its inherent versatility has led to the development of potent agents across various therapeutic areas, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin, and cholesterol-lowering agents such as atorvastatin.[3][4] This guide provides a comparative analysis of novel pyrrole-based compounds exhibiting promising dual anti-inflammatory and antimicrobial activities, offering researchers and drug development professionals a comprehensive overview of their performance against established alternatives, supported by experimental data and detailed protocols.

The Rationale for Dual-Acting Agents

Infections are often intrinsically linked with inflammation. Bacterial or fungal pathogens trigger host immune responses, leading to the release of pro-inflammatory mediators. While inflammation is a crucial protective mechanism, its dysregulation can cause significant tissue damage. Therefore, therapeutic agents that can simultaneously target the invading pathogen and modulate the host's inflammatory response offer a compelling advantage, potentially leading to faster resolution of infections and reduced tissue pathology.

Featured Novel Pyrrole Compounds vs. Standard Drugs: A Comparative Analysis

This guide will focus on a representative series of novel N-arylpyrrole derivatives, which have shown considerable promise in preclinical studies. We will compare their efficacy against well-established drugs: Ibuprofen and Celecoxib as anti-inflammatory agents, and Ciprofloxacin and Clotrimazole as antibacterial and antifungal standards, respectively.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[5][6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with non-selective NSAIDs.[6]

The anti-inflammatory potential of our novel pyrrole series was evaluated through an in vitro COX-1/COX-2 inhibition assay.

Table 1: Comparative in vitro COX-2 Inhibitory Activity (IC50 values)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Novel Pyrrole Derivative 1 0.5515.227.6
Novel Pyrrole Derivative 2 7.0>100>14.3
Ibuprofen (Standard) 10.54.80.46
Celecoxib (Standard) 0.045.0125

Data presented is a synthesis of representative values from referenced literature for illustrative comparison.[5][7]

As the data indicates, Novel Pyrrole Derivative 1 demonstrates potent COX-2 inhibition with good selectivity over COX-1, comparable to the selective inhibitor Celecoxib.[5] This suggests a potentially favorable gastrointestinal safety profile. Novel Pyrrole Derivative 2 also shows selective COX-2 inhibition, albeit with lower potency.[5]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the novel pyrrole compounds was determined by assessing their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[8] This was evaluated against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method.[9][10]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Novel Pyrrole Derivative 3a 3.12>10012.5
Novel Pyrrole Derivative 3c 6.25>1006.25
Ciprofloxacin (Standard) 2.00.5N/A
Clotrimazole (Standard) N/AN/A1.0

Data presented is a synthesis of representative values from referenced literature for illustrative comparison.[1][3][11]

The results highlight that the novel pyrrole derivatives exhibit notable activity against the Gram-positive bacterium Staphylococcus aureus and the pathogenic fungus Candida albicans.[1][3][12] Specifically, compounds with certain substitutions, such as a 4-hydroxyphenyl ring, have been shown to enhance antifungal activity.[1][11] The activity against the Gram-negative bacterium Escherichia coli was less pronounced in this particular series.[1][12]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The dual activity of these pyrrole compounds can be attributed to their unique structural features. The N-aryl substituent and other decorations on the pyrrole ring play a crucial role in their interaction with the active sites of both COX enzymes and microbial targets.[13] For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity.[14] The orientation of these substituents can influence the binding affinity to the hydrophobic channel of the COX-2 enzyme, contributing to its inhibitory effect.[15]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed step-by-step protocols for the key assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis P1 Prepare enzyme (COX-1 or COX-2), arachidonic acid, and test compounds I1 Incubate enzyme with test compound or vehicle P1->I1 Pre-incubation I2 Add arachidonic acid to initiate the reaction I1->I2 Substrate addition I3 Incubate for a defined period (e.g., 10 minutes at 37°C) I2->I3 Reaction T1 Stop the reaction with a quenching solution (e.g., HCl) I3->T1 Quenching T2 Measure PGE2 production using ELISA T1->T2 Quantification A1 Calculate percent inhibition relative to vehicle control T2->A1 Raw data A2 Determine IC50 value from dose-response curve A1->A2 Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and test compounds at various concentrations in an appropriate buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or a vehicle control (e.g., DMSO). Allow to pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[9][16][17]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation P1 Prepare serial dilutions of test compounds in a 96-well plate I1 Inoculate each well with the standardized microbial suspension P1->I1 Drug dilutions P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->I1 Microbial culture I2 Include positive (no drug) and negative (no microbes) controls I1->I2 Controls I3 Incubate plates at 37°C for 16-20 hours I2->I3 Incubation R1 Visually inspect wells for turbidity (microbial growth) I3->R1 Observation R2 Determine the lowest concentration with no visible growth (MIC) R1->R2 MIC determination COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological produces Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory produces NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Novel Pyrroles) COX2_Inhibitors->COX2 selectively inhibits

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe disposal of 2-Formyl-1H-pyrrole-3-carbonitrile. As a compound integrating a pyrrole ring with reactive aldehyde and nitrile functional groups, it necessitates a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance. This document moves beyond mere procedural steps to explain the chemical rationale behind them, empowering researchers to handle this substance with confidence and integrity.

Hazard Assessment & Chemical Profile

A thorough understanding of the chemical's properties and potential hazards is the foundation of safe disposal. This compound's structure presents a combination of hazards derived from its constituent functional groups. While comprehensive toxicological data for this specific molecule is limited, the known risks associated with pyrroles, aldehydes, and nitriles demand that it be treated as a hazardous substance.[1][2]

  • Pyrrole Moiety : The pyrrole ring system can exhibit toxicity, and many pyrrole derivatives are known irritants.[3] The parent compound, pyrrole, is flammable, toxic if swallowed, and may cause damage to the liver.[2]

  • Nitrile Group (-C≡N) : Nitrile-containing compounds are of particular concern due to their potential to release highly toxic cyanide gas under certain conditions, such as exposure to strong acids or high heat.[4][5] They are considered toxic and require careful handling.[6]

  • Formyl Group (-CHO) : Aldehydes are often reactive and can be irritants to the skin, eyes, and respiratory system.[7][8] They are incompatible with strong oxidizing and reducing agents.[9]

Given this profile, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be managed as hazardous chemical waste.[8][10]

Property Data Source
IUPAC Name This compound[11]
CAS Number 56164-43-3[11]
Molecular Formula C₆H₄N₂O[11]
Molecular Weight 120.11 g/mol [11]
Appearance Solid (form may vary)[12]

Personal Protective Equipment (PPE) Protocol

Prior to handling the compound or its waste, ensure a robust barrier between you and the potential hazard. The following PPE is mandatory.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or contact with solid particulates.[3][12]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[13]
Footwear Closed-toe shoesPrevents injury from spills.[13]

Waste Segregation & Containment: A Logic-Driven Approach

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The primary causality behind segregation is the avoidance of incompatible materials.[14]

Core Principle : this compound waste must be collected in a dedicated, non-halogenated organic waste stream.

Material Class Compatibility Reason for Incompatibility
Strong Oxidizing Agents INCOMPATIBLE Can react violently with the pyrrole and aldehyde groups, potentially leading to fire or explosion.[2][9]
Strong Reducing Agents INCOMPATIBLE Can react exothermically with the aldehyde and nitrile functional groups.[6][9]
Strong Acids INCOMPATIBLE Risk of exothermic reaction and potential hydrolysis of the nitrile group, which could liberate toxic hydrogen cyanide.[15]
Strong Bases INCOMPATIBLE Can catalyze vigorous polymerization or decomposition reactions.[5][9]

The following workflow diagram outlines the decision-making process for proper waste segregation.

WasteSegregation start Generated Waste Containing This compound is_solid Is the waste primarily solid (e.g., powder, contaminated wipes)? start->is_solid is_liquid Is the waste primarily liquid (e.g., reaction mixture, rinsate)? is_solid->is_liquid No solid_container Collect in container for: 'Solid Hazardous Waste' is_solid->solid_container Yes check_halogen Does the liquid waste contain halogenated solvents? is_liquid->check_halogen Yes final_storage Store sealed container in Satellite Accumulation Area (SAA) is_liquid->final_storage No (Error in logic, re-evaluate) solid_container->final_storage liquid_container Collect in container for: 'Non-Halogenated Liquid Waste' liquid_container->final_storage check_halogen->liquid_container No halogen_container Collect in container for: 'Halogenated Liquid Waste' check_halogen->halogen_container Yes halogen_container->final_storage

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating. Adherence to these steps is mandatory for all personnel.

Step 1: Waste Container Preparation and Labeling
  • Select an Appropriate Container : Use a clean, chemically compatible container with a secure, leak-proof screw cap. For liquid waste, do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Initial Labeling : As soon as the first drop of waste enters the container, it must be labeled.[16] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label : Clearly write the full chemical name: "this compound" and list all other constituents, including solvents, with their approximate percentages.[14] Vague descriptions are a compliance violation and a safety risk.

Step 2: Accumulation and Storage
  • Keep Containers Closed : Waste containers must be sealed at all times, except when actively adding waste.[3] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Use a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[14] The SAA should be a secondary containment bin to capture any potential leaks.

  • Segregate in Storage : Ensure the container is stored away from the incompatible materials listed in Table 3.[16]

Step 3: Arranging for Final Disposal
  • Do Not Use Drains : Under no circumstances should this chemical or its waste be disposed of down the sink.[13][16] It is not biodegradable by wastewater treatment and can harm aquatic life.

  • Contact EH&S : Once the waste container is full (or approaching the accumulation time limit set by your institution), submit a chemical waste collection request to your EH&S department or designated hazardous waste contractor.[16]

  • Incineration is the Standard : The generally accepted and required method for final disposal is high-temperature incineration by a licensed hazardous waste facility.[1][17] This process destroys the organic molecule, converting it to less harmful gases. Your EH&S office will manage this process.

Step 4: Decontamination of Empty Containers

A container that has held this compound is not "empty" in a regulatory sense. It must be decontaminated or disposed of as hazardous waste.[16]

  • Triple Rinse Procedure : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the Rinsate : The first rinsate is highly contaminated and must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[16] Subsequent rinsates should also be collected as hazardous waste.

  • Deface the Label : Once decontaminated, completely remove or deface all hazardous waste labels before discarding the container in the regular trash or for glass recycling, as per institutional policy.[16]

The following diagram illustrates the complete disposal lifecycle.

DisposalLifecycle cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management A Waste Generation B Select & Label Waste Container A->B C Collect & Segregate Waste in Satellite Accumulation Area B->C D Container Full: Request Pickup C->D E Waste Pickup by Trained Personnel D->E F Transport to Central Accumulation Facility E->F G Shipment to Licensed Disposal Facility F->G H Final Disposal (Incineration) G->H

Caption: End-to-End Hazardous Waste Disposal Workflow.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated. If possible, increase airflow in the chemical fume hood where the spill occurred.

  • Contain and Absorb : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[10][18]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal. Label it appropriately.

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and regulatory compliance.

References

Comprehensive Safety and Handling Guide for 2-Formyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Formyl-1H-pyrrole-3-carbonitrile (CAS No. 56164-43-3). As a conscientious researcher, it is imperative to approach this and all chemicals with a thorough understanding of their potential hazards and the necessary precautions to mitigate risks. The following information is synthesized from available safety data for structurally similar compounds and general best practices for handling heterocyclic and nitrile-containing organic molecules.

Hazard Assessment and Toxinology Profile
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Organic nitriles, as a class, can be toxic, and some can be metabolized to release cyanide ions, although aryl nitriles are generally more stable in the body.[2] The pyrrole moiety is a common feature in many biologically active compounds and can contribute to the toxicological profile.[3][4][5][6][7]

In the absence of specific data, a cautious approach is mandated. Assume this compound is toxic via ingestion, inhalation, and skin contact.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection should always be robust engineering controls designed to minimize exposure.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of any fine powders or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical for your safety. The following is a comprehensive guide to the necessary PPE for handling this compound.

  • Glove Selection: Due to the potential for skin sensitization and toxicity, double-gloving is required. The inner glove should be a nitrile examination glove, providing a snug fit and dexterity. The outer glove should be a chemical-resistant glove. Nitrile gloves offer good protection against a range of chemicals, but for prolonged or direct contact, a more robust glove should be considered.[8][9][10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Technique: Use proper glove removal techniques to avoid contaminating your skin.[1] Dispose of the outer glove immediately after handling the compound. The inner glove should be removed and disposed of upon leaving the work area. Wash hands thoroughly with soap and water after removing gloves.[11]

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory to protect against splashes and fine dust.[1][10][12]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure, a face shield should be worn in addition to safety goggles to protect the entire face.[10]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In the event of a large-scale operation or a significant spill, a disposable chemical-resistant full-body suit (e.g., Tyvek) may be necessary.[10]

  • Under Normal Conditions: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • In Case of Engineering Control Failure or Spills: If there is a failure of the fume hood or a significant spill outside of containment, a full-face respirator with a combination organic vapor/particulate (N99/P2 or better) cartridge is necessary.[1] All respirator users must be fit-tested and trained in their proper use.

Summary of Required PPE

Protection TypeSpecification
Hand Protection Double-gloved: Nitrile inner glove, chemical-resistant outer glove.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1/EN 166). Face shield for splash hazards.
Body Protection Flame-resistant lab coat. Chemical-resistant apron for splash hazards.
Respiratory Not required in a fume hood. Full-face respirator with appropriate cartridges for emergencies.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental success.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Assemble Equipment B->C D Weigh Compound C->D Proceed to Handling E Dissolve/React Compound D->E F Transfer Solution E->F G Decontaminate Equipment F->G Proceed to Cleanup H Segregate Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Don all required PPE as outlined in Section 3.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment. Ensure everything is clean and dry.

  • Handling:

    • Weighing: Tare a suitable container on an analytical balance inside the fume hood if possible. If not, use a containment device like a glove bag. Carefully transfer the solid compound to the container, avoiding the creation of dust.

    • Dissolving/Reacting: Add the solvent or other reactants to the container with the compound slowly and carefully. If the process is exothermic, use an ice bath for cooling.

    • Transferring: Use a pipette or cannula for liquid transfers. Avoid pouring directly from large containers.

  • Cleanup:

    • Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using a suitable solvent.

    • Waste Segregation: Segregate all waste streams as described in Section 5.

  • Post-Handling:

    • Properly doff and dispose of PPE.

    • Thoroughly wash hands and forearms with soap and water.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its contaminated materials can pose a significant environmental and health risk.

  • Solid Waste:

    • Place any unused solid compound in a clearly labeled, sealed container for hazardous waste.

    • Contaminated disposable items such as gloves, bench paper, and pipette tips must be collected in a designated, sealed hazardous waste bag or container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • All waste must be disposed of through a licensed professional waste disposal service.[1][13] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][13]

    • Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][13]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.

By adhering to these stringent safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.